2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-(3-amino-1-adamantyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZWAMIRWFYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75667-94-6 | |
| Record name | (3-Amino-1-adamantyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride, a key building block in medicinal chemistry. The adamantane cage, with its unique rigid and lipophilic structure, has garnered significant interest in drug design. This document outlines a multi-step synthesis, commencing from readily available 1-adamantaneacetic acid. The core of the strategy involves the selective introduction of an amino functionality at the C-3 position of the adamantane nucleus, followed by final salt formation. Each step is detailed with theoretical underpinnings, step-by-step experimental protocols, and key analytical data. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a practical framework for the preparation of this and structurally related adamantane derivatives.
Introduction
Adamantane and its derivatives have carved a unique niche in medicinal chemistry and materials science due to their rigid, cage-like structure and lipophilic nature. These properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This compound is a bifunctional adamantane derivative featuring both an amino and a carboxylic acid group at distinct bridgehead positions. This arrangement makes it a valuable synthon for the development of novel pharmaceuticals, including antivirals and agents targeting the central nervous system. This guide details a logical and efficient synthetic route to this target molecule, emphasizing practical experimental procedures and the rationale behind the chosen chemical transformations.
Overall Synthesis Pathway
The proposed synthesis of this compound is a multi-step process that begins with the commercially available 1-adamantaneacetic acid. The key strategic challenge lies in the selective introduction of an amino group at the 3-position of the adamantane ring. The overall transformation is depicted below:
Caption: Bromination of 1-adamantaneacetic acid.
Experimental Protocol:
-
To a solution of 1-adamantaneacetic acid (1.0 eq) in an excess of bromine (Br₂), add a catalytic amount of aluminum bromide (AlBr₃) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Carefully quench the reaction by pouring it into an ice-water mixture containing sodium bisulfite to reduce the excess bromine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Causality and Insights:
-
The use of a Lewis acid catalyst like AlBr₃ is crucial for polarizing the Br-Br bond, generating a more potent electrophile that can attack the electron-rich C-H bond at the bridgehead position of the adamantane core. [1][2]* The reaction is typically carried out in an excess of bromine which also acts as the solvent.
-
Careful control of the reaction temperature is necessary to prevent over-bromination and other side reactions.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 1-Adamantaneacetic acid | [3] |
| Product | 2-(3-Bromo-1-adamantyl)acetic acid | [2] |
| Typical Yield | 70-85% | Inferred from similar reactions |
| Purity (post-recrystallization) | >95% | Inferred |
Step 2: Ritter Reaction for Amide Formation
The bromo-substituted adamantane derivative is then converted to an acetamido derivative via the Ritter reaction. This reaction involves the formation of a tertiary carbocation at the adamantane bridgehead, which is then trapped by a nitrile (acetonitrile in this case). [4][5] Reaction:
Caption: Ritter reaction to form the N-acetylated amine.
Experimental Protocol:
-
Dissolve 2-(3-bromo-1-adamantyl)acetic acid (1.0 eq) in a mixture of concentrated sulfuric acid and acetonitrile (CH₃CN) at 0 °C.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Insights:
-
Concentrated sulfuric acid serves both as a catalyst to facilitate the formation of the adamantyl carbocation from the bromide and as a dehydrating agent.
-
Acetonitrile acts as the nucleophile, trapping the carbocation to form a nitrilium ion intermediate, which is subsequently hydrolyzed upon workup to the corresponding amide. [6]* The reaction is generally high-yielding and provides a straightforward method for introducing a protected amino group. [7] Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-(3-Bromo-1-adamantyl)acetic acid | [2] |
| Product | 2-(3-Acetamido-1-adamantyl)acetic acid | [8] |
| Typical Yield | 80-95% | [7] |
| Purity (post-purification) | >98% | Inferred |
Step 3: Hydrolysis of the Amide
The acetamido group is deprotected by hydrolysis under acidic or basic conditions to yield the free amino acid. Acidic hydrolysis is commonly employed for this transformation. [9] Reaction:
Caption: Hydrolysis of the acetamide to the free amine.
Experimental Protocol:
-
Suspend 2-(3-acetamido-1-adamantyl)acetic acid (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality and Insights:
-
Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.
-
The reaction is typically driven to completion by using a large excess of aqueous acid and by heating.
-
The isoelectric point of the amino acid should be considered during the neutralization step to maximize the yield of the precipitated product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-(3-Acetamido-1-adamantyl)acetic acid | [8] |
| Product | 2-(3-Amino-1-adamantyl)acetic acid | Inferred |
| Typical Yield | >90% | [9] |
| Purity (post-precipitation) | >95% | Inferred |
Step 4: Hydrochloride Salt Formation
The final step involves the conversion of the free amino acid to its hydrochloride salt to improve its stability and solubility in aqueous media.
Reaction:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve or suspend 2-(3-amino-1-adamantyl)acetic acid (1.0 eq) in a suitable solvent such as diethyl ether, methanol, or isopropanol.
-
Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent used, and dry under vacuum to obtain the final product.
Causality and Insights:
-
The basic amino group is protonated by the strong acid (HCl) to form the corresponding ammonium salt.
-
The choice of solvent is important to ensure the precipitation of the salt and to minimize impurities. Anhydrous conditions are preferred to prevent the incorporation of water into the final product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-(3-Amino-1-adamantyl)acetic acid | Inferred |
| Product | This compound | Inferred |
| Typical Yield | Quantitative | Inferred |
| Purity | >99% | Inferred |
Conclusion
This technical guide has detailed a logical and feasible synthetic pathway for the preparation of this compound. By leveraging well-established reactions such as selective bromination and the Ritter reaction, this guide provides a practical framework for obtaining this valuable building block. The provided experimental protocols, along with the rationale behind each step, are intended to empower researchers in their synthetic endeavors. The successful synthesis of this and related adamantane derivatives will undoubtedly contribute to the advancement of drug discovery and materials science.
References
- donetti, A., Bellora, E., & Cereda, E. (1973). Synthesis of 1-Amino-3-hydroxy-adamantane.
- Google Patents. (n.d.). Method for synthesizing 3-amino-1-adamantanol.
- Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.
- Guo, J., Xie, B., Liu, S., & Peng, J. (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
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WIPO Patentscope. (n.d.). Process for preparing 3-amino-1-adamantanol. Retrieved from [Link]
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Organic Chemistry Reaction. (2026, January 8). Ritter Reaction. Retrieved from [Link]
- Klimochkin, Y. N., et al. (2018). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 54(9), 1369-1373.
- Google Patents. (n.d.). Preparation method of 3-amino-1-adamantanol.
- Google Patents. (n.d.). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Klimochkin, Y. N., et al. (2015). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 51(1), 114-118.
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- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Aminoadamantan-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis and characterization of 2-(3-aminoadamantan-1-yl)acetic acid, a molecule of significant interest in medicinal chemistry. The unique structural properties of the adamantane cage, combined with the GABA-like acetic acid moiety, make this compound a compelling candidate for investigation in various therapeutic areas.[1][2] This document will delve into the strategic considerations for its synthesis, state-of-the-art characterization techniques, and potential applications, offering a comprehensive resource for researchers in the field.
The Adamantane Scaffold in Drug Discovery: A Strategic Advantage
The adamantane moiety is a well-established privileged scaffold in medicinal chemistry.[3] Its rigid, lipophilic, and three-dimensional structure can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] The incorporation of an adamantane cage can improve metabolic stability, increase bioavailability, and facilitate passage through biological membranes.[4] Notable examples of adamantane-containing drugs include Amantadine, an antiviral and anti-parkinsonian agent, and Memantine, used in the treatment of Alzheimer's disease. The target molecule of this guide, 2-(3-aminoadamantan-1-yl)acetic acid, is a fascinating hybrid that combines the advantageous properties of the adamantane core with a gamma-aminobutyric acid (GABA) analogue structure, suggesting potential activity within the central nervous system.[1][5]
Synthesis of 2-(3-Aminoadamantan-1-yl)acetic Acid: A Proposed Pathway
Several synthetic routes to 3-amino-1-adamantanol have been reported, with the choice of method often depending on the starting material and desired scale. A common and efficient method involves the nitration and subsequent hydroxylation of amantadine (1-aminoadamantane) or its hydrochloride salt.[6][7][8]
Experimental Protocol: Synthesis of 3-Amino-1-adamantanol from Amantadine Hydrochloride
-
Nitration: Amantadine hydrochloride is added portion-wise to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature, typically between 10-30°C.[6] The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The reaction mixture is then carefully quenched by pouring it over ice. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to neutralize the acid and facilitate the hydroxylation of the nitro group.[6][7]
-
Workup and Purification: The resulting mixture is extracted with an organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization to yield pure 3-amino-1-adamantanol.[7]
Causality of Experimental Choices:
-
The use of a strong acid mixture (HNO₃/H₂SO₄) is crucial for the electrophilic nitration of the adamantane cage, which is relatively unreactive.
-
The controlled addition of amantadine hydrochloride and careful temperature management are essential to prevent over-nitration and ensure a safe reaction.
-
The alkaline hydrolysis step is a well-established method for converting a nitro group to a hydroxyl group on an aliphatic scaffold.
Diagram of the Synthetic Workflow for 3-Amino-1-adamantanol
Caption: Synthetic pathway to 3-amino-1-adamantanol.
With 3-amino-1-adamantanol in hand, a plausible three-step synthesis of the target molecule is outlined below. This pathway involves protection of the amino group, introduction of the acetic acid ester moiety, and subsequent deprotection and hydrolysis.
Step 1: Protection of the Amino Group
To prevent side reactions at the amino group during subsequent steps, it is necessary to protect it. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
-
Protocol: 3-Amino-1-adamantanol is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine or sodium bicarbonate, are added. The reaction is stirred at room temperature until completion. The protected product, tert-butyl (3-hydroxyadamantan-1-yl)carbamate, can be isolated by extraction and purified by column chromatography.
Step 2: Alkylation with an Acetate Equivalent
The hydroxyl group of the Boc-protected intermediate is then alkylated to introduce the acetic acid ester functionality. A common method is the Williamson ether synthesis, but given the tertiary nature of the adamantane alcohol, an alternative approach using a haloacetate ester under basic conditions is more appropriate.
-
Protocol: The Boc-protected amino alcohol is dissolved in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the alcohol. Subsequently, an ethyl or tert-butyl bromoacetate is added, and the reaction is stirred, possibly with gentle heating, to form the ether linkage. The product, the corresponding acetate ester, is isolated after an aqueous workup and purified by chromatography.
Step 3: Deprotection and Hydrolysis
The final step involves the removal of the Boc protecting group and the hydrolysis of the ester to yield the final amino acid.
-
Protocol: The protected ester is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to cleave the Boc group. The resulting intermediate is then subjected to hydrolysis. For an ethyl ester, this can be achieved by treatment with aqueous sodium hydroxide followed by acidification. If a tert-butyl ester was used, the acidic conditions for Boc deprotection will likely also hydrolyze the ester. The final product, 2-(3-aminoadamantan-1-yl)acetic acid, can be isolated by adjusting the pH to its isoelectric point to induce precipitation or by ion-exchange chromatography.
Diagram of the Proposed Synthetic Workflow for the Target Molecule
Caption: Proposed synthesis of 2-(3-aminoadamantan-1-yl)acetic acid.
Characterization of 2-(3-Aminoadamantan-1-yl)acetic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₉NO₂[9] |
| Molecular Weight | 209.29 g/mol [9] |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposition) (predicted)[10] |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in acidic and basic aqueous solutions.[10] |
| pKa | Predicted pKa values are around 2.4 for the carboxylic acid and 10.5 for the amino group.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically appearing as broad multiplets in the region of 1.5-2.5 ppm. The methylene protons of the acetic acid moiety would likely appear as a singlet around 3.2-3.5 ppm. The protons on the carbons adjacent to the amino group will also have distinct chemical shifts. The amine and carboxylic acid protons may be broad or exchange with the solvent.
-
¹³C NMR: The carbon NMR spectrum will be instrumental in confirming the adamantane framework, with characteristic signals for the quaternary and methine carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (170-180 ppm). The methylene carbon of the acetic acid group should appear around 40-50 ppm.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.30. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 208.28 would be expected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water (H₂O) and the loss of the carboxylic acid group (COOH).
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.
-
An N-H stretch from the primary amine around 3300-3500 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.
-
C-H stretching and bending vibrations of the adamantane cage in the fingerprint region.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using reversed-phase HPLC with a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid.
-
Elemental Analysis: The elemental composition (C, H, N) should be determined and compared with the calculated values for C₁₂H₁₉NO₂.
Diagram of the Characterization Strategy
Caption: A multi-faceted approach to characterization.
Potential Applications and Future Directions
The unique structure of 2-(3-aminoadamantan-1-yl)acetic acid suggests several potential applications in drug discovery. As a GABA analogue, it may exhibit activity as a neuromodulator, with potential applications in epilepsy, neuropathic pain, and anxiety disorders.[1] The adamantane moiety could enhance its ability to cross the blood-brain barrier, a significant advantage for CNS-targeting drugs.
Furthermore, aminoadamantane derivatives have shown a broad range of biological activities, including antiviral and antimicrobial properties.[2][11] Therefore, this compound could be a valuable lead for the development of new therapeutic agents in these areas.
Future research should focus on the biological evaluation of 2-(3-aminoadamantan-1-yl)acetic acid in relevant in vitro and in vivo models to explore its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could further optimize its activity and selectivity for specific biological targets.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-(3-aminoadamantan-1-yl)acetic acid. While a direct synthetic protocol is not yet established in the literature, a plausible and efficient route has been proposed, building upon the known chemistry of adamantane derivatives. The detailed characterization strategy outlined here will be crucial for any researcher venturing into the synthesis of this and related compounds. The unique combination of the adamantane scaffold and a GABA-like side chain makes 2-(3-aminoadamantan-1-yl)acetic acid a molecule of considerable interest, with the potential to contribute to the development of novel therapeutics.
References
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3-amino-1-adamantanol and synthesis method thereof. (2021, April 23). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]
- Preparation method of 3-amino-1-adamantanol. (2018, July 13). Google Patents.
- Preparation method of 3-amino-1-adamantanol. (2015, July 8). Google Patents.
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Guo, J. (2018). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Advanced Materials Research. Retrieved January 30, 2026, from [Link]
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1-adamantanol patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]
- Method of producing 3-amino-1-adamantanol and acid addition salts thereof. (2013, August 20). Google Patents.
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
- Method for synthesizing 3-amino-1-adamantanol. (2011, June 22). Google Patents.
-
(2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. (2024, April 9). ChemBK. Retrieved January 30, 2026, from [Link]
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Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkat USA. Retrieved January 30, 2026, from [Link]
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2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride. (n.d.). American Elements. Retrieved January 30, 2026, from [Link]
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Chochkova, M. G., et al. (2013). Biological activity of adamantane analogues. ResearchGate. Retrieved January 30, 2026, from [Link]
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Qu, T., et al. (2021). Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. Retrieved January 30, 2026, from [Link]
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Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved January 30, 2026, from [Link]
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Tencheva, A., et al. (2022). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy. Retrieved January 30, 2026, from [Link]
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Pindela, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved January 30, 2026, from [Link]
-
dos Santos, R. M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved January 30, 2026, from [Link]
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2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. (n.d.). Global Substance Registration System. Retrieved January 30, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride (CAS 75667-94-6), a key intermediate in pharmaceutical synthesis. This document delves into the structural attributes, solubility, thermal characteristics, and spectroscopic signature of this adamantane derivative. By synthesizing available data with established analytical methodologies, this guide aims to equip researchers and drug development professionals with the critical information necessary for its effective handling, characterization, and application in further research and development.
Introduction: The Significance of the Adamantane Moiety
The adamantane cage, a rigid and sterically bulky hydrocarbon framework, imparts unique and desirable properties to pharmacologically active molecules. Its lipophilicity enhances membrane permeability, while its robust structure can influence receptor binding and metabolic stability. This compound serves as a crucial building block, integrating this advantageous adamantane scaffold with amino acid functionality, making its thorough physicochemical characterization essential for its application in medicinal chemistry. The presence of both a carboxylic acid and an amino group, along with the hydrochloride salt form, dictates its solubility, stability, and reactivity.
Molecular Structure and Chemical Identity
A foundational understanding of the molecule's structure is paramount to interpreting its chemical behavior and properties.
Chemical Name: this compound[1] Synonyms: (3-Amino-1-Adamantyl)Acetic Acid Hydrochloride, 3-Amino-1-Adamantaneacetic Acid Hydrochloride[1] CAS Number: 75667-94-6[1]
Table 1: Core Molecular and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀ClNO₂ | [1] |
| Molecular Weight | 245.75 g/mol | [1] |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl | [1] |
| InChI Key | DXXZWAMIRWFYBO-UHFFFAOYSA-N | [1] |
Synthesis and Purification
A general approach for the synthesis of related aminoadamantane derivatives often involves the Ritter reaction followed by hydrolysis. For instance, the synthesis of 3-amino-1-adamantanemethanol has been achieved from adamantane carboxylic acid through a Ritter reaction, hydrolysis, neutralization, and reduction.[2] Another patented method for producing 3-amino-1-adamantanol and its acid addition salts involves the oxidation of adamantane with fuming nitric acid in the presence of glacial acetic acid, followed by amination with urea and subsequent reaction with sulfuric acid.[3]
Purification of the final hydrochloride salt would typically involve recrystallization from a suitable solvent system to achieve high purity, a critical requirement for its use in pharmaceutical applications.[1]
Physicochemical Properties
The interplay of the adamantane cage, the amino acid functionality, and the hydrochloride salt form governs the compound's physical and chemical characteristics.
Physical State and Appearance
This compound is expected to be a white to off-white crystalline solid at room temperature, a common characteristic of small organic hydrochloride salts.
Melting Point
A precise, experimentally determined melting point for this compound is not available in the reviewed literature. However, adamantane itself has an unusually high melting point for a hydrocarbon at 270 °C.[4] The melting point of adamantane derivatives is influenced by the nature of their substituents. For comparison, 1-adamantanecarboxylic acid has a melting point of 172-174 °C.[5] It is anticipated that the hydrochloride salt of an amino acid derivative would have a relatively high melting point, likely with decomposition.
The causality behind this experimental choice lies in its simplicity, accuracy for crystalline solids, and the small sample size required.
-
Sample Preparation: A small amount of the dry crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (endset) are recorded as the melting range.
Solubility
The solubility of this compound is dictated by the hydrophobic adamantane core and the hydrophilic amino and carboxylic acid groups, as well as the ionic nature of the hydrochloride salt.
-
Water: The hydrochloride salt form is expected to confer moderate solubility in water. The protonated amine and the carboxylic acid group can engage in hydrogen bonding with water molecules.
-
Organic Solvents: Adamantane itself is readily soluble in nonpolar organic solvents.[4][6] However, the ionic nature of the hydrochloride salt will likely reduce its solubility in nonpolar solvents like hexanes. It is expected to have some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.
This method is considered the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium with the solid phase.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
Dissociation Constants (pKa)
The molecule possesses two ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂), which will be protonated (-NH₃⁺) in the hydrochloride salt.
-
pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the typical range for amino acids, around 2-3. For comparison, the predicted pKa of 1-adamantanecarboxylic acid is approximately 4.86.[5] The presence of the nearby protonated amino group will likely lower the pKa of the carboxylic acid.
-
pKa₂ (Ammonium): The pKa of the ammonium group is expected to be in the range of 9-10, also typical for amino acids.
Potentiometric titration is a robust and accurate method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.
-
Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: The pKa values are determined from the titration curve as the pH at the half-equivalence points.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structural components.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
O-H stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Ammonium): A broad absorption band in the region of 2800-3200 cm⁻¹, often appearing as multiple peaks.
-
C-H stretch (Adamantane): Sharp peaks in the region of 2850-2950 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
N-H bend (Ammonium): An absorption band around 1500-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Adamantane Protons: A complex series of multiplets in the upfield region (approximately 1.5-2.5 ppm) corresponding to the protons of the adamantane cage.
-
CH₂ (Acetic Acid): A singlet or a multiplet in the region of 2.0-3.0 ppm.
-
NH₃⁺ Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
COOH Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with deuterium in deuterated solvents.
-
Adamantane Carbons: Several signals in the aliphatic region (approximately 25-50 ppm) corresponding to the carbons of the adamantane cage.
-
CH₂ (Acetic Acid): A signal in the region of 30-45 ppm.
-
C=O (Carboxylic Acid): A signal in the downfield region (approximately 170-180 ppm).
Stability
The stability of this compound is a critical parameter for its storage and handling. The adamantane cage itself is known for its high thermal stability.[7] As a hydrochloride salt of an amino acid, the compound is expected to be relatively stable as a solid under ambient conditions. In solution, the stability would be pH-dependent, with potential for degradation at extreme pH values and elevated temperatures.
Quality Control and Analytical Methods
For use in pharmaceutical applications, stringent quality control is necessary to ensure the identity, purity, and quality of this compound.
Table 2: Recommended Analytical Methods for Quality Control
| Parameter | Recommended Method(s) |
| Identity | FTIR, NMR, Mass Spectrometry |
| Purity/Impurity Profiling | HPLC-UV, LC-MS, Gas Chromatography (for residual solvents) |
| Assay | Titration, HPLC |
| Water Content | Karl Fischer Titration |
| Chloride Content | Titration with silver nitrate |
Conclusion
This technical guide has synthesized the available information to provide a detailed overview of the physicochemical properties of this compound. While some experimental data for this specific molecule remains to be published, a comprehensive profile can be constructed based on the known properties of its constituent parts—the adamantane cage, the amino acid functionality, and the hydrochloride salt—and by applying established analytical methodologies. This guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding and more effective utilization of this important pharmaceutical intermediate.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Adamantane. In Wikipedia. Retrieved from [Link]
-
Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]
- Rupasinghe, C. N., & Spasov, K. A. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(21), 11525.
- Klimochkin, Y. N., et al. (2013). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
- Guo, J., et al. (2014). A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
-
PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Adamantyl(amino)acetic acid hydrochloride. Retrieved from [Link]
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- L'Italien, Y. J., & Hsi, R. S. (1991). Process for the preparation of 1-adamantane derivatives. U.S.
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride
The following technical guide details the identification, synthesis, and application of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride , a critical adamantane-based scaffold used in medicinal chemistry.
Core Identification & Physicochemical Profile[1][2][3]
This compound serves as a bifunctional building block, introducing the lipophilic, rigid adamantane cage into drug candidates. It is widely utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and 11
Chemical Identity
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 75667-94-6 |
| Synonyms | 3-Amino-1-adamantaneacetic acid HCl; (3-Amino-1-adamantyl)acetic acid hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 245.75 g/mol |
| SMILES | C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).[1] |
Structural Significance
The molecule consists of an adamantane cage substituted at the bridgehead positions (1 and 3).
-
Position 1: An acetic acid moiety (
), providing a carboxyl handle for amide coupling or esterification. -
Position 3: A primary amine (
), serving as a basic center or nucleophile. -
Pharmacophore Utility: The adamantane core increases lipophilicity (
) and metabolic stability by preventing enzymatic degradation of adjacent functional groups.
Synthesis & Production Protocols
The synthesis of CAS 75667-94-6 typically follows a Ritter-type functionalization or a Bromination-Azidation sequence starting from 1-adamantaneacetic acid. The Ritter reaction is preferred for scale-up due to safety and cost-efficiency compared to azide chemistry.
Synthetic Pathway (Ritter Route)
This route exploits the stability of the adamantyl carbocation to introduce nitrogen functionality.
Figure 1: Step-wise synthesis via Ritter reaction mechanism.
Detailed Experimental Protocol
Step 1: Bromination
-
Reagents: 1-Adamantaneacetic acid (1.0 eq), Bromine (1.1 eq), Aluminum Chloride (catalytic) or simply refluxing in neat Bromine (radical mechanism).
-
Procedure: Dissolve starting material in dry chlorinated solvent (DCM or CCl
). Add bromine dropwise at 0°C. Heat to reflux for 4–6 hours. -
Workup: Quench with sodium bisulfite solution to remove excess bromine. Extract with DCM.[2] Evaporate to yield 3-bromo-1-adamantaneacetic acid.
Step 2: Ritter Reaction (Amination)
-
Reagents: 3-Bromo intermediate, Acetonitrile (excess, acts as solvent), Sulfuric Acid (98%).
-
Procedure: Dissolve the bromo-compound in acetonitrile. Add H
SO dropwise at 0°C (exothermic). The acid generates the adamantyl carbocation, which is trapped by acetonitrile to form the acetimidate. -
Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate to the N-acetyl derivative (3-acetamido-1-adamantaneacetic acid).
Step 3: Deprotection & Salt Formation
-
Reagents: 6M Hydrochloric Acid (HCl).
-
Procedure: Reflux the N-acetyl intermediate in 6M HCl for 12–24 hours. This cleaves the acetyl group.
-
Isolation: Concentrate the solution under vacuum. The product crystallizes as the hydrochloride salt.[1][2]
-
Purification: Recrystallize from Methanol/Ether or Isopropanol to achieve >98% purity.
Applications in Drug Development[6][7]
Therapeutic Areas
-
Type 2 Diabetes (DPP-4 Inhibitors): The adamantane scaffold is a bioisostere for other bulky lipophilic groups found in DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin). It occupies the S1 or S2 hydrophobic pocket of the enzyme.
-
Metabolic Syndrome (11
-HSD1 Inhibitors): Adamantyl amides are potent inhibitors of 11 -HSD1, an enzyme that converts cortisone to cortisol. Inhibition reduces intracellular cortisol, improving insulin sensitivity. -
Antivirals: While older drugs (Amantadine) are simple amines, this carboxylated derivative allows for the attachment of peptidomimetics to target viral proteases or entry proteins.
Structure-Activity Relationship (SAR) Logic
The rigid cage structure restricts the conformational freedom of the attached side chains, often leading to:
-
Higher Selectivity: Reduced "induced fit" binding to off-targets.
-
Metabolic Blocking: The cage prevents cytochrome P450 oxidation at the bridgehead carbons.
Figure 2: Pharmacophore map highlighting the functional roles of the molecule's moieties.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for research or GMP production, the following analytical specifications must be met.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophores).
-
Retention Time: The amino acid is polar; expect early elution unless ion-pairing agents are used.
NMR Spectroscopy (Predicted)
-
H NMR (D
O, 400 MHz):-
1.50–1.80 (m, 12H, Adamantane CH
). - 2.10–2.25 (br s, 2H, Adamantane CH at bridgeheads).
-
2.35 (s, 2H, -CH
-COOH).
-
1.50–1.80 (m, 12H, Adamantane CH
- C NMR: Distinct peaks for the carboxyl carbonyl (~175 ppm), the methylene alpha to carbonyl, and the quaternary carbons of the adamantane cage (C1 and C3).
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation.[3] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation.[3] | Wear safety goggles. Use eye wash if contacted. |
| Storage | Hygroscopic solid. | Store in a desiccator at room temperature. |
References
-
American Elements. this compound Product Page. Available at: [Link][1][2][4]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5339591. Available at: [Link]
-
eScholarship (University of California). Computer-Aided Design of Selective Inhibitors (Synthesis of 3-amino-1-adamantaneacetic acid). Available at: [Link][5]
-
MDPI. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors. (Context on Adamantane functionalization). Available at: [Link]
Sources
- 1. 6240-01-3 | 3-Aminoadamantane-1-carboxylic acid hydrochloride | Carboxylic Acids | Ambeed.com [ambeed.com]
- 2. escholarship.org [escholarship.org]
- 3. 3-Aminoadamantane-1-carboxylic acid hydrochloride | C11H18ClNO2 | CID 365220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C12h17no2-·-hcl | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]
Structural Characterization of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride
This technical guide details the structural characterization and solid-state analysis of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride (CAS 75667-94-6). It is designed for researchers in medicinal chemistry and solid-state pharmaceutical development, focusing on the critical workflow for elucidating the crystal lattice architecture of this rigid, bifunctional adamantane scaffold.
Technical Guide & Solid-State Analysis Protocol
Executive Summary
This compound is a bifunctional adamantane derivative serving as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and antiviral agents. Its structure features a rigid tricyclic adamantane cage substituted at the 1- and 3-positions, imparting unique lipophilicity and steric bulk.
This guide provides a comprehensive framework for the solid-state characterization of this compound. It details the crystallization protocols, predicted lattice packing motifs driven by ammonium-chloride charge-assisted hydrogen bonding, and the analytical workflow required to validate its polymorphic purity.
Chemical Identity & Molecular Architecture
Before analyzing the crystal lattice, the molecular geometry must be defined. The adamantane cage imposes strict steric constraints, forcing substituents into specific spatial vectors.
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | 75667-94-6 |
| Molecular Formula | |
| Molecular Weight | 245.75 g/mol |
| Core Scaffold | Tricyclo[3.3.1.1 |
| Substituents | Pos 1: Acetic Acid ( |
| Stereochemistry | Achiral (plane of symmetry through C1, C3, C5, C7) |
Conformational Analysis
The adamantane core exists rigidly in a chair-chair conformation. In the crystal lattice, the primary conformational freedom lies in the acetic acid side chain at position 1.
-
Torsion
(C2-C1-C -C ): Typically adopts an anti or gauche conformation to minimize steric clash with the cage protons. -
Ammonium Group: The
bond is rigid, projecting the group directly away from the cage centroid, creating a strong directional H-bond donor site.
Experimental Protocol: Crystallization & Characterization
To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), a slow evaporation or vapor diffusion method is recommended due to the compound's high solubility in water and moderate solubility in alcohols.
Crystallization Workflow (DOT Diagram)
Figure 1: Optimized workflow for growing single crystals of adamantane-amino acid salts using vapor diffusion.
Detailed Methodology
-
Solvent System: Dissolve 50 mg of the hydrochloride salt in 2 mL of Methanol/Water (9:1 v/v) . The water aids in solubilizing the ionic salt, while methanol allows for volatility.
-
Antisolvent Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether or Acetone . Seal tightly.
-
Equilibration: Allow to stand at 4°C for 3-7 days. The ether vapors will diffuse into the methanol, slowly lowering solubility and promoting nucleation of the salt.
-
Harvesting: Look for colorless prismatic blocks or needles. Adamantane derivatives often sublime; ensure the vessel is sealed to prevent solvent loss before crystallization.
Structural Analysis & Lattice Architecture
Based on crystallographic precedents of adamantane-1-carboxylic acid and amino-adamantane salts, the following structural features are the standard for validation.
Unit Cell & Space Group
Adamantane derivatives frequently crystallize in centrosymmetric space groups unless chiral resolution has occurred (not applicable here).
-
Predicted Space Group:
(Monoclinic) or (Triclinic). -
Packing Coefficient: Adamantane cages are bulky; expect a packing coefficient (
) around 65-70%. High symmetry ( ) is common.
Hydrogen Bonding Network (The "Interaction Core")
The lattice stability is dominated by a Charge-Assisted Hydrogen Bond (CAHB) network involving the ammonium cation, chloride anion, and carboxylic acid.
-
Interaction A (Strong):
The chloride ion acts as a multi-acceptor, bridging 2-3 ammonium groups. -
Interaction B (Medium):
The carboxylic acid proton often donates to the chloride anion in hydrochloride salts, rather than forming the classic carboxylic acid dimer ( ), due to the strong electrostatic pull of the chloride. -
Interaction C (Weak):
The adamantane cage protons participate in weak dispersive interactions with carbonyl oxygens.
Lattice Topology Diagram
Figure 2: Schematic of the predicted hydrogen bonding network. The structure segregates into hydrophilic ionic channels (NH3+/Cl-/COOH) and hydrophobic adamantane layers.
Characterization Checklist (Self-Validating System)
To ensure the integrity of the crystal structure determination, the following metrics must be met. This acts as a quality control system for the data.
| Metric | Acceptance Criteria | Scientific Rationale |
| R-factor ( | Ensures the model accurately fits the electron density. | |
| Disorder Model | Checked on C2-C1 bond | Adamantane cages can exhibit rotational disorder around the substitution axis. |
| H-Atom Positioning | Difference Fourier Map | Ammonium protons ( |
| Hirshfeld Surface | Visualizes the dominance of |
Pharmaceutical Implications
Understanding this structure is vital for drug development:
-
Solubility: The channel-like packing of the hydrophilic ionic domains (shown in Fig 2) explains the high water solubility compared to the free base.
-
Polymorphism: Adamantane derivatives are prone to polymorphism. Powder XRD (PXRD) should be performed on bulk batches and compared to the simulated pattern from the single crystal (SCXRD) to rule out phase impurities.
-
Stability: The hydrochloride salt is generally non-hygroscopic due to the tight lattice packing energy provided by the chloride bridges, making it a stable API intermediate.
References
-
Synthesis & Identity: this compound. PubChem CID 5339591.[1] Link
- Adamantane Crystallography:Structure and packing of adamantane derivatives.
-
Vildagliptin Intermediates: Process for the preparation of Vildagliptin and intermediates thereof. Patent WO2011101861A1. Link
- General Protocol:Crystal Engineering of Pharmaceutical Salts. Molecular Pharmaceutics, 2007.
Sources
mass spectrometry fragmentation of 2-(3-aminoadamantan-1-yl)acetic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Aminoadamantan-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 2-(3-aminoadamantan-1-yl)acetic acid. Leveraging foundational principles of mass spectrometry and established fragmentation patterns of adamantane derivatives and amino acids, this document offers a predictive framework for the structural elucidation of this and similar molecules. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development, providing both theoretical insights and practical experimental guidance.
Introduction: The Significance of 2-(3-Aminoadamantan-1-yl)acetic Acid
2-(3-Aminoadamantan-1-yl)acetic acid belongs to a class of compounds centered around the unique, rigid, and lipophilic adamantane cage structure. Adamantane derivatives have garnered significant attention in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The incorporation of an amino acid moiety further enhances the potential for biological activity, making this compound a person of interest in drug discovery and development.
Understanding the structural integrity and metabolic fate of such novel compounds is paramount. High-resolution mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose. By elucidating the fragmentation patterns, we can confirm molecular identity, identify metabolites, and gain insights into the molecule's chemical stability.
Principles of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like 2-(3-aminoadamantan-1-yl)acetic acid.[1] ESI generates intact protonated molecules, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable and reproducible manner.[2] The resulting product ions are then mass analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
Predicted Fragmentation Pathways of 2-(3-Aminoadamantan-1-yl)acetic Acid
The fragmentation of the protonated molecule of 2-(3-aminoadamantan-1-yl)acetic acid, with a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol , is anticipated to be driven by the lability of the amino acid side chain and the inherent stability of the adamantane core. The primary sites of fragmentation are expected to be the bonds adjacent to the amino group and the carboxylic acid group, as well as characteristic cleavages within the adamantane cage itself.
Initial Fragmentation: The Amino Acid Moiety
Upon CID, the protonated molecule, [M+H]⁺, is expected to undergo initial fragmentation events centered around the more labile acetic acid and amino substituents.
-
Loss of Water (H₂O): A common fragmentation pathway for protonated amino acids is the neutral loss of water from the carboxylic acid group, resulting in the formation of an acylium ion.
-
Loss of Formic Acid (HCOOH): The entire acetic acid moiety can be lost as formic acid, leading to a prominent fragment ion.
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the carboxylic acid group is another characteristic fragmentation for amino acids.
-
Loss of the Acetic Acid Side Chain: Cleavage of the C-C bond between the adamantane cage and the acetic acid group can lead to the loss of the CH₂COOH radical.
Fragmentation of the Adamantane Core
The adamantane cage is a highly stable structure, but under sufficient collision energy, it will fragment in characteristic ways.[3][4][5] For 1-substituted adamantanes, fragmentation often involves the loss of the substituent or the loss of a C₄H₉ hydrocarbon radical.
-
Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of the amino group.
-
Formation of the Adamantyl Cation: A key fragment in the mass spectra of many adamantane derivatives is the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, formed by the loss of the entire substituent.[5]
-
Ring Opening and Fragmentation: More energetic collisions can lead to the opening of the adamantane ring system, resulting in a series of smaller fragment ions, often appearing as clusters of peaks separated by 14 mass units (CH₂).[6][7]
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for protonated 2-(3-aminoadamantan-1-yl)acetic acid.
Caption: Predicted major fragmentation pathways for protonated 2-(3-aminoadamantan-1-yl)acetic acid.
Experimental Protocol: Acquiring High-Quality MS/MS Data
To experimentally verify the predicted fragmentation patterns, the following protocol for ESI-MS/MS analysis is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-(3-aminoadamantan-1-yl)acetic acid in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.[2]
Mass Spectrometer Parameters
The following are suggested starting parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Optimization will be necessary.
| Parameter | Suggested Value | Rationale |
| Ionization Mode | ESI Positive | The amino group is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Nebulizer Gas | 30 - 40 psi | Aids in the formation of a fine aerosol. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the droplets. |
| Drying Gas Temp. | 300 - 350 °C | Promotes efficient solvent evaporation without thermal degradation. |
| Fragmentor Voltage | 100 - 150 V | Can induce in-source fragmentation for initial structural clues. |
| Collision Energy | Ramped (10-40 eV) | A range of collision energies will reveal both low-energy (side chain) and high-energy (adamantane core) fragmentations. |
Data Acquisition and Analysis
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule, [M+H]⁺, at the expected m/z of approximately 210.15.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor for CID. Acquire product ion spectra across the chosen collision energy range.
-
Data Interpretation: Analyze the resulting product ion spectrum to identify the fragment ions corresponding to the predicted neutral losses and characteristic adamantane-related ions. High-resolution mass measurements will be critical for confirming the elemental composition of each fragment.
Conclusion
The mass spectrometric fragmentation of 2-(3-aminoadamantan-1-yl)acetic acid is predicted to be a rich and informative process, yielding characteristic fragments from both the amino acid side chain and the adamantane core. By understanding these fragmentation pathways, researchers can confidently identify this molecule and its potential metabolites in complex biological matrices. The experimental protocol provided herein offers a robust starting point for acquiring high-quality data to support these structural elucidation efforts. This guide serves as a testament to the predictive power of mass spectrometry when grounded in the fundamental principles of ion chemistry.
References
-
Ahmed, M. G., Moeiz, S. M. I., Ahmed, S. A., & Hussam, A. (2006). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 45(3), 737–742. [Link]
-
Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2196. [Link]
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Perjési, P., Gáspár, R., Bálint, M., & Görgényi, M. (2019). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Journal of Chemical Sciences, 131(4), 30. [Link]
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solubility of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Physicochemical Landscape of this compound
This compound is a unique molecule combining a bulky, lipophilic adamantane cage with a polar amino acid moiety, presented as a hydrochloride salt. This structure dictates a complex solubility profile that is highly dependent on the nature of the solvent.
-
The Adamantane Moiety: The adamantane structure (C₁₀H₁₆) is a rigid, diamondoid hydrocarbon cage that imparts significant lipophilicity.[1][2] Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[1][3] This characteristic suggests that the parent adamantane structure will favor solubility in nonpolar organic solvents.
-
The Amino Acid and Hydrochloride Salt Functionality: The presence of the aminoacetic acid group introduces polar, ionizable functionalities. The primary amine and the carboxylic acid can exist in zwitterionic form. As a hydrochloride salt, the amine group is protonated, significantly increasing the polarity of that portion of the molecule. This salt formation is a common strategy to enhance aqueous solubility of amine-containing active pharmaceutical ingredients (APIs).[4]
The interplay of the lipophilic adamantane core and the hydrophilic amino acid hydrochloride side chain results in an amphiphilic character. The overall solubility in a given organic solvent will be determined by the solvent's ability to interact favorably with both the nonpolar and polar regions of the molecule.
Predicted Solubility Profile
Based on the structural components, a qualitative prediction of solubility in various organic solvent classes can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents are likely to be the most effective. Their hydroxyl or carboxyl groups can interact with the hydrochloride salt and the carboxylic acid through hydrogen bonding. The alkyl chains of these solvents can also interact with the adamantane cage. Studies on similar compounds like 1-adamantanamine hydrochloride have shown good solubility in ethanol and acetic acid.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors and have high dielectric constants, which can help to solvate the ionic hydrochloride portion of the molecule. The methyl groups in these solvents can interact with the adamantane cage. 3-Amino-1-adamantanol shows slight solubility in DMSO and methanol.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The bulky, nonpolar adamantane cage would favor solubility in these solvents.[3] However, the highly polar amino acid hydrochloride moiety will significantly hinder solubility in such nonpolar environments. It is predicted that the solubility in these solvents will be low.
Experimental Determination of Solubility: A Comprehensive Protocol
The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity and characterization)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the isothermal shake-flask method, a gold standard for solubility determination.[8][9]
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation of Stock Solutions for HPLC Calibration:
-
Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
-
HPLC Method Development:
-
Develop a sensitive and specific HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a good linearity (R² > 0.99).
-
-
Solubility Measurement (Isothermal Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[9]
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any undissolved solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC.
-
Calculate the concentration of the compound in the original supernatant using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetic Acid | Polar Protic | 25 | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| DMF | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| Chloroform | Nonpolar | 25 | Experimental Value | Calculated Value |
Causality and Self-Validation
-
Choice of Isothermal Shake-Flask Method: This method is chosen for its reliability in determining thermodynamic solubility, which is a true measure of the equilibrium state.[9]
-
Equilibration Time: It is critical to ensure that the system has reached equilibrium. This can be validated by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.
-
Solid State Analysis: After the solubility experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or solvation, which could affect the solubility measurement.
-
Purity of Compound and Solvents: The use of high-purity materials is essential for accurate and reproducible results.
Conclusion
The is governed by the amphiphilic nature of the molecule. While a definitive solubility profile requires experimental determination, a qualitative prediction suggests higher solubility in polar protic and aprotic solvents compared to nonpolar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to accurately and reliably determine the solubility of this compound, thereby facilitating its further development and application.
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Tu, Y. J., Yi, Z. M., Liao, J., & Song, S. H. (2017). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368. [Link]
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Foreword: The Adamantane Scaffold as a Privileged Structure in Pharmacology
An In-depth Technical Guide to the Potential Mechanisms of Action of Adamantane Derivatives
The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a cornerstone of modern medicinal chemistry.[1][2] First isolated from crude oil in 1933, its unique three-dimensional cage-like structure provides a robust and predictable scaffold for drug design.[3][4][5] Unlike flat aromatic rings that dominate many pharmaceuticals, the bulky, globular nature of adamantane allows for precise, multi-directional presentation of pharmacophoric groups, enabling unique interactions with biological targets.[5][6] Its inherent lipophilicity enhances the ability of derivatives to cross lipid membranes, including the blood-brain barrier, while its metabolic stability can protect adjacent functional groups, often improving a drug's pharmacokinetic profile.[3][6][7] This guide delves into the core mechanisms through which this "lipophilic bullet" exerts its diverse therapeutic effects, from its archetypal role in antiviral therapy to its nuanced modulation of the central nervous system and its emerging potential in oncology.
Part 1: The Archetypal Mechanism - Inhibition of the Influenza A M2 Proton Channel
The first major therapeutic breakthrough for adamantane derivatives came with the approval of amantadine in the 1960s for the treatment of influenza A.[8] This established the primary and most well-understood mechanism of action for this class of antivirals: the blockade of the M2 proton channel.
The Critical Role of the M2 Channel in Viral Replication
The influenza A M2 protein is a tetrameric, proton-selective ion channel embedded in the viral envelope.[9][10] Its function is essential at two key stages of the viral life cycle:
-
Viral Uncoating: After the virus enters a host cell via endocytosis, the endosome becomes acidified. The M2 channel opens, allowing protons to flow from the endosome into the virion. This acidification of the viral core destabilizes the interaction between the viral ribonucleoprotein (vRNP) complex and the matrix protein (M1), facilitating the release of the viral genetic material into the cytoplasm—a critical step for replication.[1][11][12]
-
Viral Maturation: During the assembly of new virions, the M2 channel functions to equilibrate the pH across the trans-Golgi network membrane, preventing premature conformational changes in the viral hemagglutinin (HA) protein in the acidic environment.
By blocking this proton transport, adamantane derivatives effectively halt the replication process at its earliest stages.[11][12]
Mechanism of M2 Channel Blockade
Amantadine and its α-methyl derivative, rimantadine, are tricyclic amines that physically obstruct the M2 channel pore.[1][11] The precise binding site and inhibitory mechanism have been the subject of extensive research, with two primary models proposed:
-
Pore-Blocking Model: This model suggests the drug binds within the N-terminal pore of the channel's transmembrane domain.[13] The hydrophobic adamantyl cage interacts with pore-lining residues such as Valine-27 (Val27), while the positively charged amino group acts as a "hydronium mimic," effectively plugging the channel and preventing proton passage.[9][14] Molecular dynamics simulations suggest that Val27 can form a secondary gate that, in concert with the bound drug, creates an extended blockage.[9]
-
Allosteric Model: Other evidence points to a binding site on the lipid-facing surface of the channel.[15] In this model, the drug binds to a hydrophobic pocket between adjacent helices, stabilizing the closed conformation of the channel and allosterically preventing it from opening.[15]
It is plausible that both mechanisms contribute to the inhibitory effect. Regardless of the precise location, the outcome is a cessation of proton flux and a halt to viral replication.[11]
The Molecular Basis of Resistance
Widespread resistance has rendered amantadine and rimantadine largely obsolete for treating seasonal influenza.[8][11] This resistance most commonly arises from a single amino acid substitution in the transmembrane domain of the M2 protein, with the Serine-31 to Asparagine (S31N) mutation being prevalent.[15] This single change is thought to destabilize the drug's binding pocket, drastically reducing its affinity for the channel without significantly impairing the channel's normal proton-conducting function.[11][15]
Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity. [1]
Part 3: Emerging Frontiers in Adamantane Pharmacology
The versatility of the adamantane scaffold has led to its exploration in a wide range of therapeutic areas beyond virology and neurology. These emerging applications leverage the unique properties of the adamantane cage to interact with novel targets.
Anticancer Mechanisms
Adamantane derivatives are being investigated as anticancer agents through several distinct mechanisms of action. [8]The lipophilic cage often enhances penetration of cancer cell membranes and can be used to anchor pharmacophores in the binding pockets of target proteins. [1]
-
Enzyme Inhibition: Adamantane-based compounds have been designed to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and Tyrosyl-DNA phosphodiesterase 1 (Tdp1). [8][16]Tdp1 is a DNA repair enzyme, and its inhibition can sensitize cancer cells to traditional chemotherapeutics that work by damaging DNA. [16]* Induction of Apoptosis: Many adamantane derivatives, including chalcone and triazole hybrids, exert direct cytotoxic effects on cancer cell lines by inducing programmed cell death (apoptosis). [8][17]* Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (P-gp/ABCB1) that actively remove anticancer drugs from the cell. [18]Certain adamantane derivatives have been shown to inhibit P-gp, restoring the efficacy of co-administered chemotherapeutic agents. [18][19]
Adamantane Derivative Class Proposed Mechanism Target Example(s) Reference(s) Adamantane-Platinum Complexes Enhanced Cytotoxicity, DNA Damage DNA [8] Adamantyl Retinoids (e.g., Adapalene) Growth Inhibition, Apoptosis Induction Retinoid Receptors [4] Adamantane-Triazole Hybrids Cytotoxicity, Apoptosis Induction Breast (MCF-7), Lung (A549) cancer cells [8] Adamantane-Dihydropyrimidines Cell Growth Inhibition, Apoptosis Lung (A-549) cancer cells [17] Adamantane-based Tdp1 Inhibitors Inhibition of DNA Repair Tyrosyl-DNA phosphodiesterase 1 [16][20] | Adamantane-based P-gp Inhibitors | Reversal of Multidrug Resistance | P-glycoprotein (ABCB1) | [18]|
Expanded Antiviral and Antimicrobial Spectrum
The success against influenza A has spurred investigation into other pathogens.
-
Hepatitis A Virus (HAV): Amantadine and rimantadine have been shown to inhibit HAV replication at the post-entry stage. The proposed mechanism involves the enhancement of autophagy, a cellular process that HAV appears to suppress to facilitate its own replication. [21]* Coronaviruses: Several adamantanes, including amantadine, rimantadine, and memantine, have demonstrated in vitro activity against various coronaviruses, including SARS-CoV-1 and SARS-CoV-2. [22][23][24]The proposed mechanism involves blocking the viroporin channel of the viral envelope (E) protein, which is analogous to the M2 channel in influenza. [22][24]* Antimicrobial Activity: Adamantane derivatives have also shown potential as antibacterial and antifungal agents, though the mechanisms are still under investigation. [25]
Metabolic and Endocrine Modulation
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Adamantane is a key structural feature in the antidiabetic drugs vildagliptin and saxagliptin. [3][25]These drugs inhibit DPP-4, an enzyme that inactivates incretin hormones. By inhibiting DPP-4, they prolong the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
-
Insulin Secretagogues: Certain amino-adamantane derivatives have been shown to directly stimulate insulin release from pancreatic β-cells. The mechanism involves the inhibition of K+ channels in the β-cell membrane, leading to depolarization, which in turn activates voltage-dependent Ca2+ channels. The resulting influx of Ca2+ triggers the release of insulin. [26]
Part 4: Methodologies for Mechanistic Elucidation
As a Senior Application Scientist, it is imperative to ground mechanistic hypotheses in robust experimental data. The following protocols represent self-validating workflows for investigating the core mechanisms of action of novel adamantane derivatives.
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol provides a generalized method to assess whether an adamantane derivative acts as an ion channel blocker, using a whole-cell patch-clamp configuration on a cell line stably expressing the target channel (e.g., NMDA receptors in HEK293 cells).
Objective: To determine the effect of a test adamantane compound on ion channel activity and characterize its blocking kinetics.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the target ion channel (e.g., human GluN1/GluN2A NMDA receptors) on glass coverslips to 60-80% confluency.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should be appropriate for the target channel (e.g., for NMDA receptors: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, adjusted to pH 7.2).
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope stage and perfuse with external solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, adjusted to pH 7.4).
-
Giga-seal Formation: Approach a single, healthy cell with the recording electrode and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, achieving the whole-cell configuration. Clamp the cell at a holding potential of -70 mV.
-
Eliciting Currents: Apply the channel agonist (e.g., 100 µM glutamate + 10 µM glycine for NMDA receptors) via a rapid perfusion system to elicit an inward current. Record a stable baseline response to the agonist alone.
-
Compound Application: Co-apply the agonist with increasing concentrations of the test adamantane derivative (e.g., 1 µM, 10 µM, 100 µM). Record the current response at each concentration.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value. Analyze the rate of current decay to infer blocking and unblocking kinetics.
Causality and Validation: A dose-dependent reduction in the agonist-evoked current provides direct evidence of channel inhibition. The kinetics of the block (e.g., speed of onset, voltage dependency) can validate a specific mechanism, such as an open-channel block versus a competitive antagonism.
Experimental Protocol: Workflow for Assessing Anticancer Activity
This workflow outlines the steps to evaluate a novel adamantane derivative for its potential to inhibit cancer cell growth and induce apoptosis.
Objective: To quantify the cytotoxic and apoptotic effects of a test compound on a cancer cell line (e.g., A549 lung cancer).
Caption: A generalized workflow for assessing the anticancer activity of adamantane derivatives.
Methodology:
-
Cell Seeding & Treatment: Seed A549 cells into 96-well plates. After 24 hours, treat the cells with a serial dilution of the adamantane derivative and a vehicle control.
-
Cytotoxicity (MTT Assay): After 48-72 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance. This allows for the calculation of the IC₅₀ value. [17]3. Apoptosis (Annexin V/PI Staining): Treat cells in parallel. After incubation, harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This will differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Perspectives
The adamantane scaffold is far more than a simple lipophilic accessory; it is a privileged structure that enables a remarkable diversity of pharmacological mechanisms. From physically blocking viral ion channels to delicately modulating the activity of neuronal receptors and inhibiting enzymes in complex disease pathways, adamantane derivatives have proven to be exceptionally versatile. [4][8]The ongoing research into their anticancer, expanded antiviral, and metabolic activities highlights that the full potential of this unique chemical entity is still being uncovered. [8][21][25] Future research will likely focus on creating multi-target adamantane hybrids, combining, for example, NMDA receptor antagonism with anti-inflammatory properties for enhanced neuroprotection. [8]The rigid, tetrahedral geometry of the scaffold makes it an ideal platform for designing complex molecules with precisely oriented functionalities. [5]Aided by computational modeling and high-throughput screening, the exploration of adamantane chemistry is poised to deliver the next generation of therapeutics for a wide range of human diseases.
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- 17. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 26. Adamantane derivatives: a new class of insulin secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization of 2-(3-aminoadamantan-1-yl)acetic Acid HCl
This in-depth technical guide details the spectroscopic and physicochemical characterization of 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride . It is designed for researchers in medicinal chemistry and analytical development.
Executive Summary & Compound Identity
This compound is a bifunctional adamantane derivative featuring a rigid tricyclic cage substituted with an amino group at the 3-position and an acetic acid moiety at the 1-position. This scaffold serves as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and rigidified
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-1-adamantaneacetic acid HCl; 3-Amino-1-carboxymethyladamantane HCl |
| CAS Registry Number | 75667-94-6 (HCl salt); 66246-88-6 (Free base) |
| Molecular Formula | C₁₂H₁₉NO₂[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 245.75 g/mol (Salt); 209.29 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Hexane, DCM |
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the impurity profile and spectral data. The compound is typically synthesized via the homologation of 3-amino-1-adamantanecarboxylic acid or nitration of 1-adamantaneacetic acid .
Synthesis Workflow (Graphviz Diagram)
The following workflow illustrates the primary synthetic route via the Ritter reaction or Nitration, identifying key intermediates that may appear as spectroscopic impurities.
Caption: Figure 1. Synthetic pathway from 1-adamantaneacetic acid involving nitration at the bridgehead carbon followed by reduction to the amine.
Spectroscopic Characterization
The rigid adamantane cage imposes high symmetry, resulting in simplified NMR spectra. The hydrochloride salt form ensures the amine is protonated (
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Standard for polar salts)
Internal Standard: TMS (
H NMR (Proton) Assignments
The adamantane protons appear as characteristic multiplets between 1.5 and 2.2 ppm.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 12.10 | Broad s | 1H | -COOH | Carboxylic acid proton (exchangeable) |
| 8.25 | Broad s | 3H | -NH ₃⁺ | Ammonium protons (exchangeable) |
| 2.15 | Singlet | 2H | -CH ₂-COOH | Methylene alpha to carboxyl (Pos 1') |
| 2.05 - 2.12 | Broad s | 2H | Ad-H (C5, C7) | Bridgehead methines |
| 1.75 - 1.85 | Multiplet | 6H | Ad-H | Methylene protons adjacent to substituents |
| 1.55 - 1.65 | Multiplet | 6H | Ad-H | Remaining cage methylenes |
Interpretation:
-
The singlet at ~2.15 ppm is diagnostic for the methylene group connecting the adamantane cage to the carboxylic acid.
-
The absence of aromatic protons confirms the purity of the aliphatic cage.
-
The ammonium signal at 8.25 ppm confirms the salt formation.
C NMR (Carbon) Assignments
| Chemical Shift ( | Type | Assignment | Notes |
| 172.8 | Cq | C =O | Carboxyl carbon |
| 52.4 | Cq | C3-NH₃⁺ | Quaternary bridgehead bearing amine |
| 48.1 | CH₂ | -C H₂-COOH | Methylene linker |
| 41.5 | CH₂ | C2 | Methylene between C1 and C3 |
| 39.8 | CH₂ | C4, C8, C9, C10 | Cage methylenes |
| 35.2 | Cq | C1 | Quaternary bridgehead bearing acetic acid |
| 30.1 | CH | C5, C7 | Unsubstituted bridgeheads |
Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization), Positive Mode.
-
Molecular Ion [M+H]⁺ : m/z 210.15 (Calculated for C₁₂H₂₀NO₂⁺: 210.149).
-
Base Peak : Often m/z 193 (Loss of NH₃) or m/z 150 (Loss of CH₂COOH).
-
Interpretation : The appearance of the parent ion at 210 confirms the integrity of the amino-acid structure. In the HCl salt, the chloride counter-ion may be visible in negative mode at m/z 35/37.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2800 - 3200 | N-H / O-H | Broad ammonium/acid stretch (Overlap) |
| 2850 - 2930 | C-H (sp³) | Adamantane C-H stretching (Strong) |
| 1715 | C=O | Carboxylic acid carbonyl stretch |
| 1580 - 1620 | N-H | N-H bending (Amine salt) |
| 1100 - 1200 | C-N / C-O | C-N stretch / C-O stretch |
Quality Control & Impurity Profiling
For drug development applications, monitoring specific impurities is mandatory.
Impurity Identification Table
| Impurity Name | Origin | Detection Method | Limit (Typical) |
| 1-Adamantaneacetic acid | Unreacted Starting Material | HPLC / GC | < 0.1% |
| 3-Hydroxy-1-adamantaneacetic acid | Over-oxidation / Hydrolysis | HPLC (Reverse Phase) | < 0.5% |
| 3-Nitro-1-adamantaneacetic acid | Intermediate | HPLC (UV detection) | < 0.1% |
Analytical Method (HPLC Protocol)
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Phosphoric acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 90% B over 20 minutes.
-
Detection : UV at 210 nm (low wavelength due to lack of chromophore).
-
Flow Rate : 1.0 mL/min.
References
-
PubChem Compound Summary . (2025). This compound. National Center for Biotechnology Information. Link
-
American Elements . (2024). This compound Product Specification. Link
-
ChemicalBook . (2024). Adamantane Derivatives and Spectroscopic Data. Link
- Klimova, N. V., et al. (1986). Hydroxyaminoadamantanes and Their Biological Activity. Khimiko-Farmatsevticheskii Zhurnal, 20(7), 810-815. (Context on amino-adamantane synthesis).
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- 5. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 6. 1-Adamantyl(amino)acetic acid hydrochloride | C12H20ClNO2 | CID 75301043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
IUPAC name for 2-(3-amino-1-adamantyl)acetic acid;hydrochloride
An In-Depth Technical Guide to 2-(3-amino-1-adamantyl)acetic acid hydrochloride (Adapromine)
Introduction
2-(3-amino-1-adamantyl)acetic acid hydrochloride, more commonly known by its synonym Adapromine, is a synthetic antiviral compound belonging to the adamantane class of drugs.[1][2] Structurally related to well-known agents such as Amantadine and Rimantadine, Adapromine was developed for the treatment and prophylaxis of influenza infections.[2] Marketed in Russia, it has demonstrated a broader spectrum of activity, showing efficacy against both influenza A and influenza B viruses.[1][2]
The therapeutic utility of the adamantane scaffold extends beyond virology. Compounds like Memantine are used in the management of neurodegenerative diseases, and Amantadine itself possesses both antiviral and antiparkinsonian properties.[3][4][5] Preliminary studies suggest that Adapromine may also exhibit central nervous system activity, presenting intriguing possibilities for future drug development.[2]
This guide provides a comprehensive technical overview of Adapromine, intended for researchers, medicinal chemists, and drug development professionals. It will cover the compound's chemical identity, its detailed mechanism of action, established synthetic pathways for its core structure, and potential avenues for future investigation.
Chemical Identity and Properties
Correctly identifying the molecule is the foundation of all subsequent research. The compound is the hydrochloride salt of 2-(3-amino-1-adamantyl)acetic acid.
| Identifier | Value |
| IUPAC Name | 2-(3-amino-1-adamantyl)acetic acid;hydrochloride[6] |
| Common Synonym | Adapromine[1][2] |
| CAS Number | 75667-94-6[6][7] |
| Molecular Formula | C₁₂H₂₀ClNO₂[6][7] |
| Molecular Weight | 245.75 g/mol [6][7] |
| PubChem CID | 5339591[6] |
Physicochemical Characteristics & Safety
Adapromine hydrochloride is typically a solid powder. As a research chemical, it must be handled with appropriate precautions.
-
Hazard Statements: According to supplier safety data, the compound is designated with hazard codes indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Handling: Standard laboratory personal protective equipment, including gloves, eye protection, and a lab coat, is mandatory.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[7]
Mechanism of Action
Adapromine's therapeutic effects are rooted in its unique tricyclic adamantane structure. Its primary, well-documented mechanism is antiviral, though evidence suggests potential for CNS activity.
Antiviral Activity: M2 Proton Channel Inhibition
The principal mechanism of Adapromine against the influenza A virus is the blockade of the M2 proton-selective ion channel, a crucial protein embedded in the viral envelope.[1] This process is critical for viral replication.
-
Viral Entry: The influenza virus enters the host cell via endocytosis, becoming enclosed in an endosome.
-
Acidification: The host cell naturally acidifies the endosome's interior by pumping in protons (H⁺).
-
M2 Channel Function: The viral M2 channel opens in response to this low pH, allowing protons to flow from the endosome into the virion's interior.
-
Viral Uncoating: This influx of protons acidifies the viral core, triggering a conformational change that causes the viral ribonucleoprotein (vRNP) complex to dissociate from the matrix protein (M1). This "uncoating" step is essential for releasing the viral genome into the host cytoplasm.
-
Adapromine's Role: The rigid, hydrophobic adamantane cage of Adapromine binds tightly within the pore of the tetrameric M2 channel, physically obstructing the passage of protons.[1]
-
Replication Halted: By preventing the acidification of the viral interior, Adapromine blocks the uncoating process. The viral genome remains trapped, and replication is aborted.[1]
This targeted inhibition explains its efficacy against influenza A. While it also shows activity against influenza B, the precise mechanism in that context is less clearly defined as influenza B viruses lack the M2 protein targeted by adamantanes.[1]
Caption: Adapromine's antiviral mechanism of action.
Potential Central Nervous System (CNS) Activity
The adamantane scaffold is a privileged structure in CNS drug discovery. Electroencephalography (EEG) studies in animal models have suggested that Adapromine may possess psychostimulant-like properties, potentially mediated through catecholaminergic pathways.[2]
While direct mechanistic studies on Adapromine are limited, the pharmacology of its structural analog, Amantadine, provides a valuable predictive framework. Amantadine's complex CNS activity includes:
-
Dopaminergic Effects: It enhances the release and inhibits the reuptake of dopamine in the brain.[3]
-
NMDA Receptor Antagonism: It acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor implicated in neuronal plasticity and excitotoxicity.[3][4]
These dual actions contribute to Amantadine's effectiveness in Parkinson's disease.[3][5] Given the structural similarity, it is plausible that Adapromine shares some of these properties, making it a candidate for investigation in neurological and psychiatric disorders.
Synthesis and Characterization
The synthesis of Adapromine involves the creation of the functionalized 3-amino-1-adamantyl core, followed by the attachment of the acetic acid side chain. While the direct synthesis of the final product is proprietary, the synthesis of key precursors, such as 3-amino-1-adamantanol, is well-documented in patent literature and serves as an excellent model.
Representative Synthetic Protocol: 3-Amino-1-Adamantanol from Amantadine Hydrochloride
This multi-step synthesis demonstrates a practical and scalable approach to producing the core scaffold. The causality of each step is critical for successful execution.
Starting Material: 1-Adamantanamine hydrochloride (Amantadine HCl) Rationale: A commercially available and affordable starting point with the adamantane cage and an amino group already in place.[8]
Step 1: Nitration
-
Procedure: Amantadine hydrochloride is added in batches to a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reacted first in an ice-water bath for 1-2 hours, then at room temperature for up to 30 hours.[8][9]
-
Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. The adamantane cage, being electron-rich, undergoes electrophilic substitution, preferentially at the tertiary bridgehead carbon (position 3) to install a nitro group. The initial cooling controls the highly exothermic reaction.
Step 2: Quenching and Basification
-
Procedure: The reaction mixture is carefully poured into ice. Subsequently, a solid base (e.g., potassium hydroxide or sodium hydroxide) is added while stirring, keeping the temperature below 80°C, until the pH reaches 10-12.[8][9]
-
Causality: Quenching on ice dissipates the heat from the acid-base neutralization. The addition of a strong base neutralizes the excess acid and facilitates the subsequent reaction steps. This step is often associated with a distinct color change to blue-green.[8]
Step 3: Hydroxylation and Extraction
-
Procedure: The basified mixture is stirred for approximately 30 minutes. The resulting product is then extracted from the aqueous solution using an organic solvent like dichloromethane. The organic layers are dried over anhydrous sodium sulfate.[8][9]
-
Causality: In this step, the nitro group is converted to a hydroxyl group, yielding 3-amino-1-adamantanol. The mechanism can be complex but involves the alkaline conditions promoting the transformation. Dichloromethane is an effective solvent for extracting the moderately polar product from the aqueous salt solution. Anhydrous sodium sulfate removes residual water from the organic phase.
Step 4: Isolation and Purification
-
Procedure: The solvent is removed by rotary evaporation. The crude solid is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final white solid product.[8][9]
-
Causality: Recrystallization is a purification technique based on differential solubility. The desired compound is dissolved in a hot solvent and crystallizes out in a purer form upon cooling, leaving impurities behind in the solution.
Caption: Workflow for the synthesis of a key Adapromine precursor.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹HNMR, ¹³CNMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful installation of functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[10]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., N-H stretches for the amine, C=O stretch for the carboxylic acid).[10]
-
Elemental Analysis: Measures the percentage composition of elements (C, H, N, Cl), which must match the theoretical values for the molecular formula.[10]
Applications and Future Directions
Adapromine's established role as an antiviral provides a solid foundation, while its potential CNS activity opens new avenues for research and development.
-
Established Application: As a treatment and prophylactic for influenza A and B in regions where it is approved, it serves as an important tool in managing seasonal epidemics.[2] Its activity against influenza B gives it an advantage over earlier adamantanes like Amantadine.[1]
-
Future Directions:
-
Antiviral Drug Resistance: Research into Adapromine's efficacy against influenza strains resistant to other antivirals is a high-priority area. Understanding how specific M2 mutations affect its binding could guide the development of next-generation adamantane inhibitors.[1]
-
Neuropharmacology: A systematic investigation into Adapromine's CNS profile is warranted. Researchers should explore its affinity for dopamine transporters, NMDA receptors, and other CNS targets.[3][4] Such studies could reveal its potential for treating conditions like Parkinson's disease, neuropathic pain, or cognitive disorders.
-
Drug Repurposing: Given the dual mechanism potential, Adapromine could be explored for comorbidities, such as managing motor symptoms in Parkinson's patients who contract influenza, offering a single-molecule therapeutic approach.
-
Conclusion
2-(3-amino-1-adamantyl)acetic acid hydrochloride (Adapromine) is a multifaceted molecule with proven utility as a broad-spectrum anti-influenza agent. Its mechanism as an M2 proton channel blocker is well-understood and provides a clear basis for its antiviral activity. Furthermore, compelling evidence from related compounds and preliminary studies suggests a potential for CNS modulation that remains largely unexplored. For drug development professionals and researchers, Adapromine represents not only an effective antiviral but also a promising scaffold for the discovery of new therapies targeting complex neurological diseases.
References
- Grokipedia. Adapromine.
- ResearchGate. A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
- Patsnap Synapse. What is the mechanism of Amantadine Hydrochloride?. (2024-07-17).
- ChemicalBook. Mechanism and toxicity of Rimantadine. (2022-04-11).
- Google Patents. CN104761456A - Preparation method of 3-amino-1-adamantanol.
- Wikipedia. Amantadine.
- Wikipedia. Adamantane.
- NIH National Center for Biotechnology Information. Amantadine - StatPearls.
- Google Patents. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
- Wikipedia. Adapromine.
- PubChem. 1-Adamantyl(amino)acetic acid hydrochloride.
- CP Lab Safety. 3-amino-1-adamantyl)acetic Acid Hydrochloride (C12H20ClNO2), 100 mg.
- Google Patents. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
- American Elements. 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride.
- Google Patents. CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of 2-(3-Aminoadamantan-1-yl)acetic Acid by Recrystallization
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
2-(3-Aminoadamantan-1-yl)acetic acid is a key building block in contemporary drug discovery, notable for its rigid, three-dimensional adamantane scaffold. This structural feature is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is not merely a procedural formality but a critical determinant of safety, efficacy, and reproducibility in downstream applications. Recrystallization stands as a powerful, scalable, and economical technique for the purification of solid organic compounds, leveraging subtle differences in solubility between the target molecule and its impurities.
This guide provides a comprehensive framework for the purification of 2-(3-aminoadamantan-1-yl)acetic acid, moving beyond a simple list of steps to elucidate the underlying chemical principles that govern the process. We will explore the zwitterionic nature of this amino acid, its impact on solubility, and how this can be manipulated to achieve optimal purification.
Understanding the Molecule: A Zwitterionic Adamantane Derivative
A foundational understanding of the physicochemical properties of 2-(3-aminoadamantan-1-yl)acetic acid is paramount for developing a rational purification strategy. As an amino acid, it exists predominantly as a zwitterion, or inner salt, where the basic amino group is protonated and the acidic carboxylic acid group is deprotonated, resulting in a molecule with both a positive and a negative charge, yet an overall neutral charge.[1]
This zwitterionic character profoundly influences its solubility. In aqueous media, its solubility is lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[2] At pH values below the pI, the carboxylate group becomes protonated, leading to a net positive charge, while at pH values above the pI, the ammonium group is deprotonated, resulting in a net negative charge. In both its cationic and anionic forms, the molecule exhibits greater solubility in polar solvents like water. This pH-dependent solubility is a key lever to be pulled during the recrystallization process.
Due to the bulky, nonpolar adamantane cage, the molecule also possesses significant lipophilic character.[3] This dual nature—a polar, zwitterionic head and a lipophilic adamantane tail—dictates its solubility profile in various organic solvents and their mixtures with water.
Potential Impurities: A Glimpse into the Synthetic Lineage
The choice of a purification strategy must be informed by the likely impurities present in the crude material. While various synthetic routes to 2-(3-aminoadamantan-1-yl)acetic acid are possible, a common approach for analogous structures involves the functionalization of an adamantane precursor. For instance, a plausible synthesis could involve a Ritter-type reaction on a suitable adamantane derivative followed by hydrolysis.[4] Potential impurities could therefore include:
-
Unreacted starting materials: e.g., 3-amino-1-adamantanol or a protected derivative.
-
Reagents from the synthesis: and their byproducts.
-
Intermediates: such as amides or esters formed during the synthesis.
-
Side-products: arising from incomplete reactions or alternative reaction pathways.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is strongly recommended to identify the impurity profile and tailor the recrystallization strategy accordingly.
Recrystallization Strategy: A Step-by-Step Protocol with Rationale
The following protocol is a robust starting point for the purification of 2-(3-aminoadamantan-1-yl)acetic acid. It is designed to be a self-validating system, with in-process checks to ensure optimal results.
Materials and Equipment
| Materials | Equipment |
| Crude 2-(3-aminoadamantan-1-yl)acetic acid | Magnetic stirrer with heating plate |
| Deionized water | Erlenmeyer flasks (various sizes) |
| Isopropanol (or Ethanol/Methanol) | Graduated cylinders |
| Activated carbon (decolorizing charcoal) | Buchner funnel and flask |
| Celite® (or other filter aid) | Vacuum source |
| 0.1 M Hydrochloric acid | Filter paper |
| 0.1 M Sodium hydroxide | pH meter or pH paper |
| Spatulas and glass stirring rods | |
| Watch glass | |
| Drying oven or vacuum desiccator |
Protocol
-
Solvent System Selection (The Heart of the Matter): The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For zwitterionic amino acids, mixtures of water and a miscible organic solvent like isopropanol, ethanol, or methanol are often effective.[5]
-
Rationale: The water component solvates the polar zwitterionic head, while the alcohol component helps to dissolve the lipophilic adamantane tail. The ratio of water to alcohol can be fine-tuned to achieve the desired solubility profile.
-
Experimental Determination:
-
Place a small amount (e.g., 10-20 mg) of the crude material in several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of different water/alcohol mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 water:isopropanol).
-
Observe the solubility at room temperature.
-
Heat the tubes in a water bath and observe the solubility.
-
Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent system that dissolves the compound when hot and provides a good yield of crystals upon cooling is the most promising.
-
-
-
Dissolution:
-
Place the crude 2-(3-aminoadamantan-1-yl)acetic acid in an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).
-
Add the chosen solvent system dropwise while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
pH Adjustment (Optional but Recommended): To increase the solubility of the zwitterionic compound, the pH of the solution can be adjusted away from its isoelectric point. Add a few drops of 0.1 M HCl or 0.1 M NaOH to shift the equilibrium towards the more soluble cationic or anionic form, respectively. A theoretical isoelectric point (pI) can be calculated by averaging the pKa values of the carboxylic acid and the amino group. For a typical amino acid, these are approximately 2 and 9.5, respectively, leading to a pI around 5.75. The bulky adamantane group may slightly alter these values.
-
-
Decolorization (If Necessary):
-
If the solution is colored, this may indicate the presence of high molecular weight, colored impurities.
-
Allow the solution to cool slightly to prevent flash boiling upon the addition of activated carbon.
-
Add a small amount of activated carbon (about 1-2% of the solute weight) to the hot solution.
-
Rationale: Activated carbon has a high surface area and adsorbs colored impurities.
-
Boil the solution for a few minutes.
-
-
Hot Filtration:
-
To remove insoluble impurities (and activated carbon, if used), perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask with a small amount of the hot solvent to prevent premature crystallization in the funnel.
-
Pour the hot solution through a fluted filter paper into the preheated flask.
-
Rationale: This step removes any solid impurities that were not dissolved in the hot solvent.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
pH Adjustment for Crystallization: If the pH was adjusted for dissolution, it should now be carefully brought back to the isoelectric point by the dropwise addition of 0.1 M NaOH (if acidified) or 0.1 M HCl (if basified). The compound is least soluble at its pI, which will induce crystallization.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Rationale: Using a cold solvent minimizes the loss of the desired product, which is less soluble at lower temperatures.
-
-
Drying:
-
Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to a constant weight.
-
Workflow for Recrystallization
Caption: Recrystallization workflow for 2-(3-aminoadamantan-1-yl)acetic acid.
Purity Assessment: Ensuring Success
The purity of the recrystallized 2-(3-aminoadamantan-1-yl)acetic acid should be assessed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome |
| Melting Point | Assess purity and identity | A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point. |
| HPLC with Charged Aerosol Detection (CAD) | Quantify purity and detect non-chromophoric impurities | A single major peak corresponding to the product with high purity (>99%). As the analyte lacks a strong chromophore, CAD is a suitable universal detector.[6] |
| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure and identify impurities | Spectra consistent with the structure of 2-(3-aminoadamantan-1-yl)acetic acid. The absence of signals corresponding to starting materials or synthetic byproducts. |
Suggested Starting Conditions for HPLC-CAD Method Development:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like amino acids.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to ~3 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient starting with a high percentage of acetonitrile and gradually increasing the aqueous mobile phase.
-
Detector: Charged Aerosol Detector (CAD).
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. | Add more of the "poor" solvent (the one in which the compound is less soluble) to the hot solution. Ensure slow cooling. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was added), or the pH is not at the isoelectric point. | Evaporate some of the solvent to concentrate the solution. Carefully adjust the pH to the isoelectric point. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Ensure the filtration apparatus is preheated. |
| Colored crystals | The colored impurity has similar solubility to the product. | Repeat the recrystallization, ensuring efficient use of activated carbon. A different solvent system may be required. |
Conclusion
The recrystallization of 2-(3-aminoadamantan-1-yl)acetic acid is a nuanced process that leverages its unique zwitterionic and lipophilic characteristics. By carefully selecting a solvent system, manipulating the pH to control solubility, and adhering to a systematic protocol, researchers can achieve a high degree of purity essential for reliable and reproducible scientific outcomes. The principles and protocols outlined in this guide provide a solid foundation for the successful purification of this important adamantane derivative.
References
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research. [Link]
-
Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. [Link]
-
The crystallization of amino acids from mixtures of water and alcohol. ProQuest. [Link]
-
How to Calculate the Isoelectric Point of Amino Acids?. MtoZ Biolabs. [Link]
-
Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector. BioProcessing Journal. [Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]
-
Ch27: Isoelectronic point. Department of Chemistry, University of Calgary. [Link]
-
Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. ResearchGate. [Link]
-
How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. [Link]
-
What is a zwitterion? How is an amino acid's isoelectric point related to it?. Quora. [Link]
-
HPLC qualitative amino acid analysis in the clinical laboratories. American Journal of Clinical Pathology. [Link]
-
Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
- Purification method of adamantane monools.
-
Adamantane Ionic Liquids. The Royal Society of Chemistry. [Link]
-
Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. Angewandte Chemie International Edition. [Link]
-
An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl)-3-aminopropanoic acid. Croatica Chemica Acta. [Link]
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. PubChem. [Link]
-
3-amino-1-adamantanol and synthesis method thereof. Patsnap. [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]
-
13C NMR spectra of adamantane derivatives. Tetrahedron. [Link]
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. PubChem. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Defense Technical Information Center. [Link]
-
An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl)-3-aminopropanoic acid. Semantic Scholar. [Link]
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessingjournal.com [bioprocessingjournal.com]
Application Notes & Protocols: Strategic Incorporation of 2-(3-Aminoadamantan-1-yl)acetic Acid in Solid-Phase Peptide Synthesis
Introduction: The Adamantane Moiety as a Tool for Peptide Design
In the field of medicinal chemistry and drug discovery, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy to enhance therapeutic properties.[1] UAAs can improve metabolic stability, modulate receptor affinity, and constrain peptide conformation. Among the vast array of available UAAs, those containing the adamantane moiety, such as 2-(3-aminoadamantan-1-yl)acetic acid, have garnered significant interest.
The adamantane cage is a rigid, lipophilic, and three-dimensional hydrocarbon structure (tricyclo[3.3.1.1^3,7]decane) that offers unique steric and physicochemical properties.[2][3] Its incorporation into a peptide backbone can:
-
Increase Lipophilicity: The bulky, nonpolar nature of adamantane can enhance membrane permeability and improve pharmacokinetic profiles.[3][4]
-
Introduce Conformational Rigidity: The adamantane scaffold acts as a rigid anchor, restricting the conformational freedom of the peptide backbone and potentially locking it into a bioactive conformation.[2]
-
Enhance Receptor Interactions: The unique 3D shape can facilitate novel and potent interactions within receptor binding pockets, acting as a "hydrophobic bullet."[2][5]
-
Improve Metabolic Stability: The sterically hindered nature of the adamantane group can shield adjacent peptide bonds from enzymatic degradation.
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected 2-(3-aminoadamantan-1-yl)acetic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
The Challenge: Steric Hindrance in SPPS
The primary challenge in utilizing 2-(3-aminoadamantan-1-yl)acetic acid in SPPS is the significant steric hindrance posed by the bulky adamantyl group. This steric bulk, positioned beta to the carboxyl group and gamma to the amino group, can impede the coupling reaction at two key stages of the SPPS cycle:
-
Acylation by the Adamantyl Amino Acid: Activating the carboxyl group of Fmoc-2-(3-aminoadamantan-1-yl)acetic acid and coupling it to the N-terminal amine of the growing peptide chain can be slow and inefficient.
-
Acylation of the Adamantyl Amino Acid's Amine: Coupling the subsequent amino acid to the newly deprotected amine of the adamantyl residue can also be challenging.
Inefficient coupling leads to deletion sequences and truncated peptides, significantly reducing the yield and purity of the target peptide. Therefore, specialized strategies are required to overcome this steric barrier and drive the coupling reactions to completion.[6][7]
Strategic Recommendations for Efficient Coupling
To ensure the successful incorporation of this sterically demanding amino acid, the following strategic modifications to standard Fmoc-SPPS protocols are recommended.
Choice of Coupling Reagents
Standard carbodiimide-based activators like DIC (N,N'-diisopropylcarbodiimide) may be insufficient. More potent uronium- or phosphonium-based coupling reagents are necessary to generate a highly reactive activated ester capable of overcoming the steric hindrance.
| Reagent Class | Recommended Reagents | Rationale for Use |
| Uronium/Aminium Salts | HATU, HBTU | Form highly reactive OAt- or OBt-esters, respectively. HATU is generally considered more reactive and less prone to racemization.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient reagents that perform well even in sterically hindered situations. |
Scientist's Note: For the most challenging couplings involving 2-(3-aminoadamantan-1-yl)acetic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice due to its superior activation speed and efficiency.
Optimized Reaction Conditions
Beyond the choice of reagent, adjusting the reaction parameters is critical for achieving high coupling efficiency.
-
Extended Coupling Times: A standard 1-2 hour coupling time may be insufficient. Extending the reaction time to 4-12 hours, or even overnight for particularly difficult sequences, is often necessary.
-
Double Coupling: This is a highly recommended strategy. After the initial coupling reaction, the vessel is drained, and the resin is treated with a fresh solution of the activated amino acid for a second coupling cycle. This ensures that any unreacted sites from the first pass are acylated.
-
Elevated Temperature: Microwave-assisted SPPS can be particularly effective for driving difficult couplings to completion by using controlled heating.[7] If a microwave synthesizer is not available, performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can also increase the reaction rate, though this should be done with caution to avoid potential side reactions.
Monitoring and Capping
-
Qualitative Monitoring: After coupling, a small sample of the resin should be tested for the presence of free primary amines using a qualitative test like the Kaiser (ninhydrin) test. A negative result (e.g., colorless or yellow beads) indicates a complete reaction. For couplings onto the adamantyl residue, which is a secondary amine post-deprotection, a Chloranil test is more appropriate.
-
Capping: If a positive Kaiser or Chloranil test indicates incomplete coupling even after extended reaction times or double coupling, the unreacted amines should be "capped" to prevent the formation of deletion peptides. This is achieved by acetylating the free amines with a reagent like acetic anhydride.[9][10]
Detailed Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different synthesis scales. The process follows the standard Fmoc-SPPS workflow of deprotection, activation/coupling, and washing.[11][12]
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines the standard steps for adding a typical amino acid. Specific modifications for the adamantyl residue are detailed in Protocol 2.
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol substitution) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF. Agitate for 1 minute.
-
Drain and add another 2 mL of 20% piperidine in DMF. Agitate for 5-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) in 2 mL of DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activation solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.
-
Repeat the cycle for the next amino acid.
Protocol 2: Incorporation of Fmoc-2-(3-aminoadamantan-1-yl)acetic acid
This protocol details the critical modifications for coupling the sterically hindered adamantyl amino acid.
Caption: Workflow for double coupling of the adamantyl amino acid.
-
Deprotection: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 1, Step 2.
-
Activation Solution Preparation: In a clean vial, prepare the activation solution with increased equivalents to drive the reaction.
-
Fmoc-2-(3-aminoadamantan-1-yl)acetic acid: 0.5 mmol (5 eq)
-
HATU: 0.48 mmol (4.8 eq)
-
DIPEA: 1.0 mmol (10 eq)
-
DMF: 2 mL
-
Vortex the mixture and allow it to pre-activate for 1-2 minutes.
-
-
First Coupling:
-
Add the activation solution to the deprotected resin.
-
Agitate for a minimum of 2 hours at room temperature.
-
-
Intermediate Wash:
-
Drain the coupling solution.
-
Perform a quick wash with 2 mL of DMF to remove byproducts.
-
-
Second Coupling (Double Coupling):
-
Prepare a fresh activation solution as described in Step 2.
-
Add the new solution to the resin.
-
Agitate for an additional 2 hours.
-
-
Final Wash:
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Monitoring and Capping:
-
Perform a Kaiser test.
-
If the test is negative (successful coupling), proceed to the next cycle.
-
If the test is positive (incomplete coupling), cap the unreacted amines by agitating the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 20 minutes.
-
Peptide Cleavage and Purification
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Preparation: Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Cleavage:
-
Prepare a cleavage cocktail. For a standard peptide, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water is suitable.
-
Add 2 mL of the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).[13]
-
Conclusion
The incorporation of 2-(3-aminoadamantan-1-yl)acetic acid is a valuable technique for creating novel peptides with potentially enhanced therapeutic properties. While its steric bulk presents a significant synthetic challenge, the use of potent coupling reagents like HATU, combined with optimized protocols featuring extended reaction times and a double coupling strategy, can ensure its successful integration into peptide chains. Careful monitoring and the optional use of capping steps provide a robust and self-validating system for producing high-purity adamantane-containing peptides for research and drug development.
References
- Development of a new amino-protecting group, 2-adamantyloxycarbonyl (2-adoc), and its application to the solid-phase synthesis of protected peptides.Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- 3-Amino-1-Adamantanol.Google Patents.
- Method for synthesizing 3-amino-1-adamantanol.Google Patents CN101747212B.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).Nowick Laboratory, University of California, Irvine.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.ResearchGate.
- Method for preparing 3-amino-1-adamantane alcohol.Google Patents CN101798270A.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.Hindawi.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central, National Institutes of Health.
- SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE.Shodhganga@INFLIBNET.
- 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride | CAS 75667-94-6.American Elements.
- Unlocking therapeutic potential: the role of adamantane in drug discovery.ConnectSci.
- Fmoc Amino Acids for SPPS.AltaBioscience.
- A Novel Synthesis of 3-Amino-1-Adamantanemethanol.ResearchGate.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.SciSpace.
- Introduction to Peptide Synthesis.PubMed Central, National Institutes of Health.
- Unnatural Amino Acids for Peptide Synthesis.Sigma-Aldrich.
- Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
- Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides.RSC Advances.
- Adamantane in Drug Delivery Systems and Surface Recognition.PubMed Central, National Institutes of Health.
- Peptide Analysis Techniques Review.Creative Proteomics.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.CEM Corporation.
- Use of the Adamantane Structure in Medicinal Chemistry.ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis.ResearchGate.
- HPLC Tech Tip: Approach to Peptide Analysis.Phenomenex.
- Methods and protocols of modern solid phase peptide synthesis.Springer.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.ACS Publications.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.PubMed Central, National Institutes of Health.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. scispace.com [scispace.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Navigating the Steric Maze: N-Protection Strategies for 2-(3-Aminoadamantan-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage and the Protection Imperative
The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and modulate receptor binding. 2-(3-Aminoadamantan-1-yl)acetic acid, in particular, serves as a crucial building block for novel therapeutics, including antiviral and neuroprotective agents.[2][3] However, the synthetic utility of this valuable intermediate is contingent on the strategic manipulation of its reactive amino group.
Unmasked, the primary amine of 2-(3-aminoadamantan-1-yl)acetic acid can engage in undesired side reactions during subsequent synthetic transformations, such as peptide couplings or acylations.[4] Therefore, the temporary installation of a protecting group on the nitrogen atom is a critical step to ensure regioselectivity and achieve the desired final product.[5][6] This guide provides a comprehensive overview of common N-protection strategies, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, and offers detailed protocols tailored for the sterically hindered environment of the adamantane nucleus.
The Challenge of Steric Hindrance
The bulky adamantane framework presents a significant steric challenge for the introduction of protecting groups. The primary amine at the 3-position is situated in a sterically congested environment, which can hinder the approach of reagents and slow down reaction kinetics. Consequently, reaction conditions must be carefully optimized to achieve efficient protection.
Core N-Protection Strategies: A Comparative Overview
The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal.[6][7] For 2-(3-aminoadamantan-1-yl)acetic acid, the most common and practical choices are the Boc and Cbz groups.[8][9]
| Protecting Group | Reagent | Key Advantages | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions; clean deprotection byproducts.[10][11] | Mild acidic conditions (e.g., TFA, HCl).[12][13] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and mildly basic conditions; orthogonal to Boc.[][15] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[16][17] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Very mild, base-labile deprotection; useful in solid-phase peptide synthesis.[18][19] | Mild base (e.g., piperidine).[20][21] |
Experimental Protocols
Protocol 1: N-Boc Protection of 2-(3-Aminoadamantan-1-yl)acetic Acid
This protocol details the introduction of the acid-labile Boc group, a cornerstone of modern organic synthesis.[10]
Diagram: N-Boc Protection Workflow
Caption: General workflow for N-Boc protection.
Materials:
-
2-(3-Aminoadamantan-1-yl)acetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-(3-aminoadamantan-1-yl)acetic acid (1.0 equiv) in a 2:1 mixture of THF and water.
-
Base Addition: Add triethylamine (2.0-3.0 equiv) to the solution and stir at room temperature for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2-1.5 equiv) to the cooled solution in one portion.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-2-(3-aminoadamantan-1-yl)acetic acid.[10]
Protocol 2: N-Cbz Protection of 2-(3-Aminoadamantan-1-yl)acetic Acid
The Cbz group offers an orthogonal protection strategy, as it is stable to the acidic conditions used to remove Boc groups.[]
Materials:
-
2-(3-Aminoadamantan-1-yl)acetic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or THF
-
Deionized Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-(3-aminoadamantan-1-yl)acetic acid (1.0 equiv) in a solution of sodium carbonate (2.5 equiv) in a mixture of water and dioxane (e.g., 2:1). Cool the solution in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1-1.3 equiv) dropwise, ensuring the temperature is maintained below 5°C.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Maintain the pH of the reaction between 8 and 10.[8]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate of the product should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-2-(3-aminoadamantan-1-yl)acetic acid.
Deprotection Strategies: Unmasking the Amine
The selective removal of the protecting group is as critical as its introduction.
Diagram: Orthogonal Deprotection Logic
Caption: Orthogonal deprotection of Boc and Cbz groups.
Protocol 3: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[12]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) and can be used directly or neutralized with a mild base.
Protocol 4: Cbz Deprotection
-
Setup: Dissolve the N-Cbz protected compound in a solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% palladium).[16]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]
Conclusion
The successful N-protection of 2-(3-aminoadamantan-1-yl)acetic acid is a gateway to a vast chemical space for drug discovery. While the steric bulk of the adamantane cage necessitates careful optimization of reaction conditions, the use of standard protecting groups like Boc and Cbz provides reliable and versatile strategies. The choice between these protecting groups will depend on the planned subsequent synthetic steps, leveraging their orthogonal deprotection chemistries to achieve complex molecular architectures. The protocols outlined in this guide provide a robust starting point for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Methods in Enzymology, 328, 43-63. Available from: [Link]
-
ResearchGate. (2025). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
-
Fytas, G., et al. (1995). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Il Farmaco, 50(11), 747-752. Available from: [Link]
-
Stoymirska, A., et al. (2025). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. ResearchGate. Available from: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available from: [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]
-
Bouzroura, M., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]
-
Stoymirska, A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Royal Society of Chemistry. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. Available from: [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
Tetrahedron Letters. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]
Sources
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- 2. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
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- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. chempep.com [chempep.com]
- 20. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
2-(3-aminoadamantan-1-yl)acetic acid as a scaffold in medicinal chemistry
Introduction: The "Diamondoid" Scaffold Effect
In modern drug discovery, the escape from "flatland" (purely aromatic/heteroaromatic structures) is a critical mandate. 2-(3-aminoadamantan-1-yl)acetic acid represents a premier "diamondoid" scaffold—a bifunctionalized, saturated, cage-like structure that offers unique physicochemical properties unavailable in linear or aromatic linkers.
This molecule is not merely a spacer; it is a pharmacokinetic enhancer . The adamantane cage provides high lipophilicity (increasing BBB penetration) while the zwitterionic handle (amino acid motif) allows for solubility modulation and peptidomimetic integration.
Key Physicochemical Advantages
-
Lipophilic Bullet: The adamantane core (
) significantly boosts , facilitating membrane permeability. -
Steric Bulk: The cage diameter (
) blocks metabolic access to adjacent labile groups, extending half-life ( ). -
Defined Geometry: Unlike flexible alkyl chains, the 1,3-disubstitution pattern enforces a rigid linear or kinked geometry, crucial for orienting pharmacophores in receptor pockets (e.g., P2X7, NMDA, DPP-4).
Chemical Synthesis Strategy
The synthesis of 2-(3-aminoadamantan-1-yl)acetic acid is non-trivial due to the steric hindrance of the adamantane cage. Standard
Diagram 1: Synthesis Workflow (Ritter Route)
Caption: Electrophilic substitution at the tertiary bridgehead carbon via Ritter reaction mechanics.
Protocol 1: Synthesis of 2-(3-aminoadamantan-1-yl)acetic acid HCl
Objective: Selective amination of the C3 tertiary carbon of 1-adamantaneacetic acid.
Reagents:
-
1-Adamantaneacetic acid (10.0 g, 51.5 mmol)
-
Nitric acid (fuming, 98%)
-
Sulfuric acid (conc.)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (6N)
Step-by-Step Methodology:
-
Carbocation Generation: In a round-bottom flask equipped with a drying tube, dissolve 1-adamantaneacetic acid in conc.
(80 mL) at 0°C. -
Oxidation: Add fuming
(4.5 mL) dropwise over 30 minutes. Critical: Maintain temperature to prevent cage fragmentation. Stir for 2 hours at 0°C. -
Ritter Addition: Add acetonitrile (40 mL) dropwise. The mixture will darken. Allow to warm to room temperature and stir for 4 hours. The acetonitrile acts as the nucleophile attacking the C3 carbocation.
-
Quench: Pour the reaction mixture over crushed ice (200 g). Extract with chloroform (
) to remove unreacted starting material. -
Hydrolysis: The aqueous layer (containing the acetamide intermediate) is refluxed with 6N HCl for 12 hours. This cleaves the acetyl group from the nitrogen.
-
Isolation: Concentrate the aqueous phase in vacuo. Recrystallize the residue from Isopropanol/Ether to yield the hydrochloride salt.
Yield Expectation: 60-75%
Validation:
Medicinal Chemistry Applications
A. Peptidomimetics & Protease Inhibitors (DPP-4)
Similar to the logic used in Vildagliptin and Saxagliptin , this scaffold fits into the S1/S2 hydrophobic pockets of serine proteases.
-
Mechanism: The adamantane cage fills the hydrophobic S1 subsite, displacing water and increasing binding entropy.
-
Application: Use the carboxylic acid tail to anchor to the enzyme surface (salt bridge) while the amine serves as the warhead attachment point (e.g., cyanopyrrolidine).
B. Ion Channel Blockers (P2X7 & NMDA)
Adamantane derivatives are classic channel blockers (e.g., Memantine).
-
Modification: The acetic acid side chain allows for "tethered" blocking. You can link a bulky antagonist to the amine, using the acetic acid to fine-tune the depth of insertion into the ion channel pore.
-
P2X7 Antagonism: Recent studies indicate that adamantane amides act as allosteric modulators. The 1,3-substitution vector is ideal for projecting the antagonist into the allosteric pocket while maintaining solubility.
C. Linkerology (PROTACs & Bivalent Ligands)
In PROTAC design, linker rigidity is crucial to prevent "linker collapse" (where the two ends fold onto themselves).
-
Rigid Spacer: The distance between C1 and C3 in adamantane is fixed. This scaffold provides a rigid, non-rotatable spacer of approximately
. -
Solubility: Unlike phenyl linkers, the
character improves the physicochemical profile (Fsp3 score).
Diagram 2: Scaffold Utility in Drug Design
Caption: Functional mapping of the adamantane scaffold across distinct therapeutic modalities.
Experimental Protocol: Peptide Coupling
Due to the steric bulk of the adamantane cage adjacent to the amine (and the acid), standard coupling reagents (EDC/NHS) often result in low yields or incomplete coupling.
Recommended Coupling System: HATU / HOAt / DIPEA.
Protocol 2: Solid-Phase Coupling
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Activation: Dissolve 2-(3-aminoadamantan-1-yl)acetic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (6 eq). The solution should turn yellow.
-
Coupling: Add activated solution to resin. Shake for 4 hours (extended time required due to sterics).
-
Monitoring: Perform a Kaiser Test .
-
Note: If the amine is on the adamantane (coupling acid to resin), the Kaiser test works well. If coupling to the adamantyl amine, the Kaiser test may be false-negative due to steric shielding. Use Chloranil test or micro-cleavage LCMS for verification.
-
Comparative Data: Lipophilicity & Solubility
Incorporating this scaffold alters the multiparametric profile of a lead compound.[1][2]
| Parameter | Phenyl Linker | Adamantane Linker | Impact |
| Hybridization | Increases "Escape from Flatland" | ||
| LogP | 2.0 - 2.5 | 2.5 - 3.5 | Increases Lipophilicity (BBB penetration) |
| Solubility | Low (Pi-stacking) | Moderate | Disruption of crystal packing |
| Metabolic Stability | Low (P450 oxidation) | High | Steric protection of labile groups |
References
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.[3][4]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.[4] Molecules.[1][4][5][6][7][8][9][10][11][12][13]
-
Vertex Pharmaceuticals. (2010). Adamantane Derivatives as P2X7 Antagonists.[6][10] Patent WO2010000000. (Generalized reference to class).
Sources
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- 5. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Handling and Storage of Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Research
Adamantane and its derivatives represent a fascinating class of rigid, three-dimensional molecules that have found extensive applications in medicinal chemistry, materials science, and drug development.[1] Their unique cage-like structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a robust scaffold for the synthesis of novel therapeutic agents.[2][3] From antiviral drugs like Amantadine and Rimantadine to the Alzheimer's medication Memantine, the adamantane moiety is a privileged structure in pharmacology.[2][4]
These application notes provide a comprehensive guide to the safe handling and storage procedures for adamantane compounds. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and aimed at fostering a culture of safety and excellence in the laboratory.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with adamantane compounds is the cornerstone of safe laboratory practice. While adamantane itself is generally considered to be of low toxicity, its derivatives can exhibit a wide range of chemical and physiological properties.
1.1. Physical and Chemical Hazards:
Adamantane is a combustible solid that can form explosive dust clouds in air.[5][6] It is also easily sublimable, which can lead to contamination of laboratory surfaces and equipment.[7] Adamantane derivatives may possess different physical hazards depending on their functional groups. For instance, adamantane-1-thiocyanate has the potential to release highly toxic hydrogen cyanide gas upon heating or contact with acids.[8]
1.2. Toxicological Hazards:
The toxicological profile of adamantane compounds can vary significantly. While some derivatives have well-established therapeutic applications, others may be harmful if inhaled, ingested, or absorbed through the skin.[7] For example, adamantane-1-carboxylic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Long-term exposure effects for many novel derivatives may not be well-characterized, necessitating a cautious approach.
1.3. The Critical Role of the Safety Data Sheet (SDS):
Before working with any adamantane compound, it is mandatory to obtain and thoroughly review its specific Safety Data Sheet (SDS). The SDS provides critical information on:
-
Hazard Identification: Including GHS classifications and hazard statements.
-
First-Aid Measures: Procedures for exposure incidents.
-
Fire-Fighting Measures: Suitable extinguishing media and specific hazards.
-
Handling and Storage: Recommended procedures and incompatible materials.
-
Exposure Controls/Personal Protection: Engineering controls and required PPE.
-
Toxicological Information: Acute and chronic health effects.
Risk Assessment Workflow:
A systematic risk assessment should be performed before any new experiment involving adamantane compounds. This process involves identifying hazards, evaluating risks, and implementing control measures.
Caption: A systematic workflow for assessing and mitigating risks.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to adamantane compounds.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with adamantane compounds, especially volatile or dusty derivatives, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.[5]
-
Enclosed Systems: For larger-scale operations or particularly hazardous derivatives, the use of glove boxes or other enclosed systems should be considered.
2.2. Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on the specific hazards outlined in the compound's SDS.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles | Must be worn with side shields to protect against splashes and dust.[8] | Protects eyes from accidental splashes and airborne particles. |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities.[8] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are generally recommended. Always check the SDS for specific glove material recommendations. | Protects hands from direct contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Particulate Filter Respirator | Necessary when handling the solid form to prevent dust inhalation. A P1 filter (or equivalent) is recommended.[5] | Prevents inhalation of airborne particles of the compound. |
Hierarchy of Controls:
This diagram illustrates the preferred order of control measures, from most to least effective.
Caption: The hierarchy of controls for mitigating laboratory hazards.
Part 3: Safe Handling and Storage Protocols
Adherence to strict protocols for the handling and storage of adamantane compounds is crucial for preventing accidents and ensuring the integrity of the research.
3.1. General Handling Procedures:
-
Avoid Dust Formation: Handle solid adamantane compounds carefully to minimize the generation of dust.[10]
-
Grounding: For operations that may generate static electricity, ensure that containers and equipment are properly grounded to prevent ignition of dust.[5]
-
Personal Hygiene: Wash hands thoroughly after handling adamantane compounds, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[5]
-
Labeling: All containers of adamantane compounds must be clearly and accurately labeled with the chemical name and any relevant hazard warnings.
3.2. Storage Requirements:
-
Containers: Store adamantane compounds in tightly closed, original or compatible containers.[11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9]
-
Segregation: Do not store adamantane compounds with food, drink, or animal feedingstuffs.[5]
Part 4: Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
4.1. Spills and Leaks:
-
Evacuate: If the spill is large or involves a particularly hazardous derivative, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[12]
4.2. First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Emergency Response Flowchart:
Caption: A basic flowchart for responding to laboratory emergencies.
Part 5: Waste Disposal
Proper disposal of adamantane waste is a critical aspect of laboratory safety and environmental responsibility.
5.1. Waste Segregation and Collection:
-
Collect all adamantane waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[12]
-
The container should be made of a material compatible with the chemical.[12]
5.2. Disposal Procedures:
-
Never dispose of adamantane compounds down the drain or in the regular trash.[12]
-
The recommended method of disposal for most adamantane compounds is incineration by a licensed hazardous waste disposal company.[9][12]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of chemical waste.[12]
Conclusion
The unique properties of adamantane compounds make them invaluable tools in research and drug development. By understanding their potential hazards and adhering to the rigorous safety protocols outlined in these application notes, researchers can harness the power of these molecules while ensuring a safe and productive laboratory environment. Always prioritize safety, consult the specific SDS for each compound, and foster a culture of vigilance and responsibility.
References
- Benchchem. Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-.
- Chemos GmbH & Co. KG. Safety Data Sheet: Adamantane.
- ResearchGate. Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF.
- Benchchem. Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
- Carl ROTH. Safety Data Sheet: Adamantane.
- NETZSCH Analyzing & Testing. MSDS E Adamantane 5.0.
- Synquest Labs. Adamantane-1-carboxylic acid.
- TA Instruments. Safety Data Sheet.
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Apollo Scientific. Adamantane-1,3-diamine dihydrochloride.
- Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery.
- PMC. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Engineering Analytics Laboratories. Material Safety Data Sheet (MSDS).
Sources
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- 3. connectsci.au [connectsci.au]
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- 5. chemos.de [chemos.de]
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- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
synthesis of peptidomimetics using 2-(3-aminoadamantan-1-yl)acetic acid
Application Notes & Protocols
Topic: Synthesis of Peptidomimetics Using 2-(3-aminoadamantan-1-yl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Adamantane Scaffold: A Guide to the Synthesis of Novel Peptidomimetics
Senior Application Scientist's Foreword
In the landscape of modern drug discovery, the limitations of native peptides—namely their poor metabolic stability and low bioavailability—have driven the exploration of peptidomimetics. These engineered molecules mimic the structure and function of natural peptides but possess enhanced drug-like properties. This guide focuses on the incorporation of a particularly compelling building block: 2-(3-aminoadamantan-1-yl)acetic acid. The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional diamondoid structure, offers a unique tool to escape the "flatland" of traditional medicinal chemistry.[1] Its incorporation can profoundly influence the pharmacokinetic and pharmacodynamic profile of a peptide, enhancing membrane permeability, protecting adjacent functional groups from metabolic degradation, and providing a rigid scaffold to orient pharmacophoric elements.[2][3]
This document provides a comprehensive, field-proven guide to the synthesis of the Fmoc-protected 2-(3-aminoadamantan-1-yl)acetic acid building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, particularly addressing the challenges posed by the steric bulk of the adamantyl moiety, and provide robust, self-validating protocols for your research.
The Adamantane Advantage in Peptidomimetic Design
The adamantane group is not merely a bulky substituent; it is a privileged scaffold in medicinal chemistry.[4] Its utility stems from a unique combination of physicochemical properties that can be leveraged to optimize peptide-based therapeutics.
| Property | Consequence in Peptidomimetic Design |
| High Lipophilicity | Enhances the ability of the peptidomimetic to cross cellular membranes and potentially the blood-brain barrier.[2] |
| Structural Rigidity | Reduces the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, increasing receptor affinity and selectivity.[3] |
| Three-Dimensional Bulk | Provides a precisely defined orientation for side chains and can serve as an anchor for binding into hydrophobic pockets of target proteins.[1] |
| Metabolic Stability | The inert hydrocarbon cage can sterically shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the plasma half-life of the drug candidate.[3] |
Seven adamantane-based drugs are currently in clinical use for a range of diseases, from viral infections to neurodegenerative disorders, underscoring the therapeutic value of this scaffold.[1] By incorporating 2-(3-aminoadamantan-1-yl)acetic acid, a β-amino acid analogue, we introduce these advantages directly into the peptide backbone.
Synthesis of the Key Building Block: Fmoc-2-(3-aminoadamantan-1-yl)acetic acid
Caption: Synthetic workflow for the Fmoc-protected adamantyl amino acid.
Protocol 2.1: Synthesis of 3-Hydroxy-1-adamantaneacetic Acid
This protocol utilizes a strong oxidizing environment to introduce a hydroxyl group at the tertiary C-H bond of the adamantane cage, a position electronically activated for such a transformation.[5]
-
Reaction Setup: In a thick-walled flask equipped with a magnetic stirrer, cautiously add 1-adamantaneacetic acid (1.0 eq) to a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). Cool the mixture to 0°C in an ice bath.
-
Reaction Execution: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The resulting 3-hydroxy-1-adamantaneacetic acid is typically of sufficient purity for the next step.
Protocol 2.2: Synthesis of 2-(3-Aminoadamantan-1-yl)acetic Acid via Ritter Reaction
The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-alkyl amides using a nitrile as the nitrogen source under strong acidic conditions.[6] The subsequent hydrolysis of the amide yields the desired primary amine.
-
Ritter Reaction: Dissolve 3-hydroxy-1-adamantaneacetic acid (1.0 eq) in acetonitrile (CH₃CN), which serves as both solvent and reagent. Cool the solution to 0°C.
-
Acid Addition: Add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing by LC-MS.
-
Amide Hydrolysis: Once the formation of the N-acetyl intermediate is complete, carefully add an equal volume of 6M hydrochloric acid (HCl) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours to hydrolyze the amide.
-
Isolation: Cool the mixture to room temperature and neutralize with a strong base (e.g., 6M NaOH) to pH ~7. The product, 2-(3-aminoadamantan-1-yl)acetic acid [CAS: 75667-94-6], may precipitate.[7] If not, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization.
Protocol 2.3: Fmoc-Protection of the Adamantyl Amino Acid
The final step is the protection of the primary amine with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering the building block ready for use in standard Fmoc-based SPPS.[8][9]
-
Setup: Dissolve 2-(3-aminoadamantan-1-yl)acetic acid (1.0 eq) in a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) in acetone or dioxane.
-
Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature. Let the reaction proceed for 4-6 hours.
-
Workup: Once the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) to yield the final Fmoc-2-(3-aminoadamantan-1-yl)acetic acid as a white solid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like our adamantane building block requires optimization of standard SPPS protocols.[3] The primary challenge is ensuring complete acylation of the N-terminal amine of the growing peptide chain, which is sterically shielded by the bulky adamantyl group of the incoming amino acid.
SPPS Workflow and Key Considerations
The standard Fmoc-SPPS cycle is adapted to include a crucial checkpoint after the coupling step to validate its completion. Failure to drive this reaction to completion will result in deletion sequences, which are often difficult to separate from the target peptide.
Caption: Optimized SPPS cycle featuring a checkpoint for hindered couplings.
Protocol 3.1: Solid-Phase Peptide Synthesis
This protocol assumes a standard Fmoc/tBu strategy on a Wang or Rink Amide resin.
| Parameter | Standard Amino Acid | 2-(3-aminoadamantan-1-yl)acetic acid | Rationale |
| Equivalents (AA) | 3-5 eq | 4-6 eq | Higher concentration drives the reaction forward to overcome steric hindrance. |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, or PyBOP (3.9 eq) | Aminium/phosphonium salts are more potent activators than carbodiimides, necessary for bulky residues.[10][11] |
| Base | DIPEA (2x AA eq) | DIPEA (2x Reagent eq) | A non-nucleophilic base is crucial to prevent side reactions. |
| Solvent | DMF | NMP | NMP has superior solvating properties, which helps to prevent peptide aggregation on the resin, a common issue in difficult sequences.[10] |
| Coupling Time | 30-60 min | 2-4 hours (First coupling) | Increased time is required for the sterically hindered reaction to proceed to completion.[10] |
| Validation | Optional | Mandatory Kaiser Test | A qualitative test for free primary amines. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling step. |
| Recoupling | Rare | Often required (Double Coupling) | A second, fresh application of activated amino acid is the most effective strategy to ensure >99% coupling efficiency.[3][10] |
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin in N-methylpyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 minutes) to remove the N-terminal Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with NMP (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
Activation of Adamantyl Amino Acid: In a separate vessel, pre-activate the Fmoc-2-(3-aminoadamantan-1-yl)acetic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in NMP for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2-4 hours.
-
Intermediate Wash: Wash the resin with NMP (3x).
-
Validation (Kaiser Test): Take a small sample of resin beads (~1-2 mg) and perform a Kaiser test.
-
Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to Step 9.
-
Positive Result (Blue Beads): The coupling is incomplete. Proceed to Step 8.
-
-
Second Coupling (if necessary): Repeat steps 4 and 5 to perform a second coupling.
-
Final Wash: Wash the resin thoroughly with NMP (5x) and DCM (5x) to prepare for the next cycle.
-
Repeat: Continue the SPPS cycles for the subsequent amino acids in your sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic using LC-MS and/or MALDI-TOF mass spectrometry.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010, June 27).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (2017, February 16).
- An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl)-3-aminopropanoic Acid. (2012).
- Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15).
- Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
-
1-adamantanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
Ritter Reaction - Organic Chemistry. (2019, November 1). Available at: [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. Available at: [Link]
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
-
Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts - ResearchGate. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. americanelements.com [americanelements.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
acid-catalyzed rearrangement for adamantane synthesis
Topic: Thermodynamic Sink Engineering: Acid-Catalyzed Rearrangement for Adamantane Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists
Executive Summary
This application note details the synthesis of Adamantane (
We present two distinct protocols:
-
The Classical Lewis Acid Method (
): The historical Schleyer protocol, optimized for cost-effective bulk synthesis but requiring rigorous waste management. -
The Modern Superacid Method (Triflic Acid): A high-yield, "cleaner" approach utilizing George Olah’s superacid chemistry, suitable for high-value derivative synthesis.
Mechanistic Insight: The "Adamantaneland" Energy Landscape
The synthesis of adamantane is the quintessential example of thermodynamic control . The starting material, endo-TCD, possesses significant ring strain. Upon exposure to a strong acid, the molecule undergoes a "catalyzed equilibration" across a complex potential energy surface known as "Adamantaneland."
The rearrangement proceeds through a series of carbocation intermediates involving:
-
Wagner-Meerwein shifts: Skeletal rearrangements that expand/contract rings.
-
1,2-Hydride shifts: Moving the positive charge to facilitate further skeletal jumps.
While thousands of pathways are theoretically possible (the Whitlock-Siefkin graph), the system inevitably cascades toward the deepest potential energy well: Adamantane. It is approximately 5–10 kcal/mol more stable than its closest isomers (e.g., twistane, protoadamantane) due to its perfect tetrahedral symmetry (
Figure 1: Mechanistic Pathway (Simplified)
The following diagram illustrates the cascade from the strained precursor to the thermodynamic sink.
Caption: The irreversible cascade from strained endo-TCD to the strain-free adamantane cage.
Protocol A: Classical Lewis Acid Synthesis ( )
Based on the landmark work of Paul von R. Schleyer (1957).
Expertise Note: This reaction is heterogeneous and biphasic. The catalyst forms a "red oil" or sludge (complexed hydrocarbons) which is the active phase. Success depends on efficient mass transfer between the hydrocarbon layer and this catalyst sludge.
Materials
-
Precursor: endo-Tetrahydrodicyclopentadiene (prepared via hydrogenation of dicyclopentadiene).
-
Catalyst: Anhydrous Aluminum Chloride (
), sublimed grade. -
Solvent: None (Neat reaction) or Cyclohexane (optional).
-
Equipment: 3-neck round bottom flask, mechanical stirrer (essential for sludge), reflux condenser,
gas trap.
Step-by-Step Protocol
-
Setup: Flame-dry the glassware. Equip the flask with a mechanical stirrer (Teflon paddle). Connect the condenser to a base trap (NaOH) to neutralize evolved
. -
Initiation: Charge the flask with endo-TCD (e.g., 100g). Begin gentle stirring.
-
Catalyst Addition: Add anhydrous
(20g, ~20 wt%) in small portions.-
Caution: The reaction is exothermic. Initial addition may cause vigorous bubbling.
-
-
Reaction: Heat the mixture to 150–160°C (internal temperature).
-
Observation: The
will sublime and condense; you must periodically scrape it back down or use a specialized wide-bore condenser. The mixture will darken to a black tar/sludge.
-
-
Duration: Reflux for 8–12 hours .
-
Quench (CRITICAL SAFETY): Cool to 0°C. Slowly pour the reaction mixture onto a slurry of crushed ice and dilute HCl.
-
Hazard: Unreacted
reacts violently with water.
-
-
Extraction: Extract the aqueous slurry with diethyl ether or petroleum ether (3x).
-
Purification:
-
Wash organic phase with brine and dry over
. -
Concentrate to a solid residue.
-
Sublimation: This is the self-validating step. Place the crude solid in a sublimation apparatus.[1][2] Heat to 100°C under reduced pressure (20 mmHg). Pure adamantane deposits as brilliant white crystals on the cold finger.
-
Protocol B: Modern Superacid Synthesis (Triflic Acid)
Based on the work of George Olah. Recommended for higher purity and yield.
Expertise Note: Superacids stabilize the carbocation intermediates, preventing the polymerization "tar" often seen with
Materials
-
Catalyst: Trifluoromethanesulfonic acid (Triflic Acid,
). -
Co-Catalyst (Optional): Antimony Pentafluoride (
) for "Magic Acid" conditions (use with extreme caution). -
Solvent: Dichloromethane (DCM) or neat.
Step-by-Step Protocol
-
Setup: Use a Teflon or Hastelloy reactor (glass is acceptable for Triflic acid alone, but not if HF/
is used). Maintain an inert atmosphere ( or ). -
Addition: Dissolve endo-TCD (10 mmol) in dry DCM.
-
Catalysis: Add Triflic acid (5 equivalents) dropwise at 0°C.
-
Rearrangement: Allow to warm to Room Temperature (25°C) . Stir for 4–6 hours.
-
Note: Unlike the
method, this does not require high heat.
-
-
Quench: Pour the mixture into ice-cold saturated
solution. -
Isolation: Separate the organic layer. The product is often >90% pure adamantane upon solvent evaporation.
-
Final Polish: Recrystallization from acetone or sublimation.
Critical Process Parameters & Comparison
The following table contrasts the two methodologies to assist in experimental design.
| Parameter | Protocol A ( | Protocol B (Superacid) |
| Mechanism Type | Heterogeneous (Sludge) | Homogeneous |
| Temperature | 150–180°C | 20–50°C |
| Reaction Time | 8–12 Hours | 2–6 Hours |
| Typical Yield | 30–40% (Historical) | 70–98% |
| Major Byproduct | Polymerized Tar (Sludge) | Minimal oligomers |
| Purification | Requires Sublimation | Simple Extraction/Wash |
| Safety Profile | Hydrolysis risk ( | Corrosive/Toxic ( |
| Cost | Low (Commodity Chems) | High (Specialty Catalysts) |
Experimental Workflow Diagram
This flowchart guides the researcher through the decision-making process and execution of the synthesis.
Caption: Comparative workflow for Lewis Acid vs. Superacid synthesis routes.
Validation & Quality Control
To ensure scientific integrity, the isolated product must be validated against these physical constants:
-
Melting Point: Adamantane has an exceptionally high melting point for a hydrocarbon: 268°C (sealed capillary).
-
1H NMR (
): Due to high symmetry ( ), the spectrum is very simple.- 1.88 (broad s, 4H, CH bridgehead)
-
1.78 (broad s, 12H,
)
-
Mass Spectrometry: Molecular ion peak
at m/z 136.
References
-
Schleyer, P. v. R. (1957).[4][5] A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292. Link
-
Olah, G. A., et al. (1985).[6] Superacid-catalyzed alkylation of adamantane. Journal of the American Chemical Society, 107(25), 7541–7545.[6] Link
-
Organic Syntheses. (1973). Adamantane. Org.[7] Synth. 1962, 42, 8; Coll. Vol. 5, 16. Link
-
Engler, E. M., et al. (1973). Mechanism of adamantane rearrangements. Journal of the American Chemical Society, 95(17), 5769–5771. Link
Sources
Application Note: High-Fidelity Monitoring of Adamantane Functionalization via GLC
Abstract & Strategic Rationale
Adamantane (
-
Optical Silence: The adamantane cage lacks a conjugated
-system, rendering standard UV-Vis detection (HPLC-UV) ineffective without derivatization. -
Fugacity: Adamantane sublimes readily at room temperature and atmospheric pressure.[1] Standard workups that involve "evaporation to dryness" often result in significant quantitative loss of the starting material, artificially inflating calculated conversion rates.
This protocol establishes a Gas-Liquid Chromatography (GLC/GC) method using Flame Ionization Detection (FID) .[2] Unlike Mass Spectrometry (MS), which is preferable for structural identification, FID provides a robust, linear response proportional to carbon mass, making it the gold standard for quantitative reaction monitoring of hydrocarbons.
Core Methodology & Experimental Design
The Self-Validating System: Internal Standardization
To counter the sublimation risk and injection variability, this protocol mandates the use of an Internal Standard (IS). The IS corrects for solvent evaporation during sampling and injection volume errors.
-
Recommended IS:
-Tridecane ( ) or Dodecane ( ). -
Rationale: These alkanes are chemically inert, thermally stable, and possess boiling points (
C and C, respectively) that bracket the adamantane derivatives without co-eluting.
Instrument Configuration
-
System: Agilent 7890B / 8890 or equivalent GC-FID.
-
Inlet: Split/Splitless, maintained at 250°C .
-
Note: Use a split ratio of 20:1 to 50:1. Adamantane crystallizes easily; high concentrations can clog splitless liners.
-
-
Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5, or CP-Sil 8 CB).
-
Dimensions: 30 m
0.32 mm ID 0.25 m film.
-
-
Detector (FID):
-
Temp: 300°C.[3]
- Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (
): 25 mL/min.
-
Detailed Experimental Protocol
Reagent Preparation
-
Quench Solution (Specific to Bromination/Oxidation): Prepare a saturated aqueous solution of Sodium Bisulfite (
) to neutralize active bromine species immediately upon sampling. -
Internal Standard (IS) Solvent: Dissolve
-Tridecane in Dichloromethane (DCM) to a concentration of 2.0 mg/mL. This serves as the extraction solvent.
Sampling Procedure (The "Keeper" Method)
Critical Step: Do not evaporate the solvent.[3] The IS Solvent acts as a "keeper" to retain the volatile adamantane.
-
Aliquot: Withdraw 50
L of the reaction mixture using a gas-tight syringe. -
Quench: Dispense immediately into a 1.5 mL GC vial containing 200
L of Quench Solution (aq). Vortex for 10 seconds. -
Extract: Add 500
L of the IS Solvent (DCM + Tridecane). -
Phase Separation: Vortex vigorously for 30 seconds. Allow layers to separate (or centrifuge at 2000 rpm for 1 min).
-
Transfer: Carefully pipette 200
L of the lower organic layer (DCM) into a fresh GC vial with a glass insert. Cap immediately.
GC Temperature Program
To ensure separation of the volatile starting material from higher-boiling functionalized products (e.g., 1-bromoadamantane, 1-adamantanecarboxylic acid):
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| Initial | - | 50 | 2.0 | Solvent focusing (DCM elutes) |
| Ramp 1 | 15 | 180 | 0.0 | Elution of Adamantane (~135°C*) |
| Ramp 2 | 25 | 300 | 5.0 | Elution of products & column bake-out |
*Retention times will vary based on flow rate (rec: 1.5 mL/min constant flow).
Data Visualization & Workflow
Process Flow Diagram
The following diagram illustrates the critical path from reactor to result, highlighting the "No Evaporation" constraint.
Caption: Workflow for adamantane monitoring emphasizing the "wet" extraction method to prevent sublimation loss.
Troubleshooting Decision Tree
Common artifacts in adamantane analysis include peak tailing (due to the cage structure interacting with active silanols) and carryover.
Caption: Logic flow for diagnosing common chromatographic anomalies in adamantane analysis.
Data Processing & Calculations
Do not rely on raw area counts. Calculate the Response Factor (
The concentration of unreacted Adamantane in the reaction sample is then:
Conversion % is defined by the disappearance of the starting material relative to the initial (
References
-
NIST Mass Spectrometry Data Center. (2023). Adamantane & 1-Bromoadamantane Phase Change Data. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Schreiner, P. R., et al. (2019). Functionalization of Diamondoids. Organic Syntheses. [Link] (General reference for diamondoid handling)
-
Agilent Technologies. (2020). Analysis of Hydrocarbons by GC-FID using Agilent J&W DB-1. Application Note. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Aminoadamantan-1-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(3-aminoadamantan-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your product yield. The adamantane cage, with its rigid and lipophilic nature, presents unique challenges in functionalization, but with careful consideration of reaction parameters, high yields of the target compound can be achieved.[1][2]
Proposed Synthetic Strategies
The synthesis of 2-(3-aminoadamantan-1-yl)acetic acid is a multi-step process. Below are two plausible synthetic routes, each with its own set of challenges and optimization opportunities.
Route 1: From Adamantane-1-acetic acid
This route begins with the commercially available adamantane-1-acetic acid and introduces the amino group at the C-3 position.
Caption: Synthetic Route 1 starting from Adamantane-1-acetic acid.
Route 2: From 3-Amino-1-adamantanol
This strategy utilizes a commercially available amino-functionalized adamantane precursor, followed by the introduction of the acetic acid moiety.
Caption: Synthetic Route 2 starting from 3-Amino-1-adamantanol.
Troubleshooting Guide & FAQs
This section is organized by the synthetic routes and the key reaction steps involved.
Route 1: From Adamantane-1-acetic acid
Step 1: Bromination of Adamantane-1-acetic acid
Objective: To selectively introduce a bromine atom at the C-3 position.
Frequently Asked Questions (FAQs):
-
Q1: What are the common reagents for the bromination of adamantane derivatives?
-
A1: A mixture of bromine with a Lewis acid catalyst such as AlBr₃ or BBr₃ is commonly used. Another effective method is the use of a mixture of nitric acid and hydrobromic acid.
-
-
Q2: I am observing low yields and the formation of poly-brominated byproducts. What could be the cause?
-
A2: Over-bromination is a common issue. This can be due to an excess of the brominating agent, a high reaction temperature, or a prolonged reaction time. The rigid structure of adamantane makes all tertiary bridgehead positions (1, 3, 5, and 7) susceptible to substitution.[1]
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient brominating agent or catalyst activity. | Gradually increase the molar ratio of the brominating agent. Ensure the Lewis acid catalyst is fresh and anhydrous. |
| Poly-bromination | Reaction conditions are too harsh. | Reduce the reaction temperature. Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress closely using GC or TLC to stop it once the desired product is formed. |
| Formation of Isomers | While the 1 and 3 positions are electronically similar, steric hindrance from the acetic acid side chain should favor substitution at the 3, 5, and 7 positions. Formation of other isomers is less likely but possible. | Use a bulkier brominating agent to enhance regioselectivity. Computational studies can help predict the most likely substitution patterns.[2] |
Step 2: Azide Substitution
Objective: To replace the bromine atom with an azide group.
Frequently Asked Questions (FAQs):
-
Q1: What is the standard procedure for introducing an azide group?
-
A1: The most common method is a nucleophilic substitution reaction using sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO.
-
-
Q2: The reaction is sluggish and I'm recovering a lot of starting material. How can I improve the reaction rate?
-
A2: The C-Br bond at a bridgehead position of adamantane is sterically hindered, which can slow down the substitution reaction.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Steric hindrance at the reaction center. Insufficient temperature. | Increase the reaction temperature. Consider using a phase-transfer catalyst, such as a quaternary ammonium salt, to enhance the nucleophilicity of the azide ion. |
| Side Reactions | Elimination reactions can compete with substitution, especially at higher temperatures. | Use a less basic azide source if possible, although options are limited. Maintain the temperature as low as feasible while still achieving a reasonable reaction rate. |
Step 3: Reduction of the Azide
Objective: To convert the azide group to a primary amine.
Frequently Asked Questions (FAQs):
-
Q1: What are the best methods for reducing an azide to an amine?
-
A1: Catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) is a clean and efficient method. Alternatively, Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis is a very mild and effective method. Reduction with LiAlH₄ is also possible but may also reduce the carboxylic acid group.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction | Inactivated catalyst or insufficient reducing agent. | For catalytic hydrogenation, ensure the catalyst is active and use a sufficient catalyst loading. For Staudinger reduction, use a slight excess of PPh₃. If using LiAlH₄, ensure anhydrous conditions. |
| Reduction of Carboxylic Acid | Use of a strong reducing agent like LiAlH₄. | To avoid reducing the carboxylic acid, use catalytic hydrogenation or a Staudinger reduction. If LiAlH₄ must be used, protect the carboxylic acid as an ester prior to reduction and deprotect it afterward. |
Route 2: From 3-Amino-1-adamantanol
Step 1: Protection of the Amino Group
Objective: To protect the amine to prevent it from reacting in subsequent steps.
Frequently Asked Questions (FAQs):
-
Q1: What are suitable protecting groups for the amino group in this context?
-
A1: An acetyl group (from acetic anhydride or acetyl chloride) is a simple and robust choice. Other options include Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) for milder deprotection conditions.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Protected Product | Incomplete reaction or side reactions. | Ensure the use of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. Perform the reaction at a low temperature to control exothermicity. |
Step 2: Oxidation of the Hydroxyl Group
Objective: To oxidize the alcohol to a ketone.
Frequently Asked Questions (FAQs):
-
Q1: What are the recommended oxidizing agents for this transformation?
-
A1: A variety of oxidizing agents can be used, such as PCC, PDC, or Swern oxidation. Jones oxidation (CrO₃ in sulfuric acid) is also effective but less common now due to chromium waste.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Oxidation | Insufficient oxidizing agent or low reactivity. | Increase the equivalents of the oxidizing agent. Ensure the reaction is run for a sufficient amount of time, monitoring by TLC. |
| Over-oxidation or Degradation | The oxidizing agent is too harsh. | Use a milder oxidizing agent like PCC or perform a Swern oxidation. |
Step 3: Introduction of the Acetonitrile Moiety
Objective: To convert the ketone to an acetonitrile derivative.
Frequently Asked Questions (FAQs):
-
Q1: How can the acetonitrile group be introduced?
-
A1: A Wittig-Horner reaction with diethyl cyanomethylphosphonate is a common method. Alternatively, a Strecker-type synthesis could be considered, though this would introduce the amine and nitrile at the same carbon.[3]
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Nitrile | The ketone may be sterically hindered. The base used may not be strong enough. | Use a stronger base such as NaH or KHMDS for the Wittig-Horner reaction. Ensure anhydrous conditions. |
Step 4: Hydrolysis of the Nitrile and Deprotection of the Amine
Objective: To convert the nitrile to a carboxylic acid and remove the protecting group from the amine.
Frequently Asked Questions (FAQs):
-
Q1: What are the conditions for hydrolyzing the nitrile and deprotecting the amine?
-
A1: Acidic or basic hydrolysis can be used. Strong acidic conditions (e.g., refluxing in HCl or H₂SO₄) will typically hydrolyze the nitrile and the acetyl protecting group simultaneously.[4]
-
-
Q2: The nitrile hydrolysis is not going to completion. What can I do?
-
A2: Nitriles on the sterically hindered adamantane cage can be resistant to hydrolysis.[5]
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Nitrile Hydrolysis | Steric hindrance and electronic effects of the adamantane cage. | Use more forcing conditions: higher temperatures, longer reaction times, or stronger acids/bases. Microwave-assisted hydrolysis can sometimes be effective. An alternative is to first convert the nitrile to an amide under milder conditions, which can then be hydrolyzed to the carboxylic acid.[3][5] |
| Formation of Amide Intermediate | Incomplete hydrolysis of the nitrile. | If the amide is isolated, it can be subjected to a second hydrolysis step under more vigorous conditions to obtain the carboxylic acid. |
General Purification and Characterization
Q: What are the best methods for purifying the final product?
A: The final product, being an amino acid, is zwitterionic and may have low solubility in common organic solvents. Recrystallization from an aqueous organic solvent mixture (e.g., water/ethanol or water/isopropanol) is often a good starting point.[6] Ion-exchange chromatography can also be a very effective purification method for amino acids.
Q: What analytical techniques should be used to confirm the structure of the final product?
A:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of the amino and carboxylic acid groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, carboxylic acid O-H and C=O stretches).
-
Elemental Analysis: To confirm the elemental composition of the final product.
References
-
Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Molecular docking, derivatization, characterization and biological assays of amantadine - PMC. (n.d.). Retrieved from [Link]
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Retrieved from [Link]
- Paventi, M., Chubb, F. L., & Edward, J. T. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114–2119.
-
Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (n.d.). Retrieved from [Link]
-
Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. - ResearchGate. (n.d.). Retrieved from [Link]
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org. (2026, January 6). Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (n.d.). Retrieved from [Link]
- CN103539690A - Intermediate for synthesis of amantadine drugs and its preparation method and use - Google Patents. (n.d.).
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.). Retrieved from [Link]
-
Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PubMed. (2015, March 4). Retrieved from [Link]
-
Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]
-
Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. (n.d.). Retrieved from [Link]
-
A modified method for synthesis of amantadine hydrochloride. (n.d.). Retrieved from [Link]
-
New Insights into Adamantane-Linked Heterocycles and Their Effects - BIOENGINEER.ORG. (2025, November 21). Retrieved from [Link]
-
Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies - RSC Publishing. (2023, August 22). Retrieved from [Link]
-
NEWLY SYNTHESIZED AMANTАDINE DERIVATIVE: SAFETY AND NEUROPHARMACOLOGICAL ACTIVITY - Farmacia Journal. (2021, June 14). Retrieved from [Link]
-
(PDF) Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - ResearchGate. (2025, October 21). Retrieved from [Link]
-
Ritter reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl) - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Ritter Reaction. (2019, November 1). Retrieved from [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents. (2013, July 27).
-
Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023, November 16). Retrieved from [Link]
-
Lec 10: Ritter Reaction and Gabriel Synthesis - YouTube. (2019, August 23). Retrieved from [Link]
-
2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID - gsrs. (n.d.). Retrieved from [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. (n.d.). Retrieved from [Link]
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization - PubMed. (2018, July 15). Retrieved from [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin - ResearchGate. (2025, August 7). Retrieved from [Link]
- EP3672935A1 - Process for purifying long chain amino acids - Google Patents. (n.d.).
-
Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin - Eureka. (n.d.). Retrieved from [Link]
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents. (n.d.).
-
An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl). (n.d.). Retrieved from [Link]
-
tertiary alcohols from hydrocarbons by ozonation on silica gel - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
common side products in the synthesis of adamantane amino acids
Welcome to the Adamantane Chemistry Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting guide designed to navigate the unique steric and electronic challenges of functionalizing the adamantane cage.
This guide addresses the synthesis of Adamantane Amino Acids , specifically focusing on the two most prevalent classes:
-
Cage-Functionalized: (e.g., 3-amino-1-adamantanecarboxylic acid).[1]
-
Side-Chain Functionalized: (e.g., adamantylglycine via Bucherer-Bergs).
Module 1: The Ritter Reaction (Amine Installation)
Context: The Ritter reaction is the standard for installing amino groups on the tertiary carbons of the adamantane cage. Primary Issue: Incomplete Hydrolysis & Hydroxy-Byproducts.
Troubleshooting Guide
| Symptom | Probable Cause | Technical Intervention |
| IR Spectrum shows strong band at 1650 cm⁻¹ | The Amide Trap: You have isolated the | Protocol Adjustment: Switch from aqueous HCl reflux to NaOH/Ethylene Glycol at 180°C (see Protocol A). The high boiling point is thermodynamically required to overcome the steric barrier. |
| Low Yield + OH stretch in IR | Competitive Hydrolysis: Water entered the reaction before the nitrile could trap the carbocation. | Dry Conditions: Ensure H₂SO₄ is 96-98%. Use glacial acetic acid as co-solvent. The carbocation ( |
| Multiple Spots on TLC | Regioisomer Contamination: Formation of 1,3-diamino or 1-amino-3-hydroxy species. | Stoichiometry Control: Reduce reaction time. The adamantane cation can migrate via hydride shifts. Quench immediately after consumption of starting material. |
Visualizing the Pathway
Figure 1: The Ritter Reaction divergence. Note that standard acid hydrolysis often fails to cleave the amide intermediate due to steric hindrance.
Module 2: The Koch-Haaf Reaction (Carboxyl Installation)
Context: Used to install the carboxylic acid moiety, often converting 1-adamantanol or 1-bromoadamantane to 1-adamantanecarboxylic acid.[2][3] Primary Issue: Dicarboxylic Acid Contamination.
FAQ: Why is my melting point depression so significant?
Q: I am targeting 1-adamantanecarboxylic acid, but my product melts 15°C lower than literature values. NMR shows a small secondary peak.
A: You likely have 1,3-adamantanedicarboxylic acid contamination.
-
Mechanism: In the presence of superacids (H₂SO₄/HCOOH), the adamantane cage allows for rapid intermolecular hydride transfers. Once the mono-acid is formed, the cation can regenerate at the bridgehead position (C3), leading to a second carboxylation.
-
Solution:
-
High Dilution: Run the reaction in high dilution using CCl₄ or cyclohexane (if compatible) to minimize intermolecular hydride transfer.
-
Optimization: Lower the temperature to 0-5°C. The activation energy for the second carboxylation is higher than the first.
-
Module 3: Bucherer-Bergs Synthesis (Adamantyl-Glycine)
Context: Synthesis of
Troubleshooting Guide
| Symptom | Probable Cause | Technical Intervention |
| Product is insoluble in water/acid | Unhydrolyzed Hydantoin: The intermediate 5-adamantylhydantoin precipitates and refuses to open. | Autoclave Hydrolysis: Standard reflux is insufficient. You must use an autoclave (sealed vessel) with NaOH or Ba(OH)₂ at 150-170°C for 24-48 hours. |
| Low Yield of Amino Acid | Retro-Bucherer Reaction: Under incorrect pH, the hydantoin reverts to the ketone/aldehyde and cyanide. | One-Way Valve: Ensure the hydrolysis is basic (pH > 12). Do not attempt acidic hydrolysis for the ring-opening step; it is kinetically disfavored for bulky substituents. |
Visualizing the Bottleneck
Figure 2: The Bucherer-Bergs bottleneck. The hydantoin ring is stabilized by the adamantyl group, requiring harsh basic conditions to open.
Module 4: Validated Protocols
Protocol A: Hydrolysis of the Ritter Amide (N-Acetyl-1-aminoadamantane)
Use this when standard HCl hydrolysis fails.
-
Charge: Place 10 g of the crude amide into a round-bottom flask.
-
Solvent: Add 100 mL of Ethylene Glycol (bp 197°C) or 1-Propanol (if milder conditions suffice, but glycol is preferred).
-
Base: Add 8 g of NaOH pellets (excess).
-
Reflux: Heat to reflux (approx 180-190°C) for 12-16 hours.
-
Checkpoint: Monitor by TLC. The amide spot will disappear, and a more polar amine spot (ninhydrin active) will appear.
-
-
Workup:
-
Cool to room temperature.[4]
-
Pour into 300 mL ice water.
-
Extract with diethyl ether (3 x 100 mL).
-
Crucial Step: The amine is lipophilic. Dry the ether layer over KOH (not just MgSO₄) to remove residual water/glycol.
-
Precipitate as HCl salt using anhydrous HCl in ether for long-term stability.
-
Protocol B: Purification of Zwitterionic Adamantane Amino Acids
Issue: Product is stuck in the aqueous phase with inorganic salts.
-
Isoelectric Point (pI) Precipitation:
-
Most adamantane amino acids have a pI near 6.0–6.5.
-
Dissolve the crude salt mixture in minimum water.
-
Carefully adjust pH to the calculated pI using glacial acetic acid or ammonia.
-
Cool to 4°C overnight. The zwitterion is least soluble at its pI and should crystallize out, leaving inorganic salts (NaCl/Na₂SO₄) in solution.
-
-
Desalting Column:
-
If crystallization fails, use an ion-exchange resin (e.g., Dowex 50W).
-
Load at pH 2 (binds amino acid).
-
Wash with water (removes salts).
-
Elute with 2M NH₄OH (releases amino acid).
-
References
-
Stetter, H., & Mayer, J. (1962). 1-Adamantanecarboxylic Acid.[1][2][3][5] Organic Syntheses, 42, 8. Link
-
Sasaki, T., et al. (1968). Synthesis of Adamantane Derivatives. II. Ritter Reaction of 1-Adamantanol and 1-Adamantane-carboxylic Acid. Bulletin of the Chemical Society of Japan. Link
-
Nagasawa, H. T., et al. (1975). Synthesis of 1-aminoadamantane-1-carboxylic acid and related derivatives. Journal of Medicinal Chemistry, 18(8), 826–830. Link
- Klimochkin, Y. N., et al. (2003). Synthesis of amino acid derivatives of the adamantane series. Russian Journal of Organic Chemistry.
Sources
- 1. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting guide for the purification of 2-(3-aminoadamantan-1-yl)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(3-aminoadamantan-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique adamantane-based amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with its purification.
Introduction
2-(3-Aminoadamantan-1-yl)acetic acid is a fascinating molecule that combines the rigid, lipophilic adamantane cage with the hydrophilic amino acid functionality. This zwitterionic nature, coupled with its bulky structure, can present significant purification challenges. Achieving high purity is critical for its use in pharmaceutical development and other research applications. This guide will equip you with the knowledge to tackle these challenges effectively.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(3-aminoadamantan-1-yl)acetic acid in a question-and-answer format.
Q1: My final product is an oil or a sticky solid that won't crystallize. What should I do?
This is a common issue when dealing with bulky, zwitterionic compounds. The inability to crystallize can be due to residual solvent, the presence of impurities that inhibit lattice formation, or the inherent properties of the molecule.
Causality and Solution:
-
Residual Solvents: Even trace amounts of solvents like DMF, DMSO, or acetic acid used in the synthesis can prevent crystallization.
-
Troubleshooting Steps:
-
Ensure your product is fully dry by using a high-vacuum line for an extended period, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Adamantane derivatives are generally known for their high thermal stability.[1]
-
If residual high-boiling solvents are suspected, consider lyophilization (freeze-drying) from a suitable solvent like water or a tert-butanol/water mixture if the compound is sufficiently soluble.
-
Perform a solvent swap by dissolving the oily product in a small amount of a low-boiling solvent (e.g., dichloromethane or methanol), and then evaporating the solvent. Repeat this process several times to azeotropically remove the high-boiling impurity.
-
-
-
Impurities: Impurities can act as "crystal poisons."
-
Troubleshooting Steps:
-
Attempt to precipitate the product as its hydrochloride salt by dissolving the crude material in a minimal amount of a polar solvent like methanol or ethanol and then adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane. The salt is often more crystalline than the zwitterion. The salt can then be carefully neutralized back to the free amino acid.
-
If the product is intended for applications where the hydrochloride salt is acceptable, this can be the final purification step.
-
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A good starting point for zwitterionic compounds is a mixture of a polar solvent in which the compound is soluble (e.g., water, methanol, ethanol) and a less polar solvent in which it is insoluble (e.g., acetone, isopropanol, acetonitrile).
-
Q2: My yield is consistently low after purification. What are the likely causes and how can I improve it?
Low yields can stem from incomplete reactions, losses during work-up and transfers, or suboptimal purification procedures.
Causality and Solution:
-
Incomplete Reaction: The alkylation of 3-aminoadamantane with a haloacetic acid derivative can be sluggish.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before starting the work-up.
-
-
Losses During Extraction: Due to its zwitterionic nature, 2-(3-aminoadamantan-1-yl)acetic acid can have significant solubility in the aqueous phase during extractions, even at its isoelectric point.
-
Optimizing Extractions:
-
When performing an acid-base work-up, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid to minimize its solubility. The pI will need to be determined experimentally but is likely to be in the range of 6-7.
-
Use a continuous liquid-liquid extractor for more efficient extraction of the product from the aqueous phase into an organic solvent.
-
If the product is in an aqueous layer, consider salting out by saturating the aqueous phase with NaCl to decrease the solubility of the organic product.
-
-
-
Losses During Recrystallization: Using an excessive amount of solvent for recrystallization is a common cause of low yield.
-
Recrystallization Best Practices:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that remains in the mother liquor.
-
After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
-
Q3: My NMR spectrum shows persistent impurities. What are they likely to be and how can I remove them?
The nature of the impurities will depend on the synthetic route used. A common synthesis involves the N-alkylation of 3-aminoadamantane with an ester of bromoacetic acid, followed by hydrolysis.
Potential Impurities and Removal Strategies:
| Impurity | 1H NMR Signature (Anticipated) | Removal Strategy |
| Unreacted 3-aminoadamantane | Signals corresponding to the adamantane cage protons, but lacking the acetate methylene protons. | Acid-Base Extraction: 3-aminoadamantane is basic. Wash an ethereal or ethyl acetate solution of the crude product with a dilute acid (e.g., 1 M HCl). The starting amine will be protonated and move into the aqueous layer, while the zwitterionic product will have lower solubility in both phases and may precipitate or remain in the organic layer depending on the solvent. |
| Dialkylation Product | Two acetate methylene groups attached to the same nitrogen, leading to a more complex spectrum. | Column Chromatography: This impurity is more polar than the starting amine but may have similar polarity to the desired product. A silica gel column using a gradient of methanol in dichloromethane with a small amount of acetic acid or triethylamine can be effective. Recrystallization: The dialkylation product may have different solubility properties, allowing for separation by careful recrystallization. |
| Bromoacetic Acid/Ester | A singlet around 3.8-4.2 ppm. | Aqueous Wash: Bromoacetic acid is water-soluble and can be removed by washing the organic layer with water or a mild base (e.g., saturated NaHCO3 solution). The bromoacetate ester can be removed by hydrolysis during the work-up followed by an aqueous wash. |
| Acetic Acid | A singlet around 2.1 ppm.[3] | Azeotropic Removal: Repeatedly dissolving the product in a solvent like toluene or chloroform and evaporating it under vacuum can help remove residual acetic acid. Base Wash: A wash with a mild aqueous base during workup will deprotonate the acetic acid, moving it into the aqueous layer. |
Visualizing the Synthetic Route and Potential Byproducts:
Caption: Synthetic pathway and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of 2-(3-aminoadamantan-1-yl)acetic acid?
Finding the optimal recrystallization solvent often requires some experimentation. Due to the zwitterionic nature of the molecule, a single solvent may not be ideal. A mixed solvent system is often more effective.
-
Recommended Approach:
-
Start by dissolving the crude product in a minimal amount of a hot polar solvent in which it is soluble, such as water, methanol, or ethanol.
-
While the solution is still hot, slowly add a less polar solvent in which the product is insoluble, such as acetone, ethyl acetate, or isopropanol, until you observe persistent cloudiness.
-
Add a drop or two of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Q2: Can I use column chromatography to purify this compound?
Yes, column chromatography can be an effective purification method, but it requires careful selection of the stationary and mobile phases to account for the compound's zwitterionic character.
-
Stationary Phase: Standard silica gel can be used. However, for amino acids, reverse-phase silica (C18) can also be effective.
-
Mobile Phase for Silica Gel:
-
A gradient elution is often necessary. Start with a non-polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol.
-
To improve peak shape and prevent streaking, it is often beneficial to add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase. The choice of acid or base will depend on the isoelectric point of your compound and the nature of the impurities you are trying to remove.
-
Q3: How can I effectively use acid-base extraction for purification?
Acid-base extraction is a powerful technique for separating amino acids from non-ionizable impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The amino group will be protonated, and the product will move into the aqueous layer as the hydrochloride salt. Non-basic impurities will remain in the organic layer.
-
Basification and Re-extraction: Separate the aqueous layer and carefully add a base (e.g., 1 M NaOH or NaHCO3) to adjust the pH to the isoelectric point. The zwitterionic product will precipitate or become less water-soluble. Extract the product back into an organic solvent.
-
Final Wash and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the purified product.
Visualizing the Acid-Base Extraction Workflow:
Caption: Acid-base extraction workflow.
Q4: How do I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The 1H NMR should show characteristic signals for the adamantane cage protons and a singlet for the methylene protons of the acetate group. The integration of these signals should be consistent with the structure.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is well-suited for zwitterionic compounds and will provide the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the carboxylic acid (O-H and C=O) and the amine (N-H).
-
Melting Point: A sharp melting point is a good indicator of purity.
References
- Zhang, L., et al. (2020). A facile method to synthesize vildagliptin. Journal of Chemical Research, 44(5-6), 305-309.
- Stetter, H., et al. (1960). Neue Ergebnisse aus der Chemie der Adamantan-Reihe. Angewandte Chemie, 72(2), 65.
- Lantrip, D., et al. (2014). Synthesis of Memantine and an Aminomethyl Analogue from a Common Precursor.
-
American Chemical Society. (n.d.). Recrystallization. In ACS Guide to Scholarly Communication. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5339591, 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Wikipedia. (2024, January 20). Adamantane. Retrieved from [Link]
Sources
optimization of reaction parameters for adamantane functionalization
Technical Support Center: Adamantane Functionalization Topic: Optimization of Reaction Parameters for Adamantane Scaffolds Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Advanced Synthesis Support Portal
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Scope: C-H Activation, Ritter Amidation, Photoredox Catalysis (HAT), and Regioselectivity Control.
You are accessing this guide because your adamantane functionalization has likely hit a "reactivity wall" or a "selectivity dead-end." Adamantane is a deceptive scaffold; its high symmetry masks the complex interplay between its tertiary (bridgehead, 1-Ad) and secondary (bridge, 2-Ad) positions. This guide bypasses textbook generalities to address the specific kinetic and thermodynamic bottlenecks of diamondoid chemistry.
Module 1: The Selectivity Matrix (1-Ad vs. 2-Ad)
Ticket #404: "I cannot control regioselectivity. I need the bridgehead (1-position), but I see significant secondary (2-position) byproducts."
Diagnosis: You are likely relying on "innate" reactivity without considering the specific radical polar effects of your oxidant. While the 1-adamantyl cation is thermodynamically stable (favoring 1-substitution in ionic reactions), radical functionalization is governed by a delicate balance of Bond Dissociation Energy (BDE) and steric accessibility.
-
The Paradox: Unlike linear alkanes, the 1-adamantyl radical is pyramidal, not planar.
-
The Data:
-
1-Ad (Bridgehead): Tertiary C-H. Electron-rich. Sterically exposed.
-
2-Ad (Bridge): Secondary C-H. Sterically hindered by the cage structure.
-
Resolution Protocol:
| Desired Position | Reaction Type | Recommended Catalyst/Reagent | Mechanism |
| 1-Ad (Tertiary) | Cationic | Thermodynamic control via stable carbocation. | |
| 1-Ad (Tertiary) | Radical (HAT) | TFDO or | Electrophilic radical attacks the most electron-rich C-H. |
| 2-Ad (Secondary) | Radical (HAT) | Specialized HAT (e.g., Quinuclidine + Ir-photocat) | Catalyst control overrides innate electronics [1]. |
Visualizing the Decision Pathway:
Caption: Decision tree for selecting the correct mechanistic pathway based on the desired adamantane regioisomer.
Module 2: The Ritter Reaction (Amidation) Optimization
Ticket #502: "My Ritter reaction turns into black tar. Yields are inconsistent (<30%)."
Diagnosis:
The classic Ritter protocol (conc.[1]
The Fix: Lewis Acid Catalysis (The "Gentle" Ritter) Switch from Brønsted superacids to metal triflates or iron salts. This maintains the necessary ionization potential without destroying sensitive functional groups.
Optimized Protocol (Iron-Catalyzed):
-
Substrate: 1-Bromoadamantane or 1-Adamantanol (1.0 equiv).
-
Solvent: Acetonitrile (acts as both solvent and nucleophile).
-
Catalyst:
or (10 mol%). -
Conditions: Reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC. If the starting material persists, add 1.0 equiv of Trimethylsilyl Chloride (TMSCl) to scavenge water/hydroxide and drive the equilibrium [2].
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Black Tar | Acid concentration too high; Temp >100°C. | Switch to |
| No Reaction | Cation not forming (OH is poor leaving group). | Add TMSOTf (0.1 equiv) or convert alcohol to bromide first. |
| Hydrolysis Product | Water entering before nitrile attack. | Dry |
Module 3: Photoredox & HAT (Modern Functionalization)
Ticket #709: "I want to alkylate adamantane using visible light, but TBADT gives me low conversion."
Diagnosis: Tetrabutylammonium Decatungstate (TBADT) is the gold standard for Hydrogen Atom Transfer (HAT), but it requires specific handling. Oxygen is the enemy here—not just because it quenches the excited state, but because it intercepts the adamantyl radical to form peroxides instead of C-C bonds.
The Mechanism:
TBADT acts as a "radical shuttle." Upon excitation (365-390 nm), the excited state (
Self-Validating Protocol (TBADT Alkylation):
-
Setup: 1-Adamantane (5.0 equiv, excess is crucial to prevent poly-alkylation), Electrophile (1.0 equiv), TBADT (2 mol%).
-
Solvent: Acetonitrile/Water (9:1) or Acetone. Note: TBADT solubility is key.
-
Light Source: 365 nm LED (High power).
-
Degassing: Sparge with Argon for 15 mins. Critical Step.
-
Reaction: Irradiate for 12-24h.
-
Validation: The solution should remain pale yellow. If it turns dark blue, the catalyst is reducing without turning over (lack of oxidant/electrophile consumption).
Workflow Visualization (HAT Cycle):
Caption: Photocatalytic cycle of TBADT-mediated adamantane functionalization showing the Hydrogen Atom Transfer (HAT) step.
Module 4: Late-Stage Diversification (Baran Diversinates)
Ticket #881: "I need to append a heterocycle to adamantane. Cross-coupling failed."
Diagnosis: Standard Pd-catalyzed cross-coupling requires pre-functionalized (halogenated) adamantane, which is difficult to make selectively. Radical heteroarylation using sulfinate salts (Baran Diversinates) is the superior route for "medicinal chemistry" speed [3].
Protocol:
-
Reagents: Heteroaryl Sulfinate (1.5 equiv), Adamantane (1.0 equiv).
-
Oxidant: TBHP (tert-Butyl hydroperoxide) or
. -
Solvent: DMSO/Water or DCM/Water biphasic system.
-
Key Insight: This reaction relies on the generation of an electrophilic radical from the sulfinate, which attacks the electron-rich adamantane. However, because adamantane is also electron-rich, you often need to reverse the polarity: Generate the Adamantyl radical (via HAT/peroxide) to attack a protonated (activated) heterocycle (Minisci-type).
Correction for Adamantane: Do not use the standard "Diversinate on Heterocycle" protocol. You must use the "Reverse Minisci" :
-
Generate Adamantyl radical (using
/ or Photoredox). -
Trap with a protonated Heterocycle (e.g., Lepidine + TFA).
References
-
Martin, D. B. C., et al. (2019).[2][3] "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer." ChemRxiv. Available at: [Link]
-
Baran, P. S., et al. (2012). "Innately Radical: A New Reagent for Direct C–H Functionalization of Heterocycles." Journal of the American Chemical Society. Available at: [Link]
-
Fagnoni, M., et al. (2017). "Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis." ACS Catalysis.[2] Available at: [Link]
Sources
Technical Support Center: 2-(3-Aminoadamantan-1-yl)acetic Acid Hydrochloride Stability
Welcome to the technical support center for 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, established pharmaceutical stability testing guidelines, and the known characteristics of adamantane derivatives.
Introduction
This compound is a rigid, cage-like amino acid derivative. The adamantane scaffold provides high lipophilicity and metabolic stability, while the amino and carboxylic acid moieties allow for various chemical interactions and formulations. However, these same functional groups can be susceptible to degradation under certain environmental conditions, impacting the compound's purity, potency, and safety. This guide provides a structured approach to identifying, troubleshooting, and mitigating common stability issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for solid this compound?
A1: The primary concerns for the solid form are hygroscopicity, susceptibility to degradation from heat and light, and potential for solid-state rearrangements. The hydrochloride salt form can make the compound prone to absorbing atmospheric moisture, which can lead to chemical degradation or changes in physical properties. It is crucial to store the compound in a tightly sealed container in a dry environment.[1][2]
Q2: How stable is this compound in aqueous solutions?
A2: The stability in aqueous solutions is highly dependent on the pH, temperature, and presence of oxidizing agents. The amino group can be susceptible to oxidation, and the overall molecule may be involved in acid-base equilibria that influence its stability. It is recommended to use freshly prepared solutions for experiments whenever possible. For storage of stock solutions, conduct preliminary stability studies at the intended storage temperature and pH.
Q3: Are there any known degradation pathways?
A3: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, potential degradation could occur through:
-
Oxidation: The tertiary carbon atoms of the adamantane cage and the primary amino group can be sites of oxidation.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, a common issue for many pharmaceutical compounds.[3]
-
Intramolecular cyclization: Under certain conditions, the amino and carboxylic acid groups could potentially interact, leading to lactam formation, although this is sterically hindered by the rigid adamantane cage.
Q4: What are the ideal storage conditions for this compound?
A4: For long-term storage, the solid compound should be kept in a well-sealed container, protected from light, and stored in a cool and dry place, such as a desiccator at refrigerated temperatures (2-8 °C).[4][5] Solutions should be freshly prepared, but if short-term storage is necessary, they should be kept at low temperatures and protected from light.
Troubleshooting Guides
This section provides in-depth guidance and experimental protocols for investigating and resolving specific stability issues you may encounter.
Issue 1: Inconsistent results or loss of potency in solution-based assays.
This is a common problem that often points to the degradation of the compound in the assay medium.
Causality and Investigation Workflow
Inconsistent results often stem from the compound's instability under the specific experimental conditions (e.g., pH of the buffer, temperature, exposure to light during the experiment). A systematic investigation is necessary to pinpoint the cause.
Caption: A potential oxidative degradation pathway for the amino moiety.
To mitigate oxidative degradation, it is advisable to de-gas solvents used for preparing solutions and to consider adding antioxidants to formulations if the application allows.
References
- BenchChem. (n.d.). Degradation pathways of "Pentanimidoylamino-acetic acid" under experimental conditions.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Development of stability indicating HPTLC method for simultaneous estimation of paracetamol and dexibuprofen.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet 1-AMINO-3-ADAMANTANOL.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- ChemicalBook. (2025). 3-Amino-1-adamantanol - Safety Data Sheet.
- ACME Safety Data Sheet. (2010). Safety Data Sheet.
Sources
Technical Support Center: Impurity Identification in 2-(3-aminoadamantan-1-yl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2-(3-aminoadamantan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this unique adamantane derivative. Here, we address common challenges and questions in a direct, question-and-answer format, blending established analytical principles with practical, field-proven insights.
Troubleshooting Guides: Overcoming Common Analytical Hurdles
This section addresses specific issues you may encounter during your experimental work. We focus on the causality behind these problems and provide step-by-step solutions.
Question 1: I am seeing poor peak shape (tailing, fronting) or inconsistent retention times in my Reversed-Phase HPLC (RP-HPLC) analysis. What is happening?
Answer:
Poor peak shape and shifting retention times for 2-(3-aminoadamantan-1-yl)acetic acid are common issues that typically stem from its amphoteric nature (containing both a primary amine and a carboxylic acid) and its potential for strong interactions with the stationary phase.
Causality and Troubleshooting Steps:
-
Secondary Silanol Interactions: The primary amine group on the adamantane cage can interact strongly with residual, un-capped silanol groups on the silica-based C18 stationary phase. This is a primary cause of peak tailing.
-
Solution: Use a modern, end-capped column (e.g., C18 with "double end-capping") or a column specifically designed for the analysis of basic compounds. Alternatively, add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to protonate the amine and saturate the silanol groups.
-
-
Inappropriate Mobile Phase pH: The ionization state of both the amine (pKa ~10) and the carboxylic acid (pKa ~4-5) groups is highly dependent on the mobile phase pH. If the pH is not controlled, you will see peak splitting, broadening, or shifting retention.
-
Solution: Buffer your mobile phase. For good retention and peak shape on a C18 column, a pH of around 2.5-3.5 is often ideal. This ensures the carboxylic acid is neutral and the primary amine is fully protonated, leading to consistent chromatographic behavior. A phosphate or formate buffer is a good starting point.
-
-
Chelation with Metal Contaminants: The amino acid moiety can chelate with trace metal contaminants in the HPLC system (e.g., stainless steel frits, columns). This can lead to severe peak tailing.
-
Solution: Use a mobile phase containing a chelating agent like 0.05% ethylenediaminetetraacetic acid (EDTA) if metal contamination is suspected. Passivating your HPLC system can also be a long-term solution.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the sample concentration or injection volume. A typical working concentration for this type of analysis is in the range of 10-100 µg/mL.[1]
-
Question 2: I am struggling to detect my target compound and its impurities using HPLC with a standard UV detector. Is my compound not eluting?
Answer:
It is highly likely your compound is eluting, but it is not being detected efficiently. The adamantane cage and the amino acid functional groups lack a significant chromophore, meaning they do not absorb light strongly at common UV wavelengths (like 254 nm).[2]
Causality and Detection Strategies:
-
Lack of Chromophore: The core structure of 2-(3-aminoadamantan-1-yl)acetic acid is transparent to UV light above ~220 nm.
-
Strategy 1: Low Wavelength UV: Set your UV detector to a low wavelength, typically between 200-215 nm.[3] While this provides better sensitivity for your analyte, be aware that the baseline will be noisier and more susceptible to interference from mobile phase components and other impurities.
-
Strategy 2: Pre-Column Derivatization: This is often the most robust and sensitive approach.[2][4] By reacting your sample with a derivatizing agent, you attach a fluorescent or UV-active tag to the primary amine.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent derivative. This is a very common and effective method for amino acid analysis.[2]
-
Fluorenylmethyloxycarbonyl chloride (FMOC): Another popular reagent that reacts with primary and secondary amines to yield a fluorescent product.[5]
-
-
Experimental Protocol: Pre-Column Derivatization with OPA for HPLC-FLD
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 10.2 with a potassium hydroxide solution.[2]
-
OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid. Mix well. Prepare this reagent fresh daily.[2]
-
-
Sample Preparation:
-
Prepare a stock solution of your 2-(3-aminoadamantan-1-yl)acetic acid sample at 1 mg/mL in a 50:50 mixture of methanol and water.
-
Dilute this stock to working concentrations (e.g., 1-100 µg/mL) with the same solvent.[2]
-
-
Derivatization (Automated or Manual):
-
In an autosampler vial, mix 100 µL of your sample or standard with 100 µL of the OPA/Thiol reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.[2]
-
-
HPLC-FLD Conditions:
-
Inject the derivatized sample into the HPLC system equipped with a fluorescence detector.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~450 nm.
-
Question 3: I have detected an unknown peak in my chromatogram. What is the workflow for identifying it?
Answer:
Identifying an unknown impurity is a systematic process that involves gathering structural information using orthogonal analytical techniques. The goal is to move from speculation to confident structural elucidation.
Workflow for Impurity Identification
Caption: Decision workflow for unknown impurity identification.
Step-by-Step Explanation:
-
Hypothesize Origin: First, consider the synthesis route and stability of the molecule. Is the peak likely a starting material, a byproduct, or a degradation product?[6][7] Run samples from forced degradation studies (see FAQ 4) to see if the peak appears under stress conditions.[1][8]
-
Obtain Mass Information (LC-MS): The most crucial first step is to determine the molecular weight of the impurity.
-
Action: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass, allowing you to propose a molecular formula.
-
Insight: The mass difference between the impurity and the parent compound can suggest the type of modification (e.g., +16 Da suggests oxidation; -18 Da suggests dehydration).
-
-
Gather Fragmentation Data (LC-MS/MS):
-
Action: Perform tandem mass spectrometry (MS/MS) on the impurity peak. This involves isolating the impurity ion and fragmenting it to observe its constituent parts.
-
Insight: The fragmentation pattern provides clues about the molecule's structure. For instance, a characteristic loss of the acetic acid group or fragments of the adamantane cage can be highly informative.[9]
-
-
Isolate the Impurity: To get definitive structural information from NMR, you need a pure, isolated sample of the impurity.
-
Action: Use preparative HPLC or collect fractions of the impurity peak from multiple analytical HPLC runs.
-
-
Elucidate Structure (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[10][11][12]
-
Action: Acquire a suite of NMR spectra for the isolated impurity:
-
¹H NMR: Shows the proton environment.
-
¹³C NMR: Shows the carbon backbone.
-
2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms, allowing you to piece the structure together.
-
-
Insight: NMR provides unambiguous confirmation of the impurity's chemical structure.[10][13]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the impurity analysis of 2-(3-aminoadamantan-1-yl)acetic acid.
1. What are the likely impurities in a sample of 2-(3-aminoadamantan-1-yl)acetic acid?
Impurities can be categorized based on their origin, as defined by the International Council for Harmonisation (ICH).[6][14]
| Impurity Category | Potential Specific Impurities in 2-(3-aminoadamantan-1-yl)acetic acid | Likely Source |
| Organic Impurities | Starting Materials: 3-aminoadamantan-1-ol, 1-bromoadamantane.[15] | Incomplete reaction during synthesis. |
| Intermediates: Unreacted intermediates from the specific synthetic route used.[16] | Incomplete reaction or inefficient purification. | |
| By-products: Isomers (e.g., adamantane substituted at the C2 position), over-alkylated products (e.g., N,N-disubstituted derivatives).[17] | Side reactions during synthesis. | |
| Degradation Products: Oxidized adamantane species (e.g., hydroxylated adamantane), products of decarboxylation.[8][18] | Exposure to heat, light, oxygen, or non-neutral pH.[1] | |
| Inorganic Impurities | Reagents, ligands, catalysts (e.g., Palladium on carbon if used for hydrogenation).[6][16] | Manufacturing process. |
| Residual Solvents | Solvents used in the final purification or crystallization step (e.g., methanol, acetonitrile, ethyl acetate).[6] | Manufacturing process. |
2. What are the first-line analytical techniques for purity assessment?
A combination of a chromatographic separation technique and a sensitive detection method is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[7] When coupled with a UV, Fluorescence (FLD), or Charged Aerosol Detector (CAD), it can effectively separate and quantify the main component from its impurities.[19] A well-developed HPLC method should be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from all known degradation products and process impurities.[1][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile organic impurities and residual solvents. Because 2-(3-aminoadamantan-1-yl)acetic acid itself is not very volatile, it often requires a derivatization step (e.g., silylation) to make it suitable for GC analysis.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for structural confirmation, quantitative NMR (qNMR) can be used as a primary method for purity assessment without the need for a specific reference standard for each impurity.[11][12]
3. What is a forced degradation study and why is it important?
A forced degradation (or stress testing) study is an intentional process where the drug substance is exposed to conditions more severe than accelerated stability testing.[20][23] Its primary purposes are:
-
To Identify Degradation Pathways: It helps understand how the molecule breaks down, revealing likely degradation products that could form during storage.[24][25]
-
To Develop Stability-Indicating Methods: The degraded samples are used to prove that your analytical method (e.g., HPLC) can successfully separate the intact drug from its degradation products.[23] This is a regulatory requirement.[20]
-
To Inform Formulation and Packaging: Understanding the molecule's susceptibility to light, heat, or hydrolysis helps in developing a stable formulation and selecting appropriate packaging.[24]
Typical stress conditions are mandated by ICH guidelines and include:[20][24]
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[1]
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[1]
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: e.g., exposing the solid drug to high heat (e.g., 105°C).[1]
-
Photolytic Degradation: Exposing the drug to UV and visible light.[1]
4. How do regulatory guidelines (ICH) impact impurity identification?
The ICH provides a harmonized framework for regulating pharmaceuticals in the US, EU, and Japan.[6][26] The key guideline for impurities in new drug substances is ICH Q3A(R2) .[26] It establishes thresholds that dictate the level of scrutiny an impurity requires.
| Threshold | Level (based on Max. Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting Threshold | ≥ 0.05% | The impurity must be reported in regulatory filings. |
| Identification Threshold | ≥ 0.10% | The impurity's structure must be determined. |
| Qualification Threshold | ≥ 0.15% | The impurity must be assessed for safety and biological activity through toxicological studies. |
(Note: Thresholds may differ for higher daily doses or for genotoxic impurities).[6][14]
These guidelines mean that simply detecting an impurity is not enough; if it is present above a certain level, you are required by regulatory bodies like the FDA and EMA to identify its structure and prove it is safe.[7][26]
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Simran S. Site. Available from: [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy - Applications in drug analysis. ResearchGate. Available from: [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Available from: [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Available from: [Link]
-
nmr for “pharmacy of the world”. (2025, November 15). Pharma Focus Asia. Available from: [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available from: [Link]
-
Global Regulatory Partners. (2026, January 9). Greater Rigor and Safety: ANVISA's New Guidelines for Impurities and Degradation Products in Medicines. Available from: [Link]
-
Pharmaffiliates. (n.d.). Amantadine-impurities. Available from: [Link]
-
Szafraniec-Szczęsny, J., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. Available from: [Link]
-
American Elements. (n.d.). 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride. Available from: [Link]
-
Kuyukina, M. S., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). dottisol. Available from: [Link]
-
Dong, W. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. SciSpace. Available from: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. Available from: [Link]
-
Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Lobanov, V. V., et al. (2016). Gas chromatography of halogenated adamantanes. ResearchGate. Available from: [Link]
-
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Available from: [Link]
-
Głowacka, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]
-
Tsuruta, Y., & Funatsu, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available from: [Link]
-
PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Available from: [Link]
- CN103539690A - Intermediate for synthesis of amantadine drugs and its preparation method and use. (n.d.). Google Patents.
-
Zhang, Z., et al. (2025). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. Available from: [Link]
-
An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl). (n.d.). Hrčak. Available from: [Link]
-
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). Journal of Chemical Health Risks. Available from: [Link]
- CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. agilent.com [agilent.com]
- 6. tasianinch.com [tasianinch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Greater Rigor and Safety: ANVISA's New Guidelines for Impurities and Degradation Products in Medicines [globalregulatorypartners.com]
- 9. researchgate.net [researchgate.net]
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- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Issue's Article Details [indiandrugsonline.org]
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- 15. mdpi.com [mdpi.com]
- 16. CN103539690A - Intermediate for synthesis of amantadine drugs and its preparation method and use - Google Patents [patents.google.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. biopharminternational.com [biopharminternational.com]
- 26. Search | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Chiral Resolution of Adamantylglycine
This guide addresses the technical requirements for the chiral resolution of adamantane-based amino acids.
Important Scientific Clarification:
The specific IUPAC name 2-(3-aminoadamantan-1-yl)acetic acid refers to a 1,3-disubstituted adamantane structure (
However, this inquiry typically arises from a nomenclature confusion with the structurally related chiral pharmacophore: 2-amino-2-(adamantan-1-yl)acetic acid (also known as Adamantylglycine or Ada ). This
The following guide details the Chiral Resolution of Adamantylglycine (2-amino-2-(adamantan-1-yl)acetic acid) , assuming this is the intended target.
Topic: Enantioseparation & Purification of 2-amino-2-(adamantan-1-yl)acetic acid Target Audience: Process Chemists, Analytical Scientists Version: 2.1 (Current)
Core Resolution Methodologies
We recommend two primary workflows based on scale and purity requirements: Enzymatic Kinetic Resolution (High purity, Green chemistry) and Diastereomeric Salt Crystallization (Scalable, Cost-effective).
Workflow A: Enzymatic Kinetic Resolution (Recommended)
This method utilizes the stereoselectivity of Penicillin G Acylase (PGA) or Lipases to hydrolyze a phenylacetamide or ester precursor.
Protocol:
-
Substrate Preparation: Synthesize the N-phenylacetyl derivative of racemic adamantylglycine.
-
Biocatalysis: Suspend the substrate in phosphate buffer (pH 7.5–8.0) at 28°C.
-
Enzyme Addition: Add immobilized Penicillin G Acylase (PGA).
-
Reaction: The enzyme selectively hydrolyzes the (S)-enantiomer amide to the free amino acid, leaving the (R)-amide intact.
-
Separation: Adjust pH to 2.0. Extract the unreacted (R)-amide with ethyl acetate. The (S)-adamantylglycine remains in the aqueous phase.
Workflow B: Chemical Resolution via Diastereomeric Salts
Best for multi-kilogram scale-up where enzymes are cost-prohibitive.
Protocol:
-
Salt Formation: Dissolve racemic adamantylglycine methyl ester in hot methanol.
-
Resolving Agent: Add 0.5–1.0 equivalents of (S)-(+)-Mandelic acid or Dibenzoyl-L-tartaric acid .
-
Crystallization: Cool slowly to 0–4°C. The less soluble diastereomeric salt (e.g., (S)-Amine · (S)-Acid) precipitates.
-
Filtration & Washing: Filter the crystals and wash with cold ether/methanol (9:1).
-
Free Base Recovery: Treat the salt with 1N NaOH and extract with DCM to recover the chiral ester. Hydrolyze to the acid if needed.
Analytical Quality Control (Chiral HPLC)
Before proceeding to downstream synthesis, enantiomeric excess (% ee) must be validated.
| Parameter | Method A: Direct Analysis (GLP Standard) | Method B: Derivatization (High Sensitivity) |
| Column | Astec CHIROBIOTIC® T (Teicoplanin) | C18 (Achiral) |
| Mobile Phase | MeOH : 20mM NH₄OAc (60:40, v/v) | ACN : 0.1% H₃PO₄ (Gradient) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV @ 210 nm or ELSD | UV @ 254 nm or Fluorescence |
| Sample Prep | Dissolve in mobile phase (1 mg/mL) | React with GITC or FDAA (Marfey's Reagent) |
| Selectivity ( | > 1.3 (Baseline resolution) | > 1.5 (Diastereomer separation) |
Troubleshooting Guide & FAQs
Section 1: Resolution Failures
Q: I am using the enzymatic method, but the conversion stops at 30%. Why?
-
Cause: Product inhibition. The free amino acid generated can inhibit the enzyme active site.
-
Fix: Maintain pH strictly at 7.5–8.0 using an autotitrator. Accumulation of acid drops the pH, deactivating the enzyme.
-
Alternative: Use a biphasic system (Buffer/MTBE) to extract the coproduct (phenylacetic acid) continuously.
Q: My diastereomeric salt is not crystallizing; it forms an oil.
-
Cause: Solvent polarity is too high or cooling is too rapid.
-
Fix:
-
Solvent Switch: Switch from pure Methanol to MeOH:EtOAc (1:4).
-
Seeding: Add a seed crystal of the pure diastereomer if available.
-
Temperature: Perform the crystallization at room temperature initially, then slowly lower to 4°C over 12 hours.
-
Section 2: Purity & Analysis
Q: The HPLC peaks are tailing significantly, ruining the resolution.
-
Cause: Interaction between the free amine and residual silanols on the column.
-
Fix: Add 0.1% Triethylamine (TEA) or use 20mM Ammonium Formate in the mobile phase to mask silanol sites. For Chirobiotic columns, ensure the organic modifier (MeOH) is at least 40%.
Q: Can I resolve the "2-(3-aminoadamantan-1-yl)acetic acid" (CAS 75667-94-6) using these methods?
-
Answer: No. As noted in the introduction, CAS 75667-94-6 is achiral. If you observe "peak splitting" on an HPLC column, it is likely due to:
-
Rotamers: Restricted rotation if derivatized.
-
Impurities: Separation of positional isomers (e.g., 4-amino vs 3-amino).
-
Method Artifact: Column overload.
-
Process Logic & Pathway Visualization
The following diagram illustrates the decision logic for selecting the correct resolution pathway based on the starting material structure.
Caption: Decision tree for distinguishing between the achiral 1,3-isomer and the chiral alpha-amino target, leading to appropriate processing.
References
-
PubChem. (n.d.). 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride (CAS 75667-94-6). National Library of Medicine. Retrieved from [Link]
-
Davies, H. M. L., & Manning, J. R. (2006). Dirhodium Tetracarboxylates Derived from Adamantylglycine as Chiral Catalysts for Enantioselective C-H Aminations. Organic Letters, 8(22), 5013–5016.[1] Retrieved from [Link]
-
Wacker Chemie AG. (2024). Enzymatic Resolution of Amino Acids using Cysteine Proteases. Technical Application Note. Retrieved from [Link] (General reference for industrial enzymatic resolution).
-
Reetz, M. T. (2002). Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Chemical Reviews. Retrieved from [Link]
Sources
preventing epimerization during coupling of adamantane amino acids
Technical Support Center: Preventing Epimerization in Adamantane Amino Acid Coupling
Executive Summary: The Adamantane Paradox
Adamantane-based amino acids (e.g., L-Adamantylglycine, L-Adamantylalanine) are prized in drug development for their lipophilicity and ability to improve membrane permeability and metabolic stability. However, their bulky tricyclic cage structure creates a "kinetic trap." The steric hindrance drastically reduces the rate of the desired coupling reaction (
This guide provides a self-validating system to reverse this dynamic, ensuring chiral integrity through kinetic control.
Module 1: Diagnostic & Decision Matrix
Q1: How do I know if my coupling strategy is failing due to epimerization? A: Epimerization in adamantane couplings is often silent until the final purification. Look for these specific signatures:
-
The "Doublet" Peak: In Reverse Phase HPLC, you see two peaks with identical Mass-to-Charge (m/z) ratios eluting close together.
-
Failed Cyclization: If the adamantane residue is part of a macrocycle, epimerization (L
D) changes the turn geometry, often preventing cyclization entirely. -
Marfey’s Analysis Failure: Post-hydrolysis derivatization with Marfey’s reagent (FDAA) shows a ~50:50 or 80:20 ratio of diastereomers instead of >99:1.
Q2: Which coupling reagent should I use? Do not use standard HATU/DIPEA for adamantane residues; the basicity is too high, and the activation is too slow. Use the following decision matrix:
| Scenario | Recommended System | Why? |
| Standard Coupling | COMU / Oxyma Pure / TMP | COMU is a "third-generation" uronium salt that releases Oxyma (a superior leaving group to HOBt/HOAt) in situ. TMP (2,4,6-trimethylpyridine/Collidine) is a weak, bulky base that cannot easily abstract the |
| Extreme Sterics | TFFH / NMM | TFFH generates an Acyl Fluoride in situ.[1] Acyl fluorides are small, highly reactive electrophiles that penetrate the steric shield of the adamantane cage better than bulky OBt/Oxyma esters. |
| Solid Phase (SPPS) | DIC / Oxyma Pure (No Base) | Eliminating the tertiary base entirely prevents base-catalyzed enolization. DIC/Oxyma forms the active ester in a slightly acidic/neutral environment. |
Module 2: Critical Workflows & Protocols
Protocol A: The "Golden Standard" (COMU/Oxyma/TMP)
Best for: Coupling Fmoc-Adamantylglycine-OH to a growing chain.
The Logic: We replace the strong base DIPEA (pKa ~10.5) with Collidine (TMP, pKa ~7.4). The steric bulk of Collidine prevents it from approaching the
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Adamantyl-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/NMP (1:1 ratio).
-
Note: NMP improves solubility of lipophilic adamantane structures.
-
-
Pre-Cooling: Cool the solution to 0°C .
-
Why? Kinetic control. Epimerization has a higher activation energy than coupling; cooling suppresses the side reaction more than the main reaction.
-
-
Activation: Add COMU (2.9 eq) and 2,4,6-Collidine (TMP) (6.0 eq). Stir for 30 seconds at 0°C.
-
Coupling: Add the activated mixture to the resin/amine component.[2]
-
Incubation: Allow to react for 1 hour at 0°C, then 2 hours at Room Temperature.
-
Validation: Perform a micro-cleavage and check chiral purity via HPLC.
Protocol B: The "Nuclear Option" (In Situ Acyl Fluoride)
Best for: Coupling a hindered amino acid onto an N-terminal Adamantane residue.
The Logic: When the amine nucleophile is the adamantane residue, it is buried behind a "wall" of carbon. Bulky active esters (like HATU-OAt) cannot reach the amine. Acyl fluorides (R-CO-F) are small and reactive.
Step-by-Step:
-
Preparation: Dissolve the incoming Fmoc-Amino Acid (4 eq) in dry DCM (Dichloromethane).
-
Note: DCM is non-polar, which destabilizes the charged transition state of epimerization.
-
-
Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq).
-
Base Addition: Add NMM (N-methylmorpholine) (8 eq).
-
Coupling: Add immediately to the resin containing the N-terminal Adamantane amine.
-
Duration: React for 2–4 hours. Double coupling is often required.
Module 3: Visualizing the Mechanism
The following diagram illustrates the competition between the desired coupling pathway and the two racemization pathways (Oxazolone vs. Direct Enolization), highlighting where our protocols intervene.
Caption: Kinetic competition between coupling and racemization. Interventions (white notes) are critical to favor the green pathway (
Module 4: Troubleshooting FAQ
Q: I used HATU and DIPEA, and my yield is good, but I have 20% D-isomer. Can I just purify it out? A: It is risky. Adamantane diastereomers often co-elute because the lipophilic cage dominates the interaction with the C18 column, masking the chiral center's effect.
-
Corrective Action: Switch to Protocol A (COMU/TMP). If you must purify, use a Phenyl-Hexyl column or a Chiral Stationary Phase (CSP) rather than standard C18.
Q: Can I use Microwave irradiation to speed up the reaction?
A: Proceed with extreme caution. While heat increases
-
Guideline: Limit temperature to 40°C max. Use Acyl Fluorides (Protocol B) instead of heat to overcome the steric barrier chemically rather than thermally.
Q: Why do you recommend NMP over DMF?
A: Adamantane is highly lipophilic. DMF is sometimes too polar to fully solvate the adamantane cage and the resin-bound peptide, leading to aggregation. Aggregation slows
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry - A European Journal, 15(37), 9394–9403. Link
- Carpino, L. A., et al. (1990). The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group. Journal of the American Chemical Society, 111, 6557.
-
Di Gioia, M. L., et al. (2024). Overview on the Mechanisms of Epimerization in Peptide Synthesis. Molecules, 29(1), 226. Link
- Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Organic & Biomolecular Chemistry, 11, 3361-3364.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. merckmillipore.com [merckmillipore.com]
interpreting complex NMR spectra of adamantane derivatives
Topic: Interpreting Complex NMR Spectra of Adamantane Derivatives Ticket ID: ADM-NMR-992 Status: Open Responder: Senior Application Scientist, Structural Elucidation Group
Introduction: The "Diamondoid" Challenge
Welcome to the Adamantane Technical Support Hub. You are likely here because your
Adamantane derivatives present a unique paradox in NMR spectroscopy:
-
High Symmetry: Leads to extensive magnetic equivalence, reducing the number of signals but increasing their intensity and overlap.
-
Rigid Geometry: Enforces specific long-range couplings (W-couplings) that broaden signals, often masking fine structure.
This guide treats your spectral analysis as a debugging process. We move from high-level symmetry checks to sub-angstrom stereochemical determination.
Phase 1: Diagnosis & Triage (Symmetry Analysis)
Q: How do I instantly distinguish between a 1-substituted and a 2-substituted adamantane derivative?
A: Count the
The substitution site drastically alters the molecular point group. Do not rely solely on chemical shift prediction software, which often fails to account for the specific cage strain effects.
The Symmetry Checklist
| Feature | 1-Substituted (Bridgehead) | 2-Substituted (Bridge) |
| Point Group (Idealized) | ||
| Unique | 4 Signals (usually) | 5+ Signals |
| 6:3:6 (methylene:bridgehead:methylene) | Complex (often 2:2:4:4:etc.) | |
| Key Spectral Feature | Simplicity.[1] The | Complexity.[2] The |
Diagnostic Logic Flow:
Figure 1: Decision tree for rapid identification of substitution site based on carbon signal multiplicity.
Phase 2: The "Blob" Resolution (Spectral Overlap)
Q: My proton spectrum is a cluster of overlapping multiplets between 1.5–2.2 ppm. How do I assign specific protons?
A: Stop trying to assign the 1D
In adamantane, the axial and equatorial protons of the methylene groups often have very similar chemical shifts, leading to second-order effects (
The Solution: HSQC-Driven Assignment
The
-
Acquire a multiplicity-edited HSQC: This will phase
and groups (up/red) opposite to groups (down/blue). -
Identify the Bridgeheads (CH): In 1-substituted adamantanes, the
-CH (bridgehead) is usually the most distinct signal. -
Trace the Methylenes:
-
-CH
: Closest to the substituent (check inductive effects). -
-CH
: The furthest methylene (often shielded).
-
-CH
Q: Even my HSQC has overlap. What next?
A: Switch Solvents (ASIS Effect).
Chloroform (
-
Protocol: Evaporate the sample and redissolve in Benzene-
( ) . -
Why? The benzene ring creates a magnetic anisotropy that preferentially shields/deshields protons based on the local geometry of the adamantane cage. This often separates overlapping methylene signals by 0.1–0.2 ppm, enough to resolve the HSQC cross-peaks.
Phase 3: Advanced Troubleshooting (Fine Structure)
Q: I see splitting on my bridgehead protons that shouldn't be there. Is my sample impure?
A: Likely not. You are observing W-coupling (
Adamantane is the textbook example of rigid "W" geometry (planar zigzag arrangement of bonds). This allows for efficient orbital overlap and long-range coupling.
-
Mechanism: Through-bond interaction over 4 bonds (
). -
Magnitude: Typically 1.0 – 3.0 Hz.
-
Effect: It turns expected singlets (bridgeheads) into broad multiplets or triplets.
Visualizing W-Coupling:
Figure 2: The W-coupling pathway (
Phase 4: Stereochemistry (Syn vs. Anti)
Q: I have a 2,4-disubstituted adamantane. How do I determine if it is syn or anti?
A: NOESY/ROESY is required. Coupling constants (
In flexible rings (cyclohexane),
The NOESY Protocol
You must rely on through-space dipolar coupling.
-
Target Interaction: Look for NOE correlations between the proton at C2 and the proton at C4.
-
Diaxial Protons (Syn-isomer): If both substituents are equatorial, the axial protons at C2 and C4 are in close spatial proximity (approx 2.5 Å). You will see a strong NOE .
-
Axial-Equatorial (Anti-isomer): The distance is significantly larger. The NOE will be weak or absent .
-
-
Mixing Time (
): Set to 500-800 ms . Adamantane derivatives are small molecules (fast tumbling, ), so the NOE is positive.-
Warning: If the molecular weight is effectively increased (e.g., adamantane-polymer conjugates or viscous solvents), use ROESY to avoid the "zero-crossing" point where NOE disappears.
-
Standard Operating Protocols (SOP)
SOP 1: High-Resolution HSQC for Adamantanes
Use this protocol to resolve methylene overlaps.
-
Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited HSQC with adiabatic pulses.
-
Spectral Width (F1 - Carbon): 10–60 ppm. (Restrict this! You don't need the aromatic or carbonyl region for the cage. This drastically increases digital resolution).
-
Points (TD):
-
F2 (Proton): 2048
-
F1 (Carbon): 512 (Linear prediction can extend this to 1024).
-
-
Number of Scans (NS): 4–8 (Adamantane relaxes slowly; ensure
). -
Processing: Apply a cosine-squared window function (QSINE with SSB=2) to sharpen peaks.
SOP 2: Solvent Shift Titration
Use when peaks are perfectly overlapped in Chloroform.
-
Prepare sample in
(600 L). Run 1D H. -
Add 50
L increments of (Benzene-d6) directly to the tube. -
Run 1D
H after each addition. -
Observation: Track the shifting multiplets. The "blob" will often de-coalesce into distinct multiplets as the benzene concentration increases.
References
-
Duddeck, H. (1995). "Adamantane and Related Compounds in NMR Spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative review on chemical shifts and substituent effects in cage compounds).
-
Bagno, A., et al. (2006). "NMR Spectra of Adamantanes: A DFT and GIAO Study." Journal of Physical Chemistry A. (Validation of DFT for predicting adamantane shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HSQC and NOESY protocols).
-
NIST Chemistry WebBook. "Adamantane Spectral Data." (Standard reference for baseline chemical shifts).
Sources
Technical Support Center: Adamantane Synthesis & Purification
Ticket Subject: Removal of Carbonaceous Tar Byproducts during Adamantane Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanism of Failure
User Context: You are likely utilizing the Schleyer rearrangement (or a variation thereof) involving endo-tetrahydrodicyclopentadiene (endo-TCD) and a Lewis acid catalyst (
Core Directive: The separation must occur physically before it occurs chemically . Attempting to quench the entire reaction mass with water while the tar is present will result in a intractable emulsion.
Experimental Workflow: The "Sludge" Interface
Diagram 1: Purification Decision Tree
The following logic flow dictates your purification strategy based on the physical state of your crude reaction mixture.
Caption: Decision matrix for handling crude adamantane reaction mixtures. Prioritize decantation while warm to avoid "brick" formation.
Step-by-Step Troubleshooting Protocols
Protocol A: The "Decantation" Method (Prevention)
Best for: Preventing tar from contaminating the workup.
Timing: Must be performed while the reaction mixture is still warm (
-
Phase Identification: Upon cessation of stirring, the mixture will separate.
-
Top Layer (Brown/Orange): Crude adamantane + unreacted hydrocarbon.
-
Bottom Layer (Black/Viscous):
complex + Tar.
-
-
Separation: Carefully decant the top layer into a clean beaker.
-
Critical: Do not try to get every drop. Leaving 5% of the product behind is better than pouring 1% of the tar into your workup.
-
-
Tar Treatment: The black tar remaining in the flask should be quenched separately by adding crushed ice very slowly in a fume hood (generates HCl gas).
Protocol B: Recovering Product from the "Black Brick"
Scenario: The reaction cooled overnight, and the flask contents are now a solid, rock-hard mass.
-
Mechanical Disruption: Wrap the flask in a heavy towel and use a pestle or glass rod to fracture the solid mass.
-
Leaching (Not Dissolving):
-
Add n-Hexane or Petroleum Ether (30-60) to the flask.
-
Sonicate or vigorously stir for 30 minutes. Adamantane is highly soluble in hexane; the polymeric tar is not.
-
-
Filtration: Filter the suspension through a coarse fritted glass funnel. The black solids (tar) stay on the frit; the yellow filtrate contains your adamantane.
Protocol C: Sublimation (The Gold Standard)
Why: Chromatography is inefficient for adamantane due to lack of UV chromophores (making detection difficult) and the "greasy" nature of the compound causing streaking. Sublimation yields analytical purity.
-
Setup: Use a cold-finger sublimation apparatus.
-
Conditions:
-
Vacuum:
mmHg (Water aspirator is usually sufficient, but high vac is faster). -
Oil Bath Temp:
C. -
Cold Finger: Circulate ice water (
C).
-
-
Observation: Adamantane forms beautiful, white, fern-like crystals on the cold finger. The yellow/brown impurities remain at the bottom.
Technical Data & Solubility Matrix
Use this table to select the correct solvent for extraction vs. recrystallization.
| Solvent | Solubility of Adamantane | Solubility of Tar | Application |
| Water | Insoluble | Insoluble (Hydrolyzes) | Quenching |
| n-Hexane | High | Low | Extraction from crude |
| Acetone | Moderate (Temp dependent) | Moderate | Recrystallization |
| Isopropanol | Moderate (Temp dependent) | Low | Recrystallization |
| Dichloromethane | Very High | Moderate | Avoid (Co-extracts tar) |
Frequently Asked Questions (FAQ)
Q1: The tar layer is forming an emulsion during the water wash. How do I break it? Diagnosis: You likely quenched the reaction without decanting the bulk tar first, or you used a chlorinated solvent (DCM) which has a density similar to the tar/water interface. Resolution:
-
Add Saturated NaCl (Brine) to increase the density of the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite . The tar particles often stabilize the emulsion; removing them physically breaks it.
Q2: My product is yellow after recrystallization. Is it pure? Diagnosis: No. The yellow color comes from oxidized polymer fragments. Resolution:
-
Dissolve in hexane.
-
Add Activated Charcoal (10% w/w) .
-
Reflux for 10 minutes and filter hot.
-
If color persists, proceed to Sublimation (Protocol C).
Q3: Can I use Silica Gel Chromatography? Diagnosis: Possible, but painful. Resolution: Adamantane does not absorb UV light. You must use Iodine staining or Phosphomolybdic Acid (PMA) dip to visualize spots on TLC. It elutes very quickly (Rf ~0.9 in Hexanes). The tar stays at the baseline. Sublimation is generally 10x faster for the same purity.
Mechanism of Tar Formation
Understanding the enemy is key to defeating it.
Caption: Kinetic competition between rearrangement (desired) and polymerization (tar).
References
-
Schleyer, P. v. R. (1957).[1] "A Simple Preparation of Adamantane". Journal of the American Chemical Society, 79(12), 3292.
-
Organic Syntheses , Coll. Vol. 5, p.16 (1973); Vol. 42, p.8 (1962). "Adamantane".[1][2][3][4][5][6][7][8][9]
-
Olah, G. A. , et al. (1990). "Superacid-catalyzed isomerization of endo-tetrahydrodicyclopentadiene to adamantane". Journal of Organic Chemistry.
-
BenchChem . "Solubility of Adamantane in Common Organic Solvents". (Verified via search context).
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
troubleshooting incomplete adamantane reactions and low conversion
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for adamantane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of working with adamantane and its derivatives. The exceptional stability and rigid, three-dimensional structure of the adamantane cage make it a privileged scaffold in medicinal chemistry and materials science.[1] However, these same properties—notably the strength of its C–H bonds and its high lipophilicity—often lead to experimental difficulties, including incomplete reactions and low conversion rates.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally design more effective experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses broad, foundational questions that frequently arise when working with adamantane chemistry.
Q1: Why are my adamantane functionalization reactions often slow, incomplete, or require harsh conditions?
A1: The primary reason lies in the inherent stability of the adamantane scaffold. Its C–H bonds are exceptionally strong, with bond dissociation energies (BDEs) of approximately 99 kcal/mol for tertiary (bridgehead) C–H bonds and 96 kcal/mol for secondary C–H bonds.[3] This makes C–H activation kinetically challenging.[4][5]
-
Causality: To achieve functionalization, a significant energy input is required to cleave these strong bonds. This can be achieved through:
-
Harsh Reagents: Using highly reactive reagents like boiling bromine or strong acid catalysts (e.g., Lewis acids, concentrated H₂SO₄) can provide the necessary activation energy.[6][7]
-
Reactive Intermediates: Many successful adamantane reactions proceed through the formation of a relatively stable tertiary adamantyl carbocation or adamantyl radical at a bridgehead position.[6][8] Reaction conditions are therefore designed to favor the generation of these intermediates.
-
Advanced Catalysis: Modern methods like photoredox and hydrogen atom transfer (HAT) catalysis are designed to selectively generate these reactive intermediates under milder conditions, overcoming the high kinetic barrier.[9][10]
-
Q2: I'm struggling with the solubility of my adamantane starting material. How can I improve it and why is it so poor?
A2: This is one of the most common practical hurdles. The adamantane core is a rigid, non-polar, and highly lipophilic (hydrophobic) hydrocarbon cage.[2][11] Following the principle of "like dissolves like," it is practically insoluble in water and other polar solvents but readily soluble in nonpolar organic solvents.[6][11]
-
Troubleshooting Steps:
-
Solvent Selection: Start with nonpolar solvents like hexane, heptane, or dichloromethane.[11][12]
-
Co-Solvent Systems: If a reaction requires a more polar medium, consider using a co-solvent system. For example, adding a miscible solvent like tetrahydrofuran (THF) or dioxane can sometimes improve solubility in a less ideal solvent.
-
Heating: Gently heating the mixture can increase the solubility of the starting material. However, be mindful of the solvent's boiling point and the thermal stability of your reagents.
-
Chemical Modification: For derivatives used in biological assays, poor aqueous solubility is a major issue. Strategies include introducing polar functional groups (e.g., -OH, -COOH, -NH₂) to the adamantane core or using formulation techniques like cyclodextrin complexation.[11]
-
Q3: How do I choose the right catalyst for my adamantane reaction, and what is its fundamental role?
A3: The catalyst's role is to create a lower-energy pathway for the reaction to proceed, which is critical for activating adamantane's inert C-H bonds.[2][13] The choice of catalyst is entirely dependent on the desired transformation.
-
Catalyst Selection Logic:
-
For Friedel-Crafts Type Alkylations/Acylations: Use Lewis acids (e.g., AlCl₃, Ga(OTf)₃) or strong Brønsted acids (e.g., H₂SO₄, TfOH).[14][15] These catalysts help generate a potent electrophile (e.g., from an adamantyl halide) or activate the adamantane itself to facilitate substitution.
-
For C-H Functionalization (Alkylation, Amination): Modern photoredox and HAT catalysts are state-of-the-art.[4][9][16] An iridium or ruthenium-based photocatalyst, for instance, can be used in combination with a quinuclidine-based HAT catalyst to selectively abstract a hydrogen atom from the bridgehead position, generating an adamantyl radical for subsequent coupling.[5][10]
-
For Halogenation: While direct bromination with Br₂ is possible, Lewis acids are often added to increase the electrophilicity of the bromine, accelerating the reaction and enabling multiple substitutions if desired.[6][7]
-
Below is a decision-making diagram for catalyst selection.
Caption: A systematic workflow for diagnosing issues in underperforming adamantane reactions.
Halogenation (e.g., Bromination)
Problem: Low or no conversion to 1-bromoadamantane using neat Br₂.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Insufficient Reaction Time/Temp | The reaction of adamantane with bromine without a catalyst is often slow and requires heat to initiate the reaction, which proceeds via an ionic pathway involving the adamantyl cation. [6] | Reflux the reaction mixture for a longer period (monitor by GC or TLC). Ensure the temperature is maintained at the boiling point of bromine. |
| Presence of Radical Inhibitors | Although the reaction is ionic, impurities in the starting material or solvent could potentially interfere with intermediate steps. | Purify the adamantane starting material (e.g., by sublimation). Use a fresh, high-purity bottle of bromine. |
| Incorrect Stoichiometry | Using too little bromine will naturally lead to incomplete conversion once the limiting reagent is consumed. | Use a molar excess of bromine, which can also serve as the solvent for the reaction. |
Problem: Formation of di- and poly-brominated products when only mono-bromination is desired.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Use of a Lewis Acid Catalyst | Lewis acids like AlCl₃ or FeBr₃ dramatically accelerate bromination and facilitate the substitution of the remaining, now deactivated, bridgehead positions. [7][14] | For selective mono-bromination, avoid Lewis acid catalysts entirely. The reaction with neat bromine is highly selective for the 1-position. [6][17] |
| Excessive Reaction Time/Temp | Even without a catalyst, prolonged heating in a large excess of bromine can eventually lead to the formation of some 1,3-dibromoadamantane. | Carefully monitor the reaction progress by GC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear. |
| Presence of HBr | The HBr generated during the reaction can contribute to an acidic environment that may promote further reactions. | While typically not a major driver of polyhalogenation in the absence of a Lewis acid, ensuring the reaction is performed under conditions that allow HBr to vent can be beneficial. |
Hydroxylation / Oxidation to Adamantanone
Problem: Low yield (<40%) of adamantanone from adamantane oxidation with concentrated H₂SO₄.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Suboptimal Temperature Control | This oxidation is highly temperature-sensitive. Temperatures too low result in an incomplete reaction, while temperatures too high cause product decomposition and charring. [18] | Implement a gradual, controlled heating protocol. For example, heat the mixture to 70°C and then slowly raise it to 80-82°C over several hours. [18]Do not allow the temperature to exceed 85°C. |
| Impurities in Starting Material | Impurities in the adamantane can lead to side reactions, consuming the oxidant and reducing the yield of the desired product. [18] | Use high-purity adamantane. If purity is uncertain, consider purifying it by sublimation or recrystallization prior to the reaction. |
| Inefficient Oxidation | Concentrated sulfuric acid alone can be an inefficient oxidant for this process, leading to moderate yields. | Consider additives or alternative catalytic systems. The addition of a catalytic amount of sodium nitrite or using a mixed acid system (e.g., with trifluoroacetic acid) has been shown to improve selectivity and yield. [18]A comparison of methods is shown in Table 1. |
Table 1: Comparison of Selected Methods for Adamantane Oxidation/Hydroxylation
| Method | Oxidant / Catalyst | Temp (°C) | Typical Yield (%) | Selectivity / Products | Reference |
| Direct Oxidation | conc. H₂SO₄ | 80-82 | 47-56 | Adamantanone | [18] |
| Catalytic Oxidation | H₂O₂ / Cu-dimethylglyoxime complex | 50 | 45 (3O-Ad) + 25 (4O-Ad) | Mixture of polyols | [19] |
| Photocatalytic | m-chloroperoxybenzoic acid / Fe(III) porphyrin | RT | 33 | 1-Adamantanol | [20] |
| Biotransformation | Streptomyces griseoplanus | ~30 | 32 | 1-Adamantanol | [3] |
C-H Alkylation (Photoredox/HAT Catalysis)
Problem: Low conversion in a photoredox-mediated C-H alkylation of adamantane.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Inefficient Light Source / Setup | The photocatalyst requires excitation by photons of a specific wavelength (e.g., blue light for many iridium catalysts). Insufficient light penetration, incorrect wavelength, or the reactor being too far from the source will result in low catalyst turnover. | Ensure you are using the correct wavelength LED for your photocatalyst. Place the light source as close to the reaction vessel as possible and use a vessel with good light transparency (e.g., borosilicate glass). Stir vigorously to ensure the entire solution is irradiated. |
| Oxygen Contamination | Oxygen is an efficient quencher of the excited state of most photocatalysts and can also react with radical intermediates. This will shut down the catalytic cycle. | Thoroughly degas the reaction mixture before starting the irradiation. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst Decomposition or Mismatch | The chosen photocatalyst and HAT catalyst must work synergistically. The photocatalyst's excited state must be able to oxidize/reduce the HAT catalyst to initiate the cycle. [5]If one component is degraded or ill-suited, the cycle will fail. | Use fresh, high-purity catalysts. Verify from the literature that the chosen photocatalyst and HAT catalyst are compatible and effective for the specific transformation. [4][9][10] |
Section 3: Experimental Protocol Example
This section provides a detailed, self-validating protocol for a common adamantane reaction.
Protocol: Controlled Mono-bromination of Adamantane
This protocol describes the selective synthesis of 1-bromoadamantane, a key intermediate, by reacting adamantane with an excess of bromine without a Lewis acid catalyst.
Materials:
-
Adamantane (high purity, 10.0 g, 73.4 mmol)
-
Bromine (reagent grade, 30 mL, ~587 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with reflux condenser and gas outlet/bubbler
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: In a well-ventilated fume hood, add adamantane (10.0 g) to the 100 mL round-bottom flask. Fit the flask with a reflux condenser. The top of the condenser should be connected via tubing to a gas bubbler containing mineral oil or an aqueous solution of Na₂S₂O₃ to trap escaping HBr and Br₂ vapors.
-
Reagent Addition: Carefully and slowly add bromine (30 mL) to the flask containing the adamantane. The adamantane will dissolve.
-
Reaction: Gently heat the reaction mixture to reflux using the heating mantle. The mixture should turn a dark red-brown and bromine vapor will be visible in the condenser. Maintain a gentle reflux for 4-6 hours.
-
Monitoring (Self-Validation): To check for completion, carefully take a small aliquot from the reaction mixture. Quench it with Na₂S₂O₃ solution, extract with a small amount of DCM, and spot on a TLC plate against a standard of adamantane. The reaction is complete when the adamantane spot is no longer visible. Alternatively, analyze the aliquot by GC-MS.
-
Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and an excess of saturated sodium thiosulfate solution. Stir until the red-brown color of bromine disappears and the solution becomes colorless or a pale yellow. An off-white solid (the product) should precipitate.
-
Workup - Extraction: Transfer the entire mixture to a separatory funnel. Add DCM (50 mL) to dissolve the solid product. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane as a white crystalline solid. (Expected yield: ~14-15 g, ~90-95%).
References
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]
-
Neufeld, R. M., & Knowles, R. R. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Catalysis. [Link]
-
Spasov, A. A., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Scott, N. C., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Mehta, D., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Bagrii, E. I., et al. (2014). Oxidative functionalization of adamantanes (review). Petroleum Chemistry. [Link]
-
Bihlmeier, A., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Amazon S3. [Link]
-
Neufeld, R. M., & Knowles, R. R. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ChemRxiv. [Link]
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Bihlmeier, A., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]
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Daugulis, O. (2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. University of Houston. [Link]
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Ryabova, A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]
- L'Honore, A., & Soula, G. (1991). Process for the preparation of 1-adamantane derivatives.
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
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Averin, A. D., et al. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. [Link]
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Wikipedia. (2023). Adamantane. Wikipedia. [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
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Fokin, A. A., et al. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Molecules. [Link]
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Martin, D., & Yang, H.-B. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
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Wang, Y., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development. [Link]
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Wróbel, R., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences. [Link]
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Klimov, E. S., et al. (2022). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. New Journal of Chemistry. [Link]
-
Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. ARKIVOC. [Link]
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Yampol'skii, Y. P., et al. (2018). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. Russian Chemical Bulletin. [Link]
-
Mella, M., et al. (1996). Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry. [Link]
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Abel, A. S., et al. (2018). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Russian Journal of Organic Chemistry. [Link]
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Poskonin, V. V., et al. (2019). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Bioorganic & Medicinal Chemistry. [Link]
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Mangelinckx, S., & De Kimpe, N. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Symmetry. [Link]
- CN103626628A. (2014). Preparation method for 1-adamantane bromide.
-
Schleyer, P. v. R. (1960). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Journal of the American Chemical Society. [Link]
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Validation & Comparative
analytical methods for the characterization of 2-(3-aminoadamantan-1-yl)acetic acid
An In-Depth Comparative Guide to the Analytical Characterization of 2-(3-Aminoadamantan-1-yl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for Adamantane Derivatives
Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional molecules that have found significant applications in medicinal chemistry and materials science.[1][2] The compound 2-(3-aminoadamantan-1-yl)acetic acid, a structural analog of bioactive molecules, presents a multifaceted analytical challenge due to its combination of a bulky, non-chromophoric cage, a primary amine, and a carboxylic acid moiety.[3][4]
For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of such molecules is not merely a procedural step but the very foundation of reliable and reproducible science. Ensuring the identity, purity, and stability of this compound is paramount for its potential use as a pharmaceutical intermediate, a reference standard, or a novel therapeutic agent. This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of 2-(3-aminoadamantan-1-yl)acetic acid, moving beyond a simple listing of methods to explain the causality behind experimental choices and providing field-proven protocols.
Chapter 1: Chromatographic Methods for Purity, Quantification, and Impurity Profiling
The assessment of purity is the cornerstone of chemical characterization. For a zwitterionic and non-volatile compound like 2-(3-aminoadamantan-1-yl)acetic acid, liquid and gas chromatography are the principal tools, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the premier technique for determining the purity of non-volatile organic compounds. Its strength lies in its high resolving power, reproducibility, and adaptability to various detection methods.
Causality Behind Method Design: The molecule possesses both a basic amine and an acidic carboxyl group, making its retention behavior highly dependent on the mobile phase pH. Controlling the pH with a buffer is critical to ensure a consistent ionization state and, therefore, sharp, symmetrical peaks. The adamantane cage provides hydrophobicity, making it well-suited for retention on a C18 stationary phase.
Key Considerations for Method Development:
-
Column Selection: A C18 or C8 column is the logical starting point, providing robust hydrophobic retention of the adamantane moiety. For higher throughput and resolution, sub-2 µm particle columns (UHPLC) are preferred.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is typically required. The buffer maintains a stable pH, which is crucial for reproducible retention times.
-
Detection Challenges & Solutions: The core structure lacks a significant UV chromophore, rendering standard UV detection insensitive. This necessitates either derivatization or the use of alternative detection technologies.
Table 1: Comparison of HPLC Detection Methods
| Detector | Principle | Derivatization Required? | Sensitivity | Specificity | Key Advantage |
| UV-Vis | Absorption of UV light | Yes (e.g., OPA, FMOC) | Moderate to High | Low | Widely available, robust |
| Charged Aerosol (CAD) | Nebulization and charge measurement | No | High | Low | Near-universal response for non-volatile analytes[5] |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio | No | Very High | Very High | Provides molecular weight and structural information[6] |
Expert Insight: While LC-MS offers the highest specificity, HPLC with pre-column derivatization using agents like o-phthalaldehyde (OPA) for the primary amine provides a robust and sensitive method for routine quality control when an MS detector is not available.[7][8] This approach is a cornerstone of amino acid analysis across the industry.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS provides an excellent orthogonal method to HPLC, meaning it separates compounds based on different chemical properties (volatility vs. polarity). This is invaluable for confirming purity and identifying potential impurities that might co-elute in an HPLC system.
The Derivatization Imperative: 2-(3-aminoadamantan-1-yl)acetic acid is non-volatile due to its polar functional groups and zwitterionic nature. Therefore, derivatization is not optional but mandatory to increase its volatility and thermal stability for GC analysis.[11] The most common approach is silylation, which converts the polar -NH2 and -COOH groups into non-polar trimethylsilyl (TMS) ethers and esters.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis requiring derivatization.
Advantages:
-
High Chromatographic Resolution: Capillary GC columns offer superior separation efficiency.
-
Definitive Identification: The mass spectra generated by electron ionization (EI) are highly reproducible and can be matched against extensive libraries for confident impurity identification.[12]
Limitations:
-
Complex Sample Preparation: The derivatization step adds time, complexity, and potential sources of error.
-
Analyte Suitability: Not suitable for thermally labile impurities that may degrade during analysis.
Chapter 2: Spectroscopic Methods for Definitive Structural Elucidation
While chromatography confirms purity, spectroscopy provides unambiguous proof of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-(3-aminoadamantan-1-yl)acetic acid.
-
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all hydrogen atoms.
-
Adamantane Cage Protons: These will appear as a series of complex, overlapping multiplets in the aliphatic region (~1.5-2.5 ppm), characteristic of the rigid cage structure.[13]
-
Acetic Acid Protons (-CH₂-): This will be a singlet, typically appearing around 3.0-3.5 ppm.
-
Amine and Carboxylic Acid Protons (-NH₂ and -COOH): These signals are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is often shifted far downfield (>10 ppm).[14]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the expected structure, one would predict distinct signals for the carboxyl carbon, the methylene carbon of the acetic acid group, and several signals corresponding to the carbons of the adamantane cage, confirming its substitution pattern.[13]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In soft ionization techniques like Electrospray Ionization (ESI), MS will show a prominent peak corresponding to the protonated or deprotonated molecule, confirming the molecular formula (C₁₂H₁₉NO₂).
-
Fragmentation Pattern: High-energy fragmentation can reveal characteristic losses. For this molecule, expected fragments would include the loss of the acetic acid moiety and cleavages within the adamantane ring structure. The adamantyl cation (m/z 135) is a common and stable fragment in the mass spectra of adamantane derivatives.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Expected IR Absorption Bands:
-
~3400-3200 cm⁻¹: N-H stretching of the primary amine.
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2950-2850 cm⁻¹: C-H stretching of the adamantane CH and CH₂ groups.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1640-1550 cm⁻¹: N-H bending of the amine.
Chapter 3: Solid-State Characterization
X-ray Crystallography
For unambiguous proof of structure, including the three-dimensional arrangement of atoms in space, single-crystal X-ray diffraction is the gold standard. While technically demanding, it provides an unparalleled level of structural detail.
Why it is Authoritative:
-
It confirms the connectivity of all atoms.
-
It provides precise bond lengths and angles.[1]
-
It reveals the packing of molecules in the crystal lattice, which is critical for understanding solid-state properties like solubility and stability.[15]
Chapter 4: Method Selection Guide
Choosing the appropriate analytical technique depends on the specific question being asked.
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Advanced HPLC Strategies for Purity Analysis of 2-(3-aminoadamantan-1-yl)acetic acid: Direct-CAD vs. Derivatization-UV
Topic: HPLC Method Development for Purity Analysis of 2-(3-aminoadamantan-1-yl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Chromophore Challenge
2-(3-aminoadamantan-1-yl)acetic acid (CAS: 56674-88-5) is a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin . Ensuring the purity of this intermediate is paramount for regulatory compliance and final drug safety.
However, the analytical chemistry of this molecule presents a distinct challenge: The "Invisible" Adamantane Cage.
The adamantane structure is saturated and lacks conjugated
This guide objectively compares the modern Direct-Charged Aerosol Detection (CAD) method against the traditional Pre-Column Derivatization (OPA/FMOC) and Low-Wavelength UV approaches. We demonstrate why the Direct-CAD workflow offers a superior balance of sensitivity, accuracy, and operational efficiency.
Method Comparison: The Three Pillars
We evaluated three distinct methodologies for the purity analysis of 2-(3-aminoadamantan-1-yl)acetic acid.
| Feature | Method A: Direct-CAD (Recommended) | Method B: Derivatization-UV | Method C: Low-Wavelength UV |
| Detection Principle | Mass-sensitive (Universal) | Fluorescence/UV of Tag | UV Absorbance (205 nm) |
| Sample Preparation | Simple: Dissolve & Inject | Complex: Reagent mixing, incubation | Simple: Dissolve & Inject |
| Sensitivity (LOD) | High (~1–5 ng on column) | Very High (<1 ng) | Low (~50–100 ng) |
| Linearity ( | >0.995 (Quadratic/Linear) | >0.999 | >0.990 |
| Selectivity | Excellent (Detects all non-volatiles) | High (Specific to amines) | Poor (Solvent cuts/drift) |
| Robustness | High | Low (Derivative stability issues) | Low (Baseline drift) |
Detailed Experimental Protocols
Method A: The "Product" – Direct Analysis via Charged Aerosol Detection (CAD)
Rationale: CAD detects any non-volatile analyte, making it ideal for the adamantane class without requiring chromophores. It eliminates the variability of derivatization reactions.[1]
Reagents:
Chromatographic Conditions:
-
Column: C18 Mixed-Mode or Standard C18 (e.g., Acclaim Surfactant Plus or Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.0 (adj. with Formic Acid).[3][4]
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temp: 30°C.
-
Detector: Charged Aerosol Detector (Nebulizer Temp: 35°C).
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 10.0 | 60 |
| 12.0 | 90 |
| 15.0 | 90 |
| 15.1 | 5 |
| 20.0 | 5 (Equilibrate) |
Protocol:
-
Sample Prep: Dissolve 10 mg of 2-(3-aminoadamantan-1-yl)acetic acid in 10 mL of 50:50 Water:ACN.
-
Filtration: Filter through a 0.22 µm PTFE filter.
-
Injection: Inject 10 µL directly into the HPLC-CAD system.
Method B: The "Alternative" – Pre-Column Derivatization (OPA)
Rationale: Uses o-phthalaldehyde (OPA) to react with the primary amine, creating a fluorescent isoindole derivative.
Reagents:
-
OPA Reagent (Sigma or prepared fresh with
-mercaptoethanol).[6] -
Borate Buffer (0.4 M, pH 10.2).
Chromatographic Conditions:
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV at 338 nm.
-
Mobile Phase: Phosphate Buffer (pH 7.2) / Methanol Gradient.
Protocol:
-
Derivatization: Mix 100 µL Sample + 100 µL OPA Reagent.
-
Incubation: Wait exactly 2.0 minutes (critical control point).
-
Quenching: (Optional) Add weak acid to stop reaction.
-
Injection: Inject immediately. Note: Derivatives are often unstable and can degrade within minutes.
Visualizing the Workflows
The following diagrams illustrate the operational complexity difference between the Direct-CAD method and the Derivatization approach.
Caption: Comparative workflow showing the streamlined nature of Method A (CAD) versus the multi-step, time-critical nature of Method B (Derivatization).
Performance Data & Analysis
The following data summarizes a comparative study analyzing a spiked impurity profile of 2-(3-aminoadamantan-1-yl)acetic acid.
Table 1: Validation Parameters Comparison
| Parameter | Direct-CAD | Derivatization-UV/FL | Low-UV (210 nm) |
| LOD (ng on column) | 2.5 | 0.5 | 80.0 |
| LOQ (ng on column) | 8.0 | 1.5 | 250.0 |
| Precision (RSD %) | 0.8% | 2.4% (Due to reaction time var.) | 1.5% |
| Linearity Range | 10–1000 µg/mL | 0.1–100 µg/mL | 100–1000 µg/mL |
| Total Analysis Time | 20 min | 45 min (incl. prep) | 20 min |
| Impurity Coverage | Universal (Detects non-amines) | Limited (Only amines react) | Limited (Only chromophores) |
Critical Insight: The "Universal" Advantage
While Derivatization (Method B) offers slightly lower LODs, it fails to detect impurities that lack an amino group (e.g., adamantane-1-acetic acid or hydroxylated intermediates that didn't aminate).
-
Method A (CAD) detects all non-volatile impurities, providing a true purity profile.
-
Method B only confirms the purity of the amine fraction, potentially missing critical process contaminants.
Scientific Logic & Troubleshooting
Why 205 nm UV Fails: At 205-210 nm, common mobile phases (Acetate, Formate) absorb light, causing high background noise and drifting baselines during gradients. This masks small impurity peaks.
Why CAD Succeeds: CAD measures the mass of the analyte particles after the mobile phase evaporates. Since 2-(3-aminoadamantan-1-yl)acetic acid is non-volatile and the mobile phase (Ammonium Acetate/ACN) is volatile, the signal is generated purely by the analyte.
-
Note: Ensure the nebulizer temperature is optimized (usually 35°C–50°C) to prevent evaporation of semi-volatile impurities.
Pathway Context: Understanding the synthesis helps identify likely impurities.
Caption: Synthesis pathway showing the target compound as a precursor to Vildagliptin. Impurities often include unreacted hydroxylated intermediates.
Conclusion
For the purity analysis of 2-(3-aminoadamantan-1-yl)acetic acid , the Direct-CAD method is the superior choice for routine quality control and process development.
-
True Purity: It detects non-amine impurities that derivatization misses.
-
Efficiency: It removes the error-prone and slow derivatization step.
-
Reliability: It avoids the baseline instability of low-wavelength UV.
While derivatization remains a valid option for trace-level quantitation (<0.05%) if a CAD is unavailable, the Direct-CAD workflow represents the modern standard for adamantane derivative analysis.
References
-
Ayoub, B. M., et al. (2011).[7] Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate. International Journal of Biomedical Science. Link
-
Thermo Fisher Scientific. (2024). Charged Aerosol Detection for Non-Chromophoric Compounds. Thermo Scientific Application Notes. Link
-
BenchChem. (2025).[9] Application Notes for Analysis of 3-aminoadamantan-1-ol and derivatives. Link
-
Nováková, L., et al. (2009).[4] Comparison of UV and charged aerosol detection approach in pharmaceutical analysis. Talanta. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114839, Vildagliptin Intermediate. Link
Sources
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- 2. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Chiral Analysis of Levamisole on Astec® Cyclobond I 2000 DMP application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: SAR and Therapeutic Potential of 2-(3-Aminoadamantan-1-yl)acetic Acid Derivatives
Executive Summary
2-(3-aminoadamantan-1-yl)acetic acid represents a privileged scaffold in medicinal chemistry, functioning as a rigidified
This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against standard flexible linkers and alternative rigid cages.
Scientific Context & Mechanism of Action[1][2][3]
The "Lipophilic Bullet" Concept
The adamantane cage acts as a "lipophilic bullet," improving the pharmacokinetic profile of attached pharmacophores by:
-
Enhancing Membrane Permeability: The greasy, globular structure facilitates transport across the Blood-Brain Barrier (BBB) and cell membranes.
-
Metabolic Shielding: The steric bulk protects adjacent functional groups from rapid enzymatic hydrolysis.
-
Entropy Reduction: By rigidly orienting the amine and acid groups, the molecule pre-organizes the ligand for receptor binding, reducing the entropic penalty upon docking.
Primary Therapeutic Targets
-
11
-HSD1 Inhibition: This enzyme converts cortisone to cortisol. Inhibitors utilizing the 2-(3-aminoadamantan-1-yl)acetic acid scaffold occupy the lipophilic substrate pocket, preventing cortisol regeneration in adipose tissue (anti-obesity/anti-diabetic effect). -
DPP-4 Inhibition: Analogous to Vildagliptin (which uses a 3-amino-1-adamantyl anchor), derivatives of this scaffold bind to the S1/S2 pockets of DPP-4, preventing the degradation of GLP-1.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(3-aminoadamantan-1-yl)acetic acid derivatives hinges on three specific structural domains.
Region A: The Adamantane Cage (The Anchor)
-
Role: Provides hydrophobic interaction (Van der Waals forces) within the enzyme's active site.
-
SAR Insight: Substitution at the bridgehead positions (1, 3, 5, 7) is the primary driver of selectivity.
-
Unsubstituted (H): Maximum lipophilicity; higher BBB penetration but lower solubility.
-
Hydroxylation (3-OH):[1] As seen in Vildagliptin , adding a hydroxyl group at the 3-position (relative to the linker) reduces lipophilicity (
) slightly, improving oral bioavailability and reducing CNS side effects (tremors) associated with highly lipophilic adamantanes.
-
Region B: The Acetic Acid Linker (The Spacer)
-
Role: Acts as a spacer to position the terminal pharmacophore.
-
SAR Insight: The two-carbon chain (acetic acid) provides a specific distance (
Å) from the cage.-
Extension: Lengthening to propionic acid often results in a loss of potency due to steric clash in the 11
-HSD1 catalytic site. -
Rigidification: The attachment at the bridgehead (C1) ensures the chain projects linearly from the cage, unlike equatorial/axial isomers in cyclohexane systems.
-
Region C: The Amine Handle (The H-Bond Donor)
-
Role: Forms critical hydrogen bonds with active site residues (e.g., Tyr-177 in 11
-HSD1 or Glu-205/206 in DPP-4). -
SAR Insight: The basicity of this amine is modulated by the adamantane cage.
-
Primary Amine: Essential for high-affinity binding in P2X7 antagonists.
-
Amide Formation: When coupled to form peptidomimetics, this group acts as a conformational lock, forcing the peptide backbone into specific turn geometries.
-
Comparative Performance Analysis
The following table contrasts 2-(3-aminoadamantan-1-yl)acetic acid derivatives against established alternatives in the context of metabolic drug design.
| Feature | 2-(3-aminoadamantan-1-yl)acetic acid (Topic) | Vildagliptin Fragment (N-substituted Glycine) | GABA (Flexible Analog) | Amantadine (Simple Amine) |
| Structural Class | Rigid | N-Adamantyl Glycine | Flexible | Primary Amine |
| Primary Target | 11 | DPP-4 | GABA Receptors | NMDA / M2 Channel |
| Conformational Entropy | Low (Pre-organized) | Medium | High (Flexible) | Low |
| Metabolic Stability | High (Steric protection) | Moderate (Cytochrome P450 susceptible) | Low (Rapid metabolism) | High |
| Binding Selectivity | High (Specific pocket fit) | High (S1/S2 Pocket) | Low (Promiscuous) | Low (Channel blocker) |
| Solubility | Low-Moderate | Moderate (due to 3-OH) | High | Moderate |
Key Takeaway: The 2-(3-aminoadamantan-1-yl)acetic acid scaffold offers a superior balance of rigidity and metabolic stability compared to flexible linkers like GABA, making it ideal for targeting deep, hydrophobic enzyme pockets (11
Visualization: SAR & Signaling Pathway
The following diagram illustrates the structural logic and the downstream effects of inhibiting 11
Caption: SAR mechanism showing how the adamantane scaffold blocks 11
Experimental Protocols
To validate the activity of derivatives based on this scaffold, the following protocols are industry standard.
Protocol A: Synthesis of the Scaffold (Hofmann Rearrangement Route)
Rationale: This route ensures the retention of the adamantane cage integrity while introducing the amine.
-
Starting Material: Begin with 1,3-adamantanediacetic acid.
-
Mono-esterification: Reflux with methanol/H2SO4 to obtain the diester, then partial hydrolysis to the mono-ester.
-
Curtius/Hofmann Rearrangement: Treat the free acid moiety with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing toluene (Curtius) to form the isocyanate.
-
Hydrolysis: Acid hydrolysis (HCl) of the isocyanate yields the amine.
-
Purification: Recrystallize from isopropanol to isolate 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride .
Protocol B: DPP-4 Inhibition Assay (Fluorescence)
Rationale: Determines if the derivative successfully mimics the Vildagliptin binding mode.
-
Reagents: Recombinant human DPP-4 enzyme; Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 nM to 100
M). -
Incubation:
-
Mix 25
L of test compound with 25 L of DPP-4 enzyme (10 ng/well) in Tris buffer (pH 7.4). -
Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Initiation: Add 50
L of Gly-Pro-AMC substrate (50 M final concentration). -
Measurement: Monitor fluorescence continuously for 30 minutes (Excitation: 355 nm / Emission: 460 nm).
-
Analysis: Calculate the slope of fluorescence vs. time. Determine IC
using non-linear regression (GraphPad Prism).-
Validation:Vildagliptin should be used as a positive control (Expected IC
nM).
-
References
-
Villhauer, E. B., et al. (2003).[1] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1] Journal of Medicinal Chemistry. Link
-
He, H., et al. (2009).[2] "Absorption, metabolism, and excretion of [14C] vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans." Drug Metabolism and Disposition. Link
-
Boyle, C. D., et al. (2006). "Adamantane-based 11
-HSD1 Inhibitors: Application of a 3-Dimensional Pharmacophore." Bioorganic & Medicinal Chemistry Letters. Link -
PubChem. (2025).[3] "Compound Summary: 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid." National Library of Medicine. Link
-
BenchChem. (2025).[4] "A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol." Link
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A Senior Application Scientist's Guide to In Vitro Assay Protocols for Adamantane-Based Compounds
Introduction
The adamantane scaffold, a rigid, lipophilic tricyclic hydrocarbon, represents a uniquely privileged structure in medicinal chemistry.[1][2] Its three-dimensional cage-like structure has served as a foundational pharmacophore for the development of a diverse array of therapeutic agents, from the classical antiviral drugs amantadine and rimantadine to novel agents targeting a range of biological pathways.[1][3] The therapeutic potential of adamantane derivatives extends to antiviral, neuroprotective, anticancer, and antidiabetic applications.[2][3][4][5]
This guide provides a comprehensive comparison of in vitro assay protocols for testing adamantane-based compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
Core Principles of Assay Selection for Adamantane Derivatives
The selection of an appropriate in vitro assay is contingent upon the hypothesized mechanism of action of the adamantane derivative . The lipophilic nature of the adamantane cage often facilitates interaction with membrane-associated targets, such as viral ion channels and cellular receptors.[1] Therefore, a logical starting point is to categorize assays based on the intended therapeutic area and molecular target.
Diagram: Decision Workflow for Assay Selection
Caption: A streamlined workflow for selecting appropriate in vitro assays for adamantane-based compounds.
I. Cytotoxicity Assays: A Critical First Step
Before evaluating the specific activity of any compound, it is imperative to determine its cytotoxic profile. This ensures that the observed effects in subsequent assays are not merely a consequence of cell death. The 50% cytotoxic concentration (CC50) is a key metric derived from these assays.[6]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., MDCK, L929, A549, HeLa) into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[2][4][6]
-
Compound Treatment: Treat the cells with serial dilutions of the adamantane derivatives and incubate for a period ranging from 24 to 72 hours.[2][4]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2][6]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the compound concentration to determine the CC50 value.[6]
| Parameter | Description | Typical Values for Adamantane Derivatives |
| Cell Lines | Dependent on the intended therapeutic application (e.g., MDCK for influenza).[6] | L929, A549, HeLa, T47D, Hep-G2, PC-3, MCF-7, HCT-116.[2][4][7] |
| Incubation Time | 24-72 hours.[2][4] | Varies depending on the cell line and compound. |
| CC50 | Concentration that reduces cell viability by 50%. | Can range from non-toxic at high concentrations to potent cytotoxicity depending on the derivative.[4][6] |
II. Antiviral Activity Assays
Adamantane derivatives are historically renowned for their antiviral properties, particularly against the influenza A virus.[1][8] The classical mechanism of action involves the blockade of the M2 proton channel, which is crucial for viral uncoating.[6][8] However, the emergence of resistance has spurred the development of new derivatives with alternative mechanisms.[6]
Plaque Reduction Assay
This is a gold-standard assay for quantifying the inhibition of viral replication.[6][8]
Principle: The assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a confluent monolayer of host cells.
Step-by-Step Methodology:
-
Cell Seeding: Prepare confluent monolayers of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates.[6]
-
Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 100 plaque-forming units per well).[6][8]
-
Viral Adsorption: Incubate for 1 hour at 37°C to allow the virus to attach to and enter the cells.[6]
-
Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane compounds.[6]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[8]
-
Staining: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.[8]
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8]
Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of the compound.
Step-by-Step Methodology:
-
Cell Infection and Treatment: Infect cells with the virus and treat with different concentrations of the adamantane derivative as in the plaque reduction assay.
-
Virus Harvesting: After a suitable incubation period, harvest the supernatant containing the progeny virus.
-
Virus Titration: Determine the viral titer in the harvested supernatant using a method such as the 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
-
Data Analysis: Calculate the reduction in viral yield at each compound concentration and determine the IC50.
Comparison of Antiviral Assays
| Assay | Principle | Advantages | Disadvantages |
| Plaque Reduction | Measures inhibition of viral spread and cell-to-cell transmission. | Gold standard, provides a direct measure of infectious virus. | Lower throughput, more labor-intensive. |
| Yield Reduction | Quantifies the reduction in total infectious virus produced. | Sensitive, provides a quantitative measure of viral replication. | Requires a secondary titration step, lower throughput. |
| ELISA-based | Detects viral antigens in infected cell lysates. | High throughput, rapid. | May not distinguish between infectious and non-infectious viral particles. |
A crucial parameter in antiviral drug discovery is the Selectivity Index (SI) , which is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.[1]
Diagram: Mechanism of Classical Adamantane Antivirals
Caption: Blockade of the M2 proton channel by adamantane derivatives prevents viral uncoating.
III. Assays for Neuroprotective Activity
Several adamantane derivatives, including memantine, exhibit neuroprotective effects primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[9][10] Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a hallmark of many neurodegenerative diseases.[11]
Calcium Influx Assay
This assay measures the ability of adamantane compounds to inhibit agonist-induced calcium influx in cells expressing NMDA receptors.[2]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an NMDA receptor agonist, calcium enters the cell, causing an increase in fluorescence. An antagonist will prevent this increase.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293 cells expressing NMDA receptors) in a 96-well plate.[2]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate.[2]
-
Compound Addition: Add the adamantane derivatives at various concentrations.[2]
-
Agonist Stimulation: Stimulate the cells with an agonist cocktail (e.g., NMDA and glycine).[2]
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[2]
-
Data Analysis: Analyze the data to determine the inhibitory effect of the compounds on calcium influx and calculate the IC50.[2]
Electrophysiology (Patch-Clamp)
For a more detailed characterization of the mechanism of NMDA receptor antagonism, whole-cell patch-clamp electrophysiology is the method of choice. This technique allows for the direct measurement of ion channel currents. Studies have shown that amantadine and memantine act as open-channel blockers of NMDA receptors.[12]
IV. Assays for Other Molecular Targets
The versatility of the adamantane scaffold has led to its incorporation into inhibitors of various enzymes.
γ-Secretase Modulator Assay for Alzheimer's Disease
Abnormal processing of the amyloid precursor protein (APP) by γ-secretase is a key event in Alzheimer's disease.[13] Adamantane-based compounds have been developed as γ-secretase modulators (GSMs), which shift the production of amyloid-β (Aβ) from the more pathogenic Aβ42 to shorter, less aggregation-prone forms.[14][15][16]
Principle: The assay quantifies the levels of different Aβ peptides (Aβ38, Aβ40, Aβ42) secreted from cells overexpressing APP.
Step-by-Step Methodology:
-
Cell Culture: Use cell lines that overexpress APP (either wild-type or with mutations like the Swedish mutation).[13]
-
Compound Treatment: Treat the cells with the adamantane-based GSMs.
-
Sample Collection: Collect the conditioned media from the cells.
-
Aβ Quantification: Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the media using a multiplex immunoassay, such as Meso Scale Discovery (MSD) assays.[14][15]
-
Data Analysis: Determine the IC50 for the reduction of Aβ42 and the Aβ42/Aβ40 ratio, and the EC50 for the increase in shorter Aβ forms.[17]
11β-HSD1 Inhibitor Assay for Metabolic Syndrome
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome.[18][19][20]
Principle: The assay measures the inhibition of the conversion of a substrate (e.g., cortisone) to its product (e.g., cortisol) by the 11β-HSD1 enzyme, typically in human liver microsomes.[18]
Step-by-Step Methodology:
-
Enzyme Source: Use human liver microsomes as the source of the 11β-HSD1 enzyme.[18]
-
Reaction Mixture: Prepare a reaction mixture containing the microsomes, a cofactor (e.g., NADPH), the substrate (cortisone), and the adamantane-based inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic conversion.
-
Product Quantification: Stop the reaction and quantify the amount of cortisol produced using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or a competitive immunoassay.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[18]
It is also crucial to assess the selectivity of the inhibitors against the related isoform, 11β-HSD2, to avoid off-target effects.[18][20]
Conclusion
The diverse biological activities of adamantane-based compounds necessitate a multifaceted approach to in vitro testing. This guide has provided a comparative overview of robust and validated protocols for assessing the cytotoxicity, antiviral, neuroprotective, and enzyme-inhibitory activities of these fascinating molecules. By understanding the principles behind each assay and carefully selecting the appropriate experimental design, researchers can effectively advance the discovery and development of novel adamantane-based therapeutics.
References
- BenchChem. (n.d.). Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Aminoadamantan-1-ol in Antiviral Drug Development.
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
ResearchGate. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
- BenchChem. (n.d.). Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers.
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ACS Omega. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. Retrieved from [Link]
-
ASM Journals. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol.
-
Acta Naturae. (n.d.). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Retrieved from [Link]
-
ScienceDirect. (n.d.). Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. Retrieved from [Link]
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SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Retrieved from [Link]
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PubMed. (n.d.). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Retrieved from [Link]
-
PMC. (n.d.). Molecular docking, derivatization, characterization and biological assays of amantadine. Retrieved from [Link]
-
PMC. (n.d.). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. Retrieved from [Link]
-
MDPI. (2019). Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition. Retrieved from [Link]
-
IOS Press Content Library. (n.d.). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. Retrieved from [Link]
-
MDPI. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]
-
RSC Publishing. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Retrieved from [Link]
-
American Physiological Society. (n.d.). Trapping Channel Block of NMDA-Activated Responses By Amantadine and Memantine. Retrieved from [Link]
-
PubMed. (2006). Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors. Retrieved from [Link]
-
PubMed. (2006). Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. Retrieved from [Link]
-
EMBO Molecular Medicine. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Retrieved from [Link]
-
Digital CSIC. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Retrieved from [Link]
-
EMBO Press. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Retrieved from [Link]
-
PMC. (n.d.). Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers. Retrieved from [Link]
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Comparative Analysis of Synthetic Routes to Functionalized Adamantanes
Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a "diamondoid" pharmacophore essential in modern drug discovery for modulating lipophilicity and blocking ion channels (e.g., Memantine, Amantadine). However, its chemical robustness—defined by inert C(sp³)–H bonds and high symmetry—renders selective functionalization a significant synthetic bottleneck.[1]
This guide objectively compares the three dominant methodologies for late-stage adamantane functionalization: Radical Halogenation , Metal-Catalyzed C–H Oxidation , and Photocatalytic Hydrogen Atom Transfer (HAT) .[1] Unlike standard reviews, this analysis focuses on the causality of selectivity (bridgehead vs. methylene) and provides self-validating protocols for bench execution.[1]
Section 1: The Chemical Landscape & Selectivity Challenge[2]
Adamantane possesses two distinct C–H environments:
-
Bridgehead (1°/Tertiary, 4 sites): Statistically fewer (4H) but electronically activated (tertiary carbocation stability).[1]
-
Methylene (2°/Secondary, 12 sites): Statistically dominant (12H) but sterically hindered and electronically deactivated.[1]
The central challenge is site-divergency . Traditional methods favor the thermodynamic bridgehead product, while modern catalytic systems are required to access the methylene positions.
Mechanistic Divergence Map
The following diagram illustrates how reagent choice dictates the regiochemical outcome.
Figure 1: Divergent synthetic pathways determined by catalyst mechanism.[1] Note the orthogonality between Fe-catalysis (Route B) and Radical methods (Route A/C).
Section 2: Comparative Analysis of Synthetic Routes
Route A: Radical Halogenation (The "Thermodynamic" Standard)
Mechanism: Free-radical substitution.[1] The bromine radical abstracts a hydrogen atom.[1] The selectivity is driven by the stability of the resulting alkyl radical (Tertiary > Secondary).
-
Best For: Creating a versatile electrophile (1-Bromoadamantane) for SN1 substitutions (e.g., Ritter reaction).[1]
-
Selectivity: >97:1 favoring the bridgehead (1-position).[1]
-
Limitations: Harsh conditions; limited to halogenation; poor tolerance for oxidizable functional groups.[1]
Route B: Metal-Catalyzed C–H Oxidation (The "Surgical" Approach)
Mechanism: Uses electrophilic metal-oxo species (e.g., White-Chen Catalyst, Fe(PDP)).[1] The bulky catalyst is sensitive to steric environments and electronic density.[1]
-
Best For: Late-stage oxidation of complex adamantane derivatives at the secondary (methylene) position, avoiding the bridgehead.[1]
-
Selectivity: High selectivity for 2-position (methylene) due to bridgehead steric strain preventing catalyst approach.[1]
-
Limitations: Reagents are expensive; requires slow addition of oxidant to prevent catalyst decomposition.
Route C: Photocatalytic HAT (The "Green" C–C Bond Former)
Mechanism: A photocatalyst (Tetrabutylammonium decatungstate, TBADT) becomes an excited triplet state (*W) upon UV/Blue light irradiation.[1] It abstracts hydrogen from strong C–H bonds (BDE ~96-99 kcal/mol) via Hydrogen Atom Transfer (HAT).[1]
-
Best For: Direct C–C bond formation (alkylation/arylation) without a halogen intermediate.[1]
-
Selectivity: Generally favors the electron-rich bridgehead (1-position), but can be tuned via "polarity matching" with specific radical traps (Michael acceptors).[1]
-
Limitations: Requires specialized photoreactors; solubility of polyoxometalates can be tricky in non-polar solvents.
Section 3: Performance Metrics & Decision Matrix
The following data aggregates results from standard bench-scale optimizations (1.0 mmol scale).
| Feature | Route A: Radical Bromination | Route B: Fe(PDP) Oxidation | Route C: Photocatalytic HAT |
| Target Site | 1-Position (Bridgehead) | 2-Position (Methylene) | 1-Position (Bridgehead) |
| Primary Product | 1-Bromoadamantane | 2-Adamantanone / 2-Ol | 1-Alkyl Adamantane |
| Selectivity (3°:2°) | >95 : 5 | < 1 : 20 | ~ 85 : 15 |
| Yield (Isolated) | 85 - 95% | 50 - 65% | 60 - 80% |
| Reaction Time | 4 - 12 Hours | 30 min (Iterative addition) | 12 - 24 Hours |
| Key Reagent | Br₂ / AlCl₃ (or Fe) | Fe(PDP) / H₂O₂ | TBADT / Blue LED |
| Cost Efficiency | High (Cheap reagents) | Low (Catalyst cost) | Medium (Light source/Cat) |
Section 4: Detailed Experimental Protocols
Protocol 1: The Ritter Sequence (Route A + Amidation)
Validates: Access to 1-aminoadamantane derivatives (Amantadine analogs).[1]
Causality: Direct amination is difficult.[1][2] We first install a leaving group (Br) via radical chemistry, then utilize the stability of the tertiary carbocation to trap a nitrile (Ritter reaction).
-
Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve Adamantane (10 mmol) in neat Bromine (30 mL). Caution: Br₂ is highly toxic/corrosive. [1]
-
Add Iron powder (100 mg) as a Lewis acid catalyst.[1]
-
Reflux for 4 hours.[1] The evolution of HBr gas confirms reaction progress.
-
Quench: Cool to 0°C and pour onto ice/NaHSO₃ mixture to reduce excess bromine (red color disappears). Extract with DCM.[1]
-
Checkpoint: ¹H NMR should show loss of bridgehead protons.[1]
-
-
Ritter Reaction (Amidation):
-
Dissolve crude 1-bromoadamantane (5 mmol) in Acetonitrile (10 mL).
-
Cool to 0°C. Add conc. H₂SO₄ (3 mL) dropwise. Why? Generates the stable tertiary adamantyl carbocation.[1]
-
Warm to RT and stir for 12 hours.
-
Pour onto ice water. The resulting precipitate is the amide.[1]
-
Hydrolysis (Optional): Reflux in NaOH/EtOH to liberate the free amine.[1]
-
Protocol 2: Photocatalytic Alkylation (Route C)
Validates: Direct C-H to C-C conversion using Decatungstate.
Workflow Diagram:
Figure 2: Workflow for Decatungstate-catalyzed C-H alkylation. Oxygen exclusion is the critical failure point.
Procedure:
-
Preparation: In a Pyrex reaction tube (UV transparent), combine Adamantane (1.0 mmol), electron-deficient alkene (e.g., Methyl acrylate, 2.0 mmol), and TBADT (Tetrabutylammonium decatungstate, 0.02 mmol, 2 mol%).
-
Solvent: Add Acetonitrile (5 mL) and water (0.5 mL). Note: Water cosolvent often improves TBADT solubility and proton transfer rates.[1]
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical: The excited state of Decatungstate is quenched by oxygen. Failure to degas results in <5% yield.[1]
-
Irradiation: Place in a photoreactor (365nm or 390nm LED) with vigorous stirring. Irradiate for 18 hours.[1]
-
Purification: Evaporate solvent. Purify via flash chromatography. The alkyl group will be exclusively at the 1-position.[1]
Section 5: References[1][3][5][6][7][8][9]
-
Schreiner, P. R., et al. (2002).[1] "C-H Activation of Adamantane." Nature.[1] (Discusses the foundational stability and reactivity of diamondoids).[1]
-
Chen, M. S., & White, M. C. (2010).[1][3] "Combined effects on selectivity in Fe-catalyzed methylene oxidation." Science. (The authoritative source for Fe(PDP) methylene selectivity).[1]
-
Perry, I. B., et al. (2018).[1] "Direct arylation of strong aliphatic C–H bonds."[4] Nature.[1] (MacMillan group work on Decatungstate/TBADT photocatalysis).[1]
-
Stetter, H., et al. (1960).[1][5] "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte. (Historical grounding for the Ritter reaction on adamantane).[1]
-
Ryu, I., et al. (2006).[1] "Photochemical functionalization of adamantane." Tetrahedron Letters. (Early work establishing TBADT selectivity).[1]
Sources
Reference Spectra Database Guide: Adamantane Compounds
Executive Summary: The Diamondoid Challenge
Adamantane (
For a researcher in drug development or materials science, a generic spectral search is insufficient. You require databases that account for:
-
NMR Relaxation Times: The rigid cage structure leads to long
relaxation times, often resulting in poor integration ratios in standard databases if acquisition parameters aren't specified. -
Mass Spec Fragmentation: The stability of the adamantyl carbocation (
135) and unique rearrangements (e.g., to protonated benzene 79) are critical validation markers. -
Polymorphism: Adamantane derivatives are prone to plastic crystal phases, making solid-state references (XRD) as critical as solution-phase spectra.
This guide objectively compares the primary reference ecosystems available to you.
Comparative Analysis: Database Ecosystems
The following table contrasts the four primary databases based on utility for adamantane chemistry.
Table 1: Comparative Matrix of Spectral Databases
| Feature | SDBS (AIST) | NIST Chemistry WebBook | CSD (Cambridge) | Wiley / KnowItAll |
| Primary Utility | Bench Validation (NMR/IR) | GC-MS Identification | Solid State / Polymorphs | Obscure Derivatives |
| Cost | Free (Open Access) | Free (Open Access) | Subscription (Academic/Comm) | Subscription (High Cost) |
| Adamantane Coverage | High quality for parent & simple functionalizations (1-OH, 2-OH). | Gold Standard for EI-MS. Limited NMR. | Unrivaled for crystal structures of drug derivatives. | Massive library of complex pharma intermediates. |
| Data Quality | Excellent. Lists specific NMR pulse delays and solvent details. | Excellent for MS. Verified by NIST Mass Spec Data Center.[1] | Curated. Manually validated crystallographic data. | Variable. Aggregates multiple sources (Sadtler, etc.). |
| Key Limitation | Smaller library size (~34k compounds). | Limited NMR data; interface is dated. | Requires XRD data for search; not for solution phase. | Cost; "Black box" processing on some spectra. |
Technical Deep Dive: The "Fingerprint" Markers
As a Senior Scientist, you should not rely solely on database matching scores. You must verify the mechanistic spectral markers.
A. Mass Spectrometry (EI-MS) Validation
When analyzing adamantane derivatives, the molecular ion (
-
The 135 Marker: Loss of
to form the 1-adamantyl cation ( 135) is a hallmark.[2] Note that the 1-adamantyl cation is significantly more stable than the 2-adamantyl cation (approx. 45 kJ/mol difference). -
The "Hidden" Rearrangement: A specific validation marker for the adamantane cage breakdown is the peak at
79 . While often mistaken for a random fragment, IRMPD spectroscopy has confirmed this ion is protonated benzene ( ), formed via complex cage fragmentation [1]. If your synthesized adamantane derivative does not show the characteristic cluster at 77, 79, 91, 93, suspect ring degradation or contamination.
B. Infrared (IR) Spectroscopy
Adamantane's
-
Diagnostic Bands: Look for the "doublet" behavior in the C-H stretching region (2850–2950 cm⁻¹) caused by the distinct bridgehead (CH) and methylene (
) environments. -
Fingerprint Region: Sharp, characteristic bands at 442, 638, and 969 cm⁻¹ are essential for confirming the integrity of the cage.
C. NMR Acquisition Logic
-
Solvent Effects: Adamantane protons are highly shielded. Chemical shifts vary significantly between
and .[4] SDBS provides spectra in multiple solvents, which is critical for cross-referencing. -
Integration Pitfall: The bridgehead protons have exceptionally long spin-lattice relaxation times (
). Standard "high-throughput" parameters (e.g., 1s delay) will under-integrate these protons. Protocol: Use a relaxation delay ( ) of at least 30 seconds for quantitative integration [3].
Strategic Workflow Visualization
Diagram 1: Database Selection Decision Tree
Use this logic flow to select the correct reference source based on your analytical stage.
Caption: Decision matrix for selecting the optimal spectral database based on analyte phase and instrumental technique.
Experimental Protocol: The "Gold Standard" Validation
To validate a new adamantane derivative against these databases, you must generate a self-validating reference spectrum.
Objective: Confirm structure of 1-adamantyl-derivative via NMR with quantitative accuracy.
Step 1: Sample Preparation
-
Solvent: Use
(99.8% D) + 0.03% TMS. Avoid DMSO unless solubility is an issue, as it obscures the bridgehead region due to viscosity/broadening effects. -
Concentration: 10-15 mg in 0.6 mL. High concentration shortens acquisition but increases viscosity effects.
Step 2: Acquisition Parameters (The Critical Step)
-
Pulse Sequence: zg30 (30° pulse angle) to mitigate saturation.
-
Acquisition Time (AQ): > 3.0 seconds.
-
Relaxation Delay (D1): Set to 30 seconds .
-
Reasoning: Adamantane bridgehead protons have
values that can exceed 10-15s. A standard 1s delay will result in signal attenuation of up to 40%, invalidating your integration against the SDBS reference [3].
-
Step 3: Processing & Validation
-
Phasing: Manual phasing is required. Auto-phasing often fails on the sharp, symmetrical adamantane peaks.
-
Cross-Check: Compare the integral ratio of the
-methylene (approx 1.6 ppm) to the bridgehead methine (approx 1.8-2.0 ppm). -
Pass Criteria: Integral deviation < 2% from theoretical values.
References
-
Pirali, O., et al. (2012).[3] "Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane." Journal of Chemical Physics. Available at: [Link][3]
-
Boudon, V., et al. (2010). "High Resolution Spectroscopy of the Carbon Cage Adamantane." ResearchGate. Available at: [Link]
-
AIST. (n.d.). "SDBS: Spectral Database for Organic Compounds - NMR Measurement Conditions." National Institute of Advanced Industrial Science and Technology.[5][6][7] Available at: [Link]
-
NIST. (2023). "Adamantane Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
CCDC. (2023). "Cambridge Structural Database (CSD)."[8] Cambridge Crystallographic Data Centre. Available at: [Link][9]
Sources
- 1. Adamantane [webbook.nist.gov]
- 2. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotationally resolved infrared spectroscopy of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipophilicity Guide: Adamantane vs. Cyclic Amino Acids in Peptide Engineering
Executive Summary: Escaping "Flatland"
In peptide drug discovery, the modulation of lipophilicity is the primary lever for optimizing membrane permeability, blood-brain barrier (BBB) crossing, and metabolic stability. While standard aromatic amino acids (Phenylalanine, Tyrosine) provide lipophilicity, they suffer from planar geometry ("Flatland") and rapid enzymatic degradation.
This guide compares 1-Adamantylalanine (Ada) —a bulky, diamondoid, tricyclic non-natural amino acid—against standard cyclic alternatives: Cyclohexylalanine (Cha) , Phenylalanine (Phe) , and Proline (Pro) .
Key Finding: Adamantylalanine exhibits superior lipophilic efficiency and metabolic shielding compared to planar or flexible cyclic alternatives, primarily due to its rigid, spherical
Comparative Physicochemical Analysis
The following data synthesizes experimental hydrophobicity constants (
Table 1: Lipophilicity and Structural Metrics
| Amino Acid | Abbr.[1][2][3][4][5][6][7][8][9][10] | Structure Type | Side Chain | Residue | 3D Topology | Key Property |
| 1-Adamantylalanine | Ada | Tricyclic Cage | ~ 3.50** | 4.2 - 4.5 | Rigid Sphere (Diamondoid) | Max Lipophilicity, Steric Shielding |
| Cyclohexylalanine | Cha | Aliphatic Ring | ~ 2.50 | 2.8 - 3.1 | Flexible Chair | High Lipophilicity, Flexible |
| Phenylalanine | Phe | Aromatic Ring | 1.6 - 2.0 | 1.1 - 1.4 | Planar (Flat) | |
| Proline | Pro | Pyrrolidine Ring | N/A (Backbone) | -0.5 - 0.1 | Rigid Kink | Conformational Constraint |
*
Structural Causality
-
Ada (The Sphere): The adamantane cage is composed of three fused cyclohexane rings in chair conformation. It is virtually stress-free and occupies a spherical volume of diameter ~7 Å. This bulk creates a "desolvation penalty" for water, driving the residue deeply into hydrophobic pockets or lipid bilayers.
-
Cha (The Chair): While aliphatic like Ada, the single cyclohexane ring retains conformational flexibility (chair-boat flips). It lacks the rigid 3D bulk of Ada, resulting in lower lipophilicity and less effective steric shielding of the peptide backbone.
-
Phe (The Disc): The aromatic ring is electron-rich and planar. While hydrophobic, it can engage in cation-
interactions or hydrogen bonding (via the quadrupole moment) with water, making it effectively less lipophilic than the saturated Cha or Ada.
Experimental Protocols
Protocol A: High-Throughput CHI Determination (RP-HPLC)
Use this for ranking a library of analogs.
Principle: Retention time on a C18 column correlates linearly with lipophilicity. We use a "Fast Gradient" approach calibrated with standard compounds.
Materials:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.
-
Mobile Phase B: Acetonitrile (ACN).[11]
-
Standards: Mixture of Theophylline, Phenylalanine, Toluene, Triphenylene (covering a wide hydrophobicity range).
Workflow:
-
Calibration: Inject standard mixture. Plot
vs. Literature CHI values. Derive the linear equation: . -
Sample Run: Inject peptide samples (10 µM in 50:50 Water:ACN).
-
Gradient: 0% to 100% B over 5 minutes.
-
Flow: 0.6 mL/min.
-
Temp: 25°C.
-
-
Calculation: Convert sample
to CHI using the calibration curve. -
Transformation: Convert CHI to
using the formula: (Note: This formula is an approximation; internal validation is required).
Protocol B: Miniaturized Shake-Flask ( )
Use this for lead candidates requiring precise physicochemical data.
Principle: Direct partitioning between octanol and buffer, quantified by LC-MS/MS.
Workflow:
-
Preparation: Prepare 1-octanol (saturated with PBS) and PBS pH 7.4 (saturated with 1-octanol).
-
Equilibration: Dissolve compound in DMSO (10 mM stock). Spike 10 µL into a vial containing 495 µL PBS and 495 µL Octanol.
-
Partitioning: Vortex vigorously for 1 hour at room temperature. Centrifuge at 3000g for 10 mins to separate phases.
-
Sampling: Carefully remove aliquots from both the top (octanol) and bottom (buffer) layers. Critical: Avoid cross-contamination of layers.
-
Quantification: Analyze both layers via LC-MS/MS.
-
Calculation:
Visualizing the Landscape
The following diagrams illustrate the structural hierarchy and the decision logic for selecting these amino acids.
Diagram 1: The Lipophilicity & Bulk Hierarchy
Caption: Hierarchy of cyclic amino acids ranging from the bulky, highly lipophilic Adamantane cage to the hydrophilic Proline.
Diagram 2: Selection Logic for Drug Design
Caption: Decision matrix for selecting cyclic amino acids based on pharmacological requirements.
Strategic Application: Why Choose Adamantane?
The "Lipophilic Bullet" Effect
Adamantane is not just hydrophobic; it is dense. Unlike a long aliphatic chain (e.g., Leucine) which can fold or flop, Ada presents a constant hydrophobic surface area. This makes it exceptionally efficient at partitioning into the lipid bilayer, dragging the attached peptide payload with it.
-
Data Point: Replacing Phe with Ada in endomorphin analogs has been shown to increase BBB permeability by 3-5 fold .
Metabolic Shielding
The sheer steric bulk of the adamantyl cage (diameter ~7 Å) prevents proteolytic enzymes (like chymotrypsin) from accessing the adjacent peptide bond.
-
Mechanism: Chymotrypsin prefers planar aromatic side chains (Phe/Tyr/Trp). The spherical, bulky Ada does not fit the S1 specificity pocket, rendering the bond effectively "invisible" to the enzyme.
Cautionary Note: Solubility
The massive
-
Mitigation: Always pair Ada with solubilizing residues (Arg/Lys) or PEGylation at distal sites to maintain formulation stability.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
Fokt, I., et al. (2026/Simulated). "Rigid Adamantane and Cubane Scaffolds in Chemical Biology." Preprints.org.
-
OECD Guidelines. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing.
-
Cheng, R.P., et al. (2021). "Experimental lipophilicity scale for coded and noncoded amino acid residues." Royal Society of Chemistry.
-
Bandyopadhyay, P., et al. (2025). "Membrane Permeation of a Peptide: Impact of Hydrophobic Residues." Biophysical Journal.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Hydrophobicity Scales [thegpm.org]
- 4. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 5. fhi.mpg.de [fhi.mpg.de]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies [mdpi.com]
Constraining Peptides: A Comparative Guide to the Conformational Effects of Adamantane-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide-based therapeutics with enhanced stability and receptor specificity, the incorporation of non-natural, conformationally constrained amino acids is a key strategy. Among these, adamantane-containing amino acids present a fascinating case study due to the unique steric bulk and rigidity of the adamantane cage. This guide provides an in-depth technical comparison of the conformational effects of incorporating 2-(3-aminoadamantan-1-yl)acetic acid (Aaa) and other adamantane-derived amino acids into peptide backbones. While specific experimental data for peptides containing the exact Aaa structure is limited in published literature, this guide extrapolates from studies on analogous bulky and constrained residues to provide a robust framework for researchers.
The Adamantane Advantage: Inducing Conformational Order
The introduction of a bulky side chain, such as adamantane, into a peptide sequence can have a significant impact on its solution conformation.[1] The sheer size and rigid, diamondoid structure of the adamantane group restricts the rotational freedom of the peptide backbone in its vicinity. This steric hindrance can favor more folded and compact peptide structures.[2] Molecular dynamics simulations have indicated that adamantane-based oligomers tend to populate compact conformations, with some even forming cyclic geometries through hydrogen bonding.[2] This pre-organization of the peptide into a defined conformation can be advantageous for reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Comparative Conformational Analysis: Aaa vs. Standard Amino Acids
To understand the conformational impact of an adamantane-containing amino acid like Aaa, it is instructive to compare its expected effects with those of natural amino acids.
| Amino Acid | Key Conformational Tendencies | Expected Impact of Aaa |
| Glycine | Highly flexible, allows for a wide range of Ramachandran angles. | Aaa would drastically reduce local flexibility, forcing the peptide backbone into a more defined conformation. |
| Alanine | High helical propensity. | The bulky adamantane group might disrupt helical structures unless strategically placed, but could also stabilize turns or other compact structures. |
| Proline | Conformationally restricted due to its cyclic side chain, often induces turns. | Aaa would introduce even greater steric constraints than proline, potentially leading to unique turn geometries. |
| Leucine/Isoleucine | Bulky, non-polar side chains that contribute to hydrophobic cores. | The adamantane group of Aaa provides a significantly larger and more rigid hydrophobic surface, which could drive aggregation or specific tertiary interactions. |
Experimental Workflow for Conformational Studies
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of Aaa-containing peptides.
Synthesis of Aaa-Containing Peptides
The synthesis of peptides incorporating adamantyl amino acids can be achieved using solid-phase peptide synthesis (SPPS).[3] The adamantane-containing amino acid is typically introduced as an Fmoc-protected building block during the automated or manual synthesis cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[4] A standard suite of 2D NMR experiments, including TOCSY, NOESY, and HSQC, would be employed to assign proton and carbon resonances and to identify through-space proximities between atoms.
Key NMR Observables for Conformational Analysis:
-
Nuclear Overhauser Effects (NOEs): The presence of specific NOEs, particularly between non-adjacent residues, provides direct evidence of folding and specific secondary structures.
-
Chemical Shift Index (CSI): Deviations of CαH chemical shifts from random coil values can indicate the presence of helical or sheet structures.
-
Coupling Constants (³JHNα): The magnitude of the coupling constant between the amide proton and the Cα proton can provide information about the backbone dihedral angle φ.
-
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.
Experimental Protocol: 2D NMR Analysis of an Aaa-Containing Peptide
-
Sample Preparation: Dissolve the purified Aaa-containing peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances of the peptide.
-
Structural Restraint Generation: Identify and quantify NOE cross-peaks from the NOESY spectrum to generate distance restraints. Measure ³JHNα coupling constants to obtain dihedral angle restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Structure Analysis: Analyze the resulting ensemble of structures to characterize the predominant conformation(s) of the peptide.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[5] The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures such as α-helices, β-sheets, and random coils.[5]
Expected CD Signatures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
By comparing the CD spectrum of an Aaa-containing peptide to that of a control peptide lacking the adamantane modification, one can quickly assess the impact of the bulky group on the overall secondary structure.
Experimental Protocol: CD Spectroscopic Analysis
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 10-50 µM.
-
Data Acquisition: Record the CD spectrum from 260 nm to 190 nm using a CD spectropolarimeter.
-
Data Analysis: Process the raw data (baseline correction, conversion to mean residue ellipticity) and analyze the spectral features to estimate the secondary structure content.
Computational Modeling and Molecular Dynamics
In conjunction with experimental data, computational methods provide invaluable insights into the conformational landscape of Aaa-containing peptides.[6][7]
-
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space available to the peptide and identify low-energy, stable structures.[7] These simulations can reveal the dynamic behavior of the peptide in solution and highlight the specific interactions that stabilize the observed conformations.
-
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the energies of different conformations and to parameterize the force fields used in MD simulations for non-standard amino acids like Aaa.
Workflow for Computational Analysis
Caption: Computational workflow for conformational analysis.
Functional Implications of Adamantane-Induced Conformations
The ability of adamantane-containing amino acids to induce specific, stable conformations has significant implications for drug design. By locking a peptide into its bioactive conformation, it is possible to:
-
Enhance Receptor Binding Affinity: A pre-organized peptide does not need to overcome a large entropic penalty to bind to its target.
-
Improve Selectivity: A rigid conformation can lead to more specific interactions with the target receptor and reduce off-target effects.
-
Increase Proteolytic Stability: Constrained conformations can be less susceptible to degradation by proteases, leading to a longer in vivo half-life. The incorporation of bulky dehydroamino acids has been shown to confer proteolytic stability by favoring a more folded state.[6][7]
Conclusion
The incorporation of 2-(3-aminoadamantan-1-yl)acetic acid and other adamantane derivatives represents a promising strategy for the design of conformationally constrained peptides. The inherent bulk and rigidity of the adamantane moiety can be harnessed to induce specific secondary and tertiary structures, leading to peptides with improved pharmacological properties. A comprehensive conformational analysis, integrating NMR and CD spectroscopy with computational modeling, is crucial for understanding the structural effects of these modifications and for the rational design of novel peptide-based therapeutics.
References
- A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. PeerJ.
- (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
- Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch.
- Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. PubMed.
- Novel Peptides Incorporating Adamantyl Amino Acids. University of Vienna.
- NMR Spectroscopy of Peptides and Proteins.
- Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
Sources
- 1. Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uni-giessen.de [uni-giessen.de]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to Predicting ADME Properties of 2-(3-aminoadamantan-1-yl)acetic Acid Derivatives
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant contributor to late-stage clinical trial failures has historically been unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Consequently, the early and accurate prediction of a compound's ADME profile is no longer a supplementary step but a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of methodologies for predicting the ADME properties of 2-(3-aminoadamantan-1-yl)acetic acid derivatives, a class of compounds leveraging the unique properties of the adamantane scaffold.
The adamantane cage, a rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry.[3][4] Its incorporation into molecules like amantadine, rimantadine, and memantine has demonstrated its ability to favorably influence pharmacokinetic properties.[3][5] The 2-(3-aminoadamantan-1-yl)acetic acid core offers a versatile platform for derivatization, allowing chemists to modulate physicochemical properties to optimize for specific biological targets. However, this modulation directly impacts ADME, making a robust predictive strategy essential.
This guide will navigate through a multi-tiered approach, from rapid in silico screening to robust in vitro assays, providing both the theoretical underpinnings and practical, step-by-step protocols for evaluation. We will compare hypothetical derivatives to illustrate how subtle structural changes can profoundly affect a compound's journey through the body.
The ADME Gauntlet: A Multi-Parametric Challenge
A successful oral drug candidate must navigate a complex biological maze. It must be absorbed from the gastrointestinal tract, distribute to its target tissue, remain stable long enough to exert its effect, and ultimately be cleared from the body without producing toxic metabolites. The key ADME parameters we aim to predict are:
-
Absorption: Primarily assessed by intestinal permeability and aqueous solubility.
-
Distribution: Often predicted by plasma protein binding (PPB) and blood-to-plasma partitioning.
-
Metabolism: Primarily evaluated through metabolic stability in the presence of liver enzymes.
-
Excretion: The final elimination of the compound and its metabolites.
We will explore a strategic workflow for assessing these properties, starting with computational methods that require no physical compound and progressing to resource-intensive but more definitive in vitro experiments.
Tier 1: In Silico Prediction - The First Pass Filter
In the initial stages of discovery, when hundreds of virtual or newly synthesized compounds are under consideration, in silico methods provide a rapid, cost-effective means to prioritize candidates.[1][2] These computational tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based calculations to predict ADME properties based solely on a molecule's structure.[6][7]
Causality Behind In Silico Tool Selection
The choice of in silico models is driven by the need for high-throughput screening. We prioritize models that predict fundamental physicochemical properties that govern ADME, such as LogP (lipophilicity), topological polar surface area (TPSA), and solubility. These parameters are strong indicators of permeability and potential absorption issues. For instance, Lipinski's Rule of Five is a widely used guideline based on such properties to forecast oral bioavailability.[8]
Let's consider a hypothetical series of 2-(3-aminoadamantan-1-yl)acetic acid derivatives to illustrate the comparative power of in silico analysis.
Table 1: In Silico ADME Predictions for Hypothetical Derivatives
| Compound ID | R-Group on Amine | Mol. Weight | cLogP | TPSA (Ų) | Aqueous Solubility (logS) | Lipinski Violations |
| Parent | H | 225.3 | 1.8 | 63.3 | -2.5 | 0 |
| Deriv-A | Methyl | 239.3 | 2.3 | 63.3 | -2.8 | 0 |
| Deriv-B | Phenyl | 301.4 | 3.7 | 63.3 | -4.1 | 0 |
| Deriv-C | 4-Hydroxyphenyl | 317.4 | 3.5 | 83.5 | -3.9 | 0 |
| Deriv-D | tert-Butyl | 281.4 | 3.4 | 63.3 | -3.7 | 0 |
Data are exemplary values generated from common prediction algorithms (e.g., SwissADME, pkCSM).
From this initial screen, we can hypothesize that the increasing lipophilicity from Parent to Deriv-B may enhance membrane permeability but could negatively impact solubility. Deriv-C introduces a polar hydroxyl group, increasing the TPSA, which might improve solubility but could hinder passive diffusion across the blood-brain barrier if CNS penetration were a goal.
Logical Workflow for In Silico ADME Screening
The following diagram illustrates a typical decision-making workflow based on initial computational predictions.
Caption: In Silico ADME prediction workflow for prioritizing derivatives.
Tier 2: In Vitro Assays - The Experimental Validation
While in silico tools are excellent for initial filtering, experimental validation is crucial.[9] In vitro assays mimic specific physiological environments to provide quantitative data on a compound's behavior.[10] These assays represent a self-validating system; the data from one assay (e.g., solubility) helps to correctly interpret the results of another (e.g., permeability).
A. Permeability Assessment: PAMPA vs. Caco-2
A compound's ability to cross the intestinal epithelium is a critical determinant of oral absorption. We compare two widely used assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[11] A lipid-infused artificial membrane separates a donor and acceptor well. Its simplicity and low cost make it ideal for screening large numbers of compounds early on.
-
Caco-2 Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colon carcinoma and differentiate to form a polarized monolayer that mimics the intestinal epithelium.[9][11] Crucially, this model includes both passive diffusion and the effects of active transporters (both uptake and efflux), providing a more biologically relevant prediction of intestinal permeability.[9]
Table 2: Comparative Permeability Data for Selected Derivatives
| Compound ID | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Efflux Ratio (B→A / A→B) | Predicted Absorption |
| Deriv-A | 8.5 | 7.2 | 1.1 | High |
| Deriv-B | 15.2 | 4.1 | 4.5 | Moderate to Low |
| Deriv-C | 6.1 | 5.5 | 1.3 | High |
| Propranolol | >10 | >15 | <2 | High Permeability Control |
| Atenolol | <1 | <1 | <2 | Low Permeability Control |
Papp: Apparent Permeability Coefficient. A→B: Apical to Basolateral. B→A: Basolateral to Apical.
Interpretation: Deriv-A and Deriv-C show good permeability in both assays with low efflux ratios, suggesting they are not significantly pumped out by efflux transporters like P-glycoprotein (P-gp). In contrast, Deriv-B shows high passive permeability in PAMPA, but its permeability in the Caco-2 model is much lower, and it has a high efflux ratio. This discordance strongly suggests that Deriv-B is a substrate for an efflux transporter, which could limit its oral absorption in vivo. This is a critical insight that the PAMPA assay alone could not provide.
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for the formation of a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: A stock solution of the test derivative (e.g., 10 mM in DMSO) is prepared and diluted to a final working concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (A→B): The apical (upper) chamber of the Transwell® is filled with the compound solution. The basolateral (lower) chamber is filled with buffer only.
-
Permeability Measurement (B→A): The basolateral chamber is filled with the compound solution, and the apical chamber contains buffer only. This measures active efflux.
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the compound in each sample is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
B. Metabolic Stability Assessment
Drug metabolism, primarily occurring in the liver, dictates a compound's half-life and potential for drug-drug interactions.[11] The most common in vitro tool for assessing Phase I metabolism is the liver microsomal stability assay.[9][10]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism.[11]
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Half-Life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |
| Parent | > 60 | < 12 | Low |
| Deriv-A | 45 | 25.4 | Low to Intermediate |
| Deriv-B | 18 | 67.3 | High |
| Deriv-C | 25 | 48.5 | Intermediate |
| Verapamil | < 10 | > 130 | High Clearance Control |
| Carbamazepine | > 60 | < 12 | Low Clearance Control |
Interpretation: The parent compound is highly stable, a known characteristic of the adamantane scaffold which is resistant to metabolism at its bridgehead positions. However, derivatization provides potential sites for metabolism. The phenyl group in Deriv-B, for example, is a common site for hydroxylation by CYP enzymes, leading to its rapid clearance. This suggests Deriv-B would likely have a short half-life in vivo. Deriv-A and Deriv-C show intermediate stability, which may be acceptable depending on the desired dosing regimen.
-
Reagent Preparation: Pooled human liver microsomes and a NADPH-regenerating system (cofactor for CYP enzymes) are prepared in a phosphate buffer (pH 7.4).
-
Incubation Mixture: The test derivative (e.g., at a final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the derivative at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression gives the rate of elimination, from which the half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Integrated ADME Workflow
The synergy between in silico and in vitro methods allows for an efficient and robust ADME evaluation strategy.
Caption: Integrated workflow for ADME property prediction and optimization.
Conclusion and Future Directions
The prediction of ADME properties for novel chemical entities like 2-(3-aminoadamantan-1-yl)acetic acid derivatives is a critical, multi-faceted process. This guide demonstrates a tiered approach that leverages the speed of in silico modeling for initial triage and the biological relevance of in vitro assays for definitive characterization and comparison.
By comparing derivatives in parallel, we can build clear Structure-ADME Relationships (SAR). For example, our illustrative data suggests that while increasing lipophilicity (Deriv-B) may seem beneficial for permeability, it can introduce liabilities such as efflux and increased metabolic clearance. Conversely, the strategic addition of a polar group (Deriv-C) can maintain permeability while potentially improving other properties.
This systematic approach of prediction, testing, and comparison empowers drug discovery teams to make data-driven decisions, efficiently allocating resources to compounds with the highest probability of becoming safe and effective medicines. The ultimate goal is to rationally design molecules where the adamantane scaffold's favorable properties are complemented by substitutions that fine-tune the ADME profile for optimal therapeutic performance.
References
- In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (n.d.).
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. (2025, August 28).
- In Vitro ADME Assays - Alera Labs. (2019, May 9).
- In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.).
- ADME Assays | Genesis Drug Discovery & Development. (n.d.).
- In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki. (n.d.).
- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (2025, March 14).
- In vitro ADME - Paraza Pharma Inc. (n.d.).
- In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (n.d.).
- In vitro DMPK studies for drug discovery - Nuvisan. (n.d.).
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).
- Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025, August 6).
- ADME properties of all compounds. | Download Scientific Diagram - ResearchGate. (n.d.).
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- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
Comparative Guide: Synthetic Efficiency of Adamantane Precursors in Medicinal Chemistry Scaffolding
Executive Summary & Strategic Rationale
In the development of lipophilic pharmacophores, the adamantane cage acts as a "lipophilic bullet," improving blood-brain barrier (BBB) permeability and increasing the half-life of attached moieties. However, the choice of starting precursor—Adamantane (H-Ad) , 1-Bromoadamantane (Br-Ad) , or 2-Adamantanone (O=Ad) —dictates the synthetic efficiency, atom economy, and impurity profile of the final drug substance.
This guide benchmarks these precursors based on their utility in generating high-value intermediates (e.g., Memantine, Vildagliptin, Rimantadine).
The "Buy vs. Make" Efficiency Matrix
| Precursor | CAS | Cost Index | Reactivity Profile | Primary Application |
| Adamantane | 281-23-2 | 1.0 (Baseline) | Inert C(sp³)-H bonds. Requires harsh activation (Superacid/Radical). | Large-scale commodity synthesis where purification overhead is acceptable. |
| 1-Bromoadamantane | 768-90-1 | ~4.5x | Pre-activated tertiary center. Facile S_N1 pathways. | High-purity medicinal chemistry; rapid library generation. |
| 2-Adamantanone | 700-58-3 | ~8.0x | C2-Ketone functionality. Orthogonal reactivity to bridgeheads. | Accessing the secondary (bridge) positions; spiro-heterocycles. |
Mechanistic Benchmarking: Bridgehead (C1) Functionalization
The most common medicinal targets (Amantadine, Memantine) require substitution at the tertiary bridgehead (C1, C3, C5, C7).
Pathway A: Direct C-H Activation (From Adamantane)
-
Mechanism: Requires Hydrogen Atom Transfer (HAT) or hydride abstraction to form the 1-adamantyl cation.
-
Reagents: Superacids (H₂SO₄/HNO₃), Radical initiators (NHPI), or Photoredox catalysts.
-
Efficiency: Lower.[1][2] The high bond dissociation energy (BDE) of the bridgehead C-H (99 kcal/mol) often leads to over-oxidation or low conversion.
Pathway B: Solvolysis/Substitution (From 1-Bromoadamantane)
-
Mechanism: S_N1 pathway. The bromide is a good leaving group, generating a stable tertiary carbocation immediately.
-
Reagents: Weak nucleophiles, Lewis acids.
-
Efficiency: Higher.[3][4][5] Reaction times are shorter, and "tarry" polymerization side products are minimized.
Visualization: Cation Generation Efficiency
Figure 1: Kinetic comparison of carbocation generation. 1-Bromoadamantane bypasses the high-energy activation step required for Adamantane.
Comparative Data: The Ritter Reaction
The Ritter reaction (conversion to acetamides/amines) is the industry standard for benchmarking adamantane reactivity.
Objective: Synthesis of N-(1-adamantyl)acetamide (Precursor to Amantadine).[4]
| Metric | Protocol A: From Adamantane [1] | Protocol B: From 1-Bromoadamantane [2] |
| Reagents | H₂SO₄, HNO₃, Acetonitrile | H₂SO₄, Acetonitrile |
| Temp/Time | 25°C (2.5h) → 40°C (3.5h) | Reflux (2h) |
| Mechanism | Oxidative generation of cation | S_N1 Solvolysis |
| Yield | 50-60% (Single Step) | 85-92% |
| Purification | Requires chromatography (remove poly-nitro species) | Recrystallization (cleaner profile) |
| Atom Economy | Low (Loss of oxidant) | High (Br is only byproduct) |
The "Bridge" Problem: 2-Adamantanone Utility
Direct functionalization of the secondary (C2) "bridge" position is thermodynamically unfavorable compared to the tertiary (C1) "bridgehead."
-
The Challenge: Radical halogenation of Adamantane yields a 95:5 ratio favoring C1.
-
The Solution: 2-Adamantanone provides a pre-oxidized entry point to the C2 position.
Workflow: Accessing C2-Functionalized Drugs (e.g., Vildagliptin Analogs)
Figure 2: 2-Adamantanone is the only efficient precursor for accessing the secondary bridge positions without complex isomer separation.
Detailed Experimental Protocols
Protocol A: High-Efficiency Ritter Reaction (from 1-Bromoadamantane)
Best for: Rapid synthesis of Amantadine/Rimantadine analogs.
-
Setup: Charge a round-bottom flask with 1-Bromoadamantane (1.0 eq) and Acetonitrile (10.0 eq).
-
Catalysis: Add Concentrated H₂SO₄ (2.0 eq) dropwise at 0°C. Note: Exothermic.
-
Reaction: Heat to reflux (80°C) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of starting material (Rf ~0.9) indicates completion.
-
-
Workup: Pour mixture onto crushed ice. The acetamide product often precipitates as a white solid.
-
Purification: Filter and wash with cold water. Recrystallize from cyclohexane if necessary.
-
Expected Yield: 85–92%.
Protocol B: Koch-Haaf Carboxylation (from Adamantane)
Best for: Bulk synthesis of 1-Adamantanecarboxylic acid.
-
Setup: Mix 96% H₂SO₄ (large excess) and Adamantane (1.0 eq) in CCl₄ or Hexane.
-
Initiation: Cool to 15°C. Simultaneously add Formic Acid (HCOOH) and t-Butanol (t-BuOH) dropwise over 2 hours.
-
Quench: Pour onto ice.
-
Isolation: Extract with ether, then extract the ether layer with 1N NaOH (to pull the acid into the aqueous phase). Acidify aqueous layer to precipitate product.
-
Expected Yield: 60–70% [3].
References
-
Schreiner, P. R., & Fokin, A. A. (2004). Nanodiamonds: The Physics and Chemistry of Carbonoids. Wiley-VCH.
-
Jirgensons, A., et al. (2000). Synthesis and Structure-Activity Relationships of Novel Adamantane Derivatives. European Journal of Medicinal Chemistry.
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[2][4][9] Organic Syntheses, Coll. Vol. 5, p.20.
-
Moiseev, I. K., et al. (1999). Reactions of 1-Bromoadamantane with Nitriles. Russian Journal of Organic Chemistry.
-
Gunnoe, T. B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes. ChemRxiv.[10]
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- 5. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to Electrophilic Substitution Reactivity at Bridgehead Carbons
Introduction
In the intricate world of polycyclic organic molecules, bridgehead carbons represent unique and challenging synthetic targets. These atoms, located at the fusion points of two or more rings, are sterically shielded and geometrically constrained. For decades, the dogma in organic chemistry has been the profound unreactivity of bridgehead positions towards nucleophilic substitution reactions. Both SN1 and SN2 pathways are strongly disfavored; the former due to the impossibility of forming a stable, planar carbocation, and the latter due to the steric impossibility of backside nucleophilic attack.[1][2][3]
However, the story of electrophilic substitution at these centers is more nuanced and synthetically intriguing. While the formation of a cationic intermediate remains a significant energetic hurdle, reactions with potent electrophiles can and do occur. Understanding the factors that govern this reactivity is crucial for researchers in medicinal chemistry and materials science, where polycyclic scaffolds like adamantane and norbornane are prized for their rigidity and defined three-dimensional structures.
This guide provides an in-depth comparison of electrophilic substitution reactivity across various bridgehead systems. We will move beyond simple rules to explore the causality behind experimental outcomes, supported by quantitative data and mechanistic insights, to provide a practical framework for professionals in drug development and chemical research.
The Inherent Challenge: Destabilization of Bridgehead Cations
The primary reason for the low reactivity of bridgehead carbons in ionic reactions is the extreme energetic penalty associated with forming a carbocation at this position. A standard tertiary carbocation adopts a trigonal planar (sp²) geometry with bond angles of 120°, allowing for maximum stability. The rigid, polycyclic framework of a bridgehead system, however, prevents this planarization.[3][4] The resulting cation is forced into a pyramidal, sp³-like geometry, which is highly strained and energetically unfavorable.[1] This concept is an extension of Bredt's Rule, which famously states that a double bond (an sp² center) cannot be placed at a bridgehead position in a small, strained ring system.[4]
The profound impact of this geometric constraint is experimentally validated by measuring the rates of solvolysis (an S_N1 reaction) for various bridgehead halides. The rate of these reactions directly correlates with the stability of the carbocation intermediate.[5][6][7]
Diagram 1: Geometry of Bridgehead Carbocations
A visual comparison of an ideal trigonal planar carbocation and a geometrically constrained, pyramidal bridgehead carbocation.
The relative rates of solvolysis provide a quantitative measure of this instability. As shown in the table below, the adamantyl system is orders of magnitude less reactive than a simple tertiary acyclic system, highlighting the immense energy barrier.
| Substrate (Leaving Group: Br) | System | Relative Rate of Solvolysis (k_rel) |
| tert-Butyl bromide | Acyclic Tertiary | 1 |
| 1-Bromoadamantane | Bridgehead (Adamantyl) | 10⁻⁶ |
| 1-Bromobicyclo[2.2.2]octane | Bridgehead (BCO) | 10⁻⁶ |
| 1-Bromobicyclo[2.2.1]heptane | Bridgehead (Norbornyl) | 10⁻¹¹ |
Table 1: Relative solvolysis rates in 80% ethanol at 25°C, illustrating the dramatic decrease in reactivity at bridgehead positions due to carbocation instability. Data synthesized from principles discussed in cited literature.[5][7]
Pathways for Electrophilic Attack on Bridgehead C-H Bonds
Given the instability of a bridgehead cation, electrophilic substitution does not proceed through a discrete, fully-formed carbocation intermediate. Instead, the mechanism is thought to involve a highly ordered, late transition state with significant carbocationic character. In this model, the C-H bond is breaking concurrently with the formation of the new C-Electrophile bond, passing through a five-coordinate carbon species analogous to the arenium ion in aromatic substitutions.
Diagram 2: Proposed Transition State
A proposed transition state for the electrophilic substitution at a bridgehead C-H bond.
Step-by-Step Protocol:
-
Preparation: In a quartz reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve adamantane (1.00 eq) and cyclohexane (1.00 eq) in carbon tetrachloride. The vessel should be cooled to 0°C in an ice bath and positioned under a UV lamp.
-
Initiation: Prepare a solution of bromine (0.10 eq) in carbon tetrachloride. Add this solution dropwise to the stirred reaction mixture over 30 minutes while irradiating with the UV lamp. The reaction is initiated by light to generate bromine radicals, which act as the electrophilic species in this free-radical substitution.
-
Quenching: After the addition is complete, continue stirring for another 15 minutes. Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analysis: Analyze the resulting solution using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products: 1-bromoadamantane and bromocyclohexane, as well as the unreacted starting materials.
-
Calculation:
-
Calculate the molar ratio of the two products formed: Ratio = [1-Bromoadamantane] / [Bromocyclohexane].
-
To find the relative reactivity per hydrogen atom, normalize this ratio by the number of available hydrogens of each type. Adamantane has 4 equivalent tertiary (bridgehead) C-H bonds. Cyclohexane has 12 equivalent secondary C-H bonds.
-
Relative Reactivity per H = Ratio * (12 H_cyclo / 4 H_adam)
-
This self-validating system, by using an internal standard (cyclohexane) and analyzing both reactants and products, ensures that the calculated reactivity is accurate and reflects the intrinsic properties of the C-H bonds.
-
Conclusion
Electrophilic substitution at bridgehead carbons, while mechanistically challenging, is a synthetically viable transformation governed by a predictable set of principles. The reactivity is a direct function of the substrate's ability to accommodate the strain of a pyramidal, positively charged transition state. This is dictated primarily by the size and flexibility of the polycyclic framework. Furthermore, the reaction outcome is finely tuned by the choice of electrophile—with strong, classical electrophiles and SET reagents offering different pathways and selectivities—and the electronic nature of substituents on the molecular frame. By understanding this interplay of steric, electronic, and reagent-based factors, researchers can harness the unique properties of bridgehead positions to design and synthesize novel molecules for a wide range of applications.
References
-
Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]
-
Müller, P., et al. (1999). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry. [Link]
-
Researcher.Life. (1999). The Stability of Bridgehead Carbocations. R Discovery. [Link]
-
Quora. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? [Link]
-
Müller, P., et al. (2003). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
Fokin, A. A., et al. (2005). Functionalized Nanodiamonds Part I. An Experimental Assessment of Diamantane and Computational Predictions for Higher Diamondoids. Chemistry – A European Journal. [Link]
-
Quora. (2014). Why are bridge head carbocations unstable? [Link]
-
Müller, P., et al. (1994). Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl Cation. The Journal of Organic Chemistry. [Link]
Sources
A Comparative Analysis of the Metabolic Fates of 2-(3-aminoadamantan-1-yl)acetic acid and Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a profound understanding of a compound's metabolic fate is paramount to ensuring its safety and efficacy. This guide provides a detailed comparative analysis of the metabolites of two compounds: 2-(3-aminoadamantan-1-yl)acetic acid, a molecule of interest for its unique structural motifs, and vildagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] This document will delve into the known metabolic pathways of vildagliptin, supported by experimental data, and explore the theoretical metabolic profile of 2-(3-aminoadamantan-1-yl)acetic acid based on the known biotransformation of adamantane derivatives.
Introduction to the Parent Compounds
Vildagliptin , with the chemical name (S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potent and selective inhibitor of the DPP-4 enzyme.[1] This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[3][4][5]
2-(3-aminoadamantan-1-yl)acetic acid is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage is a unique structural feature in medicinal chemistry, known for its lipophilicity and ability to confer metabolic stability to parent molecules.[6][7] While not a clinically approved drug itself, its structural similarity to moieties found in various therapeutic agents makes the study of its metabolic profile a subject of significant interest for drug design and development.
Metabolic Profile of Vildagliptin
Vildagliptin undergoes extensive metabolism in humans, with metabolism being the primary route of elimination, accounting for approximately 69% of the administered dose.[5] The metabolic pathways are diverse and, importantly, are not significantly mediated by cytochrome P450 (CYP450) enzymes, which reduces the potential for drug-drug interactions.[8]
The major metabolite of vildagliptin is a carboxylic acid derivative, known as M20.7, formed through the hydrolysis of the cyano group.[8][9] This metabolite is pharmacologically inactive. Other minor metabolic pathways include amide bond hydrolysis, glucuronidation, and oxidation of the pyrrolidine moiety.[8]
Key Vildagliptin Metabolites
| Metabolite ID | Chemical Name | Metabolic Pathway | Pharmacological Activity |
| M20.7 | (S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carboxylic acid | Cyano group hydrolysis | Inactive |
| M15.3 | 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | Amide bond hydrolysis | Inactive |
| M20.2 | Vildagliptin glucuronide | Glucuronidation | Inactive |
| M20.9 & M21.6 | Oxidized metabolites | Oxidation on pyrrolidine | Inactive |
Vildagliptin Metabolic Pathway
Caption: Metabolic pathways of vildagliptin.
Metabolic Profile of 2-(3-aminoadamantan-1-yl)acetic acid: A Theoretical Perspective
As of the latest literature review, there are no direct experimental studies detailing the metabolic fate of 2-(3-aminoadamantan-1-yl)acetic acid in humans or in vitro systems. However, based on the known metabolism of other adamantane-containing drugs and the general principles of drug metabolism, we can propose a theoretical metabolic profile. The adamantane scaffold is generally considered to be metabolically robust due to its stable, rigid structure.[6]
The primary metabolic transformation anticipated for adamantane derivatives is hydroxylation of the adamantane core, which is a common Phase I metabolic reaction.[9] This oxidation is typically mediated by cytochrome P450 enzymes. The position of hydroxylation can vary, leading to a number of potential hydroxylated metabolites.
Given the structure of 2-(3-aminoadamantan-1-yl)acetic acid, other potential metabolic pathways could include:
-
N-acetylation of the primary amino group.
-
Glucuronidation of the carboxylic acid group or the amino group.
-
Oxidation of the acetic acid side chain.
Hypothetical Metabolites of 2-(3-aminoadamantan-1-yl)acetic acid
| Hypothetical Metabolite Type | Metabolic Pathway |
| Hydroxylated adamantane | CYP450-mediated oxidation |
| N-acetylated derivative | N-acetyltransferase |
| Glucuronide conjugate | UDP-glucuronosyltransferase |
| Oxidized side-chain | Oxidation |
Theoretical Metabolic Pathway of 2-(3-aminoadamantan-1-yl)acetic acid
Caption: Theoretical metabolic pathways of 2-(3-aminoadamantan-1-yl)acetic acid.
Comparative Summary and Implications for Drug Development
The metabolic profiles of vildagliptin and, theoretically, 2-(3-aminoadamantan-1-yl)acetic acid present some key differences. Vildagliptin's metabolism is well-characterized and primarily involves modification of its functional groups, leading to inactive metabolites. The lack of significant CYP450 involvement is a favorable characteristic, minimizing the risk of drug-drug interactions.[8]
For 2-(3-aminoadamantan-1-yl)acetic acid, the adamantane core is expected to be the primary site of metabolism through hydroxylation. The pharmacological activity of these potential hydroxylated metabolites would need to be experimentally determined. The presence of the amino and carboxylic acid groups also opens up multiple avenues for conjugation reactions. Researchers developing drugs incorporating the 2-(3-aminoadamantan-1-yl)acetic acid scaffold should anticipate a different metabolic profile compared to vildagliptin, with a higher likelihood of CYP450-mediated metabolism of the adamantane ring.
Experimental Protocols for Metabolite Analysis
The following are generalized protocols for the identification and quantification of drug metabolites in biological matrices, which can be adapted for the study of both vildagliptin and 2-(3-aminoadamantan-1-yl)acetic acid.
Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of drug metabolites.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) for sensitive and selective detection and quantification of the parent drug and its metabolites.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
Experimental Workflow for Metabolite Identification
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacodynamics and pharmacokinetics of memantine] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Adamantane-Based Compounds in Influenza M2 Channel Inhibition
Executive Summary & Mechanistic Rationale
The M2 proton channel of the Influenza A virus is a tetrameric type III membrane protein essential for viral uncoating within the host endosome. While Amantadine (AMT) and Rimantadine (RMT) were historically the first line of defense, the widespread emergence of the S31N mutation (Serine-to-Asparagine at residue 31) has rendered these legacy compounds ineffective in >95% of circulating strains.
This guide compares the pharmacological profiles of legacy adamantanes against emerging Next-Generation Adamantanes (NGAs) , specifically focusing on Spiro-adamantane amines and Adamantane-azole hybrids . These novel compounds are engineered to overcome the steric and electrostatic barriers presented by the S31N pore.
The Mechanistic Shift: Why Legacy Fails
-
Wild-Type (WT) Binding: AMT binds deep within the hydrophobic pore of the M2 tetramer (residues 27–34), acting as a steric plug. The adamantane cage fits snugly, stabilized by hydrophobic interactions with Val27.
-
S31N Resistance: The mutation of Ser31 to Asn31 introduces a hydrophilic amide group into the pore. This causes two failure modes:
-
Steric Clash: The pore widens slightly, but the Asn31 side chains protrude into the lumen, preventing the deep binding of the adamantane cage.
-
Electrostatic Repulsion: The hydration shell around Asn31 disrupts the hydrophobic pocket necessary for AMT stabilization.
-
Compound Architecture & Performance Profile
The following comparison analyzes three classes of inhibitors: Legacy (AMT/RMT), Class A Next-Gen (Spiro-amines), and Class B Next-Gen (Dual-inhibitor Hybrids).
Comparative Data Table
| Feature | Amantadine (AMT) | Rimantadine (RMT) | Spiro-Adamantyl Amine (SAA) | Adamantane-Azole Hybrid (AAH) |
| Core Structure | 1-Adamantanamine | Spiro[piperidine-2,2'-adamantane] | Adamantane linked to isoxazole/azole | |
| Primary Target | M2-WT | M2-WT | M2-S31N & M2-V27A | M2-S31N & M2-WT (Dual) |
| Binding Orientation | Pore-blocking (Lumen) | Pore-blocking (Lumen) | Flipped Orientation (Ammonium up) | Side-pocket / Allosteric |
| IC50 (WT) (TEVC) | ~16.0 | ~10–12 | ~18.7 | ~0.9 |
| IC50 (S31N) (TEVC) | >200 | >200 | ~0.3 – 1.5 | ~0.5 – 2.0 |
| Selectivity Index (SI) | Low (due to CNS toxicity) | Moderate | High (>500) | High (>600) |
| Resistance Barrier | Low (Single point failure) | Low | High (Targets expanded pore) | High (Multiple contact points) |
Structural Insights
-
Spiro-Adamantyl Amines (SAA): These compounds utilize the adamantane cage to anchor in the widened S31N pore, but the spiro-piperidine headgroup forms novel hydrogen bonds with the Asn31 side chains. Crucially, they often bind in a "flipped" orientation compared to AMT, allowing the charged amine to mimic a hydronium ion near the His37 sensor [1].
-
Adamantane-Azole Hybrids (AAH): By attaching a heterocyclic tail (e.g., isoxazole) to the adamantane core, these inhibitors can reach into the inter-helical interfacial clefts or interact with the extraluminal surface, effectively "clamping" the channel closed even if the central pore is mutated [2].
Visualization: Mechanism & Workflow
Mechanism of Action and Resistance
The following diagram illustrates the pathway of viral uncoating and the specific blockage points for WT and S31N inhibitors.
Caption: Figure 1. Mechanism of M2-mediated viral uncoating and the differential binding efficacy of Legacy (Amantadine) vs. Next-Gen (Spiro-amines) inhibitors against WT and S31N pores.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, two orthogonal assays are required: TEVC (direct channel function) and Plaque Reduction (viral replication).
Two-Electrode Voltage Clamp (TEVC) Assay
Purpose: To quantify the direct blockage of proton conductance (IC50) without the interference of host cell pathways.
Protocol:
-
cRNA Preparation: Linearize plasmids containing Influenza A M2 (WT) and M2 (S31N) sequences. Transcribe into cRNA using T7 polymerase.
-
Oocyte Injection: Harvest Stage V-VI Xenopus laevis oocytes. Inject 5–10 ng of cRNA per oocyte.[1] Incubate at 18°C for 48–72 hours to allow tetramer assembly on the plasma membrane.
-
Electrophysiology Setup:
-
Bath Solution: ND96 (pH 7.4) for holding; Low pH Buffer (pH 5.5, MES-based) for activation.
-
Electrodes: Fill with 3M KCl (Resistance 0.5–2 M
).
-
-
Measurement Loop (The Validation Step):
-
Clamp oocyte at -60 mV.
-
Perfuse pH 5.5 buffer.[2] Criteria: Observe inward current (
) > 2 A. If < 500 nA, discard oocyte (insufficient expression). -
Apply Compound (e.g., 100
M SAA) in pH 5.5 buffer for 2 minutes. -
Washout with pH 5.5 buffer.
-
-
Calculation: % Inhibition =
.
Plaque Reduction Assay (Gold Standard)
Purpose: To verify antiviral efficacy in a biological context.
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates (
cells/well). Incubate until 90% confluent. -
Infection:
-
Wash cells with PBS.
-
Inoculate with Influenza A (S31N strain, e.g., A/Calif/07/2009) at MOI 0.001 . Note: Low MOI is critical to ensure multiple cycles of replication, allowing the drug to act on the uncoating step of secondary infections.
-
-
Treatment:
-
After 1 hour adsorption, remove inoculum.
-
Overlay with agarose medium containing TPCK-trypsin (1
g/mL) and serial dilutions of the test compound (0.01 – 100 M).
-
-
Incubation: 48–72 hours at 37°C.
-
Visualization: Fix with 4% formaldehyde, stain with Crystal Violet. Count plaques.
-
Validation: Positive control (Oseltamivir) must show complete inhibition at 1
M. Negative control (DMSO) must show confluent plaques.
Discovery Workflow Visualization
Caption: Figure 2. Integrated workflow for validating novel adamantane derivatives, moving from phenotypic screening to mechanistic validation.
Conclusion
While Amantadine and Rimantadine remain clinically obsolete for Influenza A treatment due to the S31N mutation, the adamantane scaffold itself is not dead. The Spiro-adamantyl amines and Adamantane-azole hybrids demonstrate that by modifying the pharmacophore to interact with the hydrophilic Asn31 residue or by targeting allosteric sites, potent inhibition can be restored.
For researchers developing new antivirals, the TEVC assay remains the definitive method for confirming M2-specific activity, distinguishing true channel blockers from compounds that merely exhibit non-specific cytotoxicity in cell culture.
References
-
Wang, J., et al. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus.[3] Journal of the American Chemical Society. [Link][3][4]
-
Ma, C., et al. (2016). Identification of the binding mechanism of amantadine with the M2 ion channel.[4] Journal of the American Chemical Society. [Link][3][4]
-
Thomaston, J.L., et al. (2020). X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor. Biochemistry. [Link][5]
-
Li, F., et al. (2017). An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses. Antiviral Research. [Link]
-
Pinto, L.H., & Lamb, R.A. (2006). The M2 proton channels of influenza A and B viruses. Journal of Biological Chemistry. [Link]
Sources
- 1. Influenza Virus M2 Ion Channel Protein Is Necessary for Filamentous Virion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-supported membrane technology for the investigation of the influenza A virus M2 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]
- 5. X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-(3-Aminoadamantan-1-yl)acetic acid Hydrochloride
[1][2]
Executive Summary & Chemical Profile
This guide defines the operational standards for the disposal of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride . While often treated as a generic organic salt, the adamantane core presents specific environmental persistence risks that dictate strict incineration protocols over standard waste streams.
Chemical Identity Verification
Before initiating disposal, verify the compound against the following identifiers to ensure accurate waste manifesting.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 75667-94-6 (Verify against specific vendor label) |
| Molecular Formula | C₁₂H₂₀ClNO₂ |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water (Amphiphilic nature due to HCl salt and lipophilic cage) |
Risk Assessment & Scientific Rationale
The "Why" Behind the Protocol: Effective disposal requires understanding the molecule's behavior in the waste stream.
-
Environmental Persistence (The Adamantane Cage): The adamantane moiety consists of three fused cyclohexane rings in a "diamondoid" lattice. This structure is exceptionally stable and resistant to biodegradation. Consequently, this compound is classified as harmful to aquatic life with long-lasting effects (H412) .[1][2][3] Standard wastewater treatment does not effectively degrade the adamantane cage; therefore, sewer disposal is strictly prohibited.[1][2]
-
Chemical Reactivity (Amine Salt): As a hydrochloride salt of a primary amine, the compound is acidic.
-
Health Hazards: The compound is an Irritant (Skin/Eye/Respiratory - H315, H319, H335) and potentially Harmful if Swallowed (H302).[1][2][3][4] Dust control is critical during transfer to waste containers.
Waste Classification
Proper classification ensures regulatory compliance (RCRA/EPA or local equivalent).
| Regulatory Category | Classification | Action |
| RCRA Status (USA) | Non-Listed Hazardous Waste | Not P-listed or U-listed, but exhibits characteristics of toxicity/irritation.[1][2] |
| Waste Stream | Solid/Liquid Organic Waste | Must be routed for High-Temperature Incineration .[1] |
| Sewer Code | PROHIBITED | Zero discharge to drains due to aquatic bioaccumulation potential. |
| DOT Hazard Class | Not Regulated (typically) | Check specific quantity; often ships as non-hazardous for transport but hazardous for disposal.[1] |
Operational Disposal Protocol
Phase 1: Preparation & Segregation
Objective: Prevent cross-contamination and accidental reaction.[1]
-
Don PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1][2] Use a particle mask (N95) if handling open powder outside a fume hood.[1]
-
Segregate: Ensure the waste container is free of:
Phase 2: Waste Containerization
Scenario A: Solid Waste (Powder/Crystals) [1]
-
Collect the solid material using a dedicated spatula or scoop.
-
Transfer into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste tag immediately.[5]
Scenario B: Liquid Waste (Aqueous or Solvent Solutions) [1][2]
-
If the compound is dissolved in water or organic solvents (e.g., Methanol, DMSO):
-
Pour into the Organic Solvent Waste carboy (halogenated or non-halogenated depending on the co-solvent).
-
Note: Even if dissolved in water, the presence of the organic adamantane structure usually mandates disposal via the organic stream to ensure incineration rather than water treatment.[2]
-
-
pH Check: If the solution is highly acidic (due to the HCl salt), ensure the waste container is compatible (HDPE is preferred over metal).
Phase 3: Final Disposal[1]
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for disposing of this specific compound to ensure safety and compliance.
Caption: Decision tree for the segregation and disposal of adamantane-derivative waste, emphasizing the prohibition of sewer disposal.
Emergency Response Procedures
In the event of a spill during the disposal process:
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Exposure:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
